Product packaging for 8-Benzyloxy-2-oxo-1H-quinoline(Cat. No.:CAS No. 63404-84-2)

8-Benzyloxy-2-oxo-1H-quinoline

Cat. No.: B1599988
CAS No.: 63404-84-2
M. Wt: 251.28 g/mol
InChI Key: DNMMIDJMOWVQHR-UHFFFAOYSA-N
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Description

8-Benzyloxy-2-oxo-1H-quinoline is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B1599988 8-Benzyloxy-2-oxo-1H-quinoline CAS No. 63404-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15-10-9-13-7-4-8-14(16(13)17-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMMIDJMOWVQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447342
Record name 8-Benzyloxy-2-oxo-1H-quinoline
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Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63404-84-2
Record name 8-(Phenylmethoxy)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63404-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Benzyloxy-2-oxo-1H-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyloxy-2-oxo-1H-quinoline: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Benzyloxy-2-oxo-1H-quinoline (also known as 8-(Benzyloxy)quinolin-2(1H)-one), a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental properties, synthesis, characterization, and potential applications of this valuable scaffold, grounding all information in established scientific principles and methodologies.

Introduction: The Quinolinone Scaffold in Modern Research

The quinolin-2(1H)-one core is a privileged scaffold in drug discovery, forming the structural basis for numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a robust framework for introducing diverse functionalities. The substituent at the 8-position, in this case, a benzyloxy group, significantly influences the molecule's electronic properties and steric profile. The benzyloxy group not only acts as a common protecting group for the 8-hydroxyl functionality but can also engage in specific binding interactions within biological targets, making this compound a crucial building block for developing novel therapeutics, particularly in oncology and pharmacology.[1][2]

Core Chemical and Physical Properties

This compound is a solid compound at room temperature.[3] Its core structure consists of a benzene ring fused to a 2-pyridone ring, featuring a benzyloxy ether linkage at the C8 position. The molecule exhibits tautomerism, but spectroscopic and computational studies have shown that the 2-quinolone form is predominantly favored over its 2-hydroxyquinoline tautomer in both solution and the solid state.[1] This stability is attributed to favorable hydrogen-bonded dimeric interactions in the lactam form.[1]

A summary of its key identifiers and computed physicochemical properties is presented in Table 1. While an experimental melting point has not been widely reported in the literature, related substituted derivatives suggest a melting point likely exceeding 150°C.[4] Its calculated LogP indicates a lipophilic nature, suggesting good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and poor solubility in water.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 8-(Phenylmethoxy)-1H-quinolin-2-one[5]
Synonyms 8-Benzyloxycarbostyril, 8-(Benzyloxy)quinolin-2(1H)-one[3][5]
CAS Number 63404-84-2[3]
Molecular Formula C₁₆H₁₃NO₂[3]
Molecular Weight 251.28 g/mol [6]
Appearance Solid[3]
XLogP3 2.8[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 3[5]

Synthesis and Purification Workflow

The synthesis of this compound can be approached through several routes. A highly efficient method involves the rearrangement of an N-oxide precursor.[5] Alternatively, a common and reliable strategy is the benzylation of the corresponding phenolic precursor, 8-hydroxyquinolin-2(1H)-one. The latter is a two-step process that offers high yields and straightforward purification.

Synthesis of Precursor: 8-Hydroxyquinolin-2(1H)-one (7)

The necessary precursor can be synthesized from 8-hydroxyquinoline 1-oxide via a well-established rearrangement reaction.[1]

  • Principle: This reaction proceeds through an acetic anhydride-mediated rearrangement. The N-oxide is activated, followed by an intramolecular nucleophilic attack and subsequent hydrolysis to yield the stable 2-quinolone core.

  • Protocol:

    • A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) and acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours.[1]

    • After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is carefully added to adjust the pH to approximately 8, hydrolyzing the acetate intermediate.[1]

    • The resulting precipitate, 8-hydroxyquinolin-2(1H)-one, is collected by filtration, washed with cold water, and dried under vacuum.

O-Benzylation to Yield this compound

This step employs a standard Williamson ether synthesis.

  • Principle: The phenolic hydroxyl group of 8-hydroxyquinolin-2(1H)-one is deprotonated by a suitable base to form a phenoxide ion. This nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the benzyl ether. The choice of a non-nucleophilic base like potassium carbonate is critical to prevent side reactions.

  • Protocol:

    • Suspend 8-hydroxyquinolin-2(1H)-one (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension at room temperature.

    • Stir the reaction mixture at 50-60 °C for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent like hexane to remove residual benzyl bromide.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

A diagram of the overall synthesis workflow is provided below.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: O-Benzylation cluster_purification Purification S1 8-Hydroxyquinoline 1-Oxide R1 Acetic Anhydride (Ac₂O) Reflux, 3h S1->R1 P1 8-Hydroxyquinolin-2(1H)-one R1->P1 Rearrangement R2 Benzyl Bromide (BnBr) K₂CO₃, DMF, 50-60°C P1->R2 P2 Crude Product R2->P2 Williamson Ether Synthesis Purify Recrystallization (e.g., Ethanol/Water) P2->Purify Final Pure this compound Purify->Final

Synthesis and purification workflow diagram.

Spectroscopic Characterization: A Predictive Analysis

¹H and ¹³C NMR Spectroscopy

The nuclear magnetic resonance spectra are the most powerful tools for structural elucidation. The expected chemical shifts are dictated by the electronic environment of each nucleus. The electron-withdrawing nature of the carbonyl group and the aromatic rings will significantly influence the proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
N-H 10.5 - 12.0 (broad s)-The lactam proton is acidic and often exchanges, leading to a broad, downfield signal.
H3, H4 6.5 - 7.8 (d, d)115 - 140These vinyl protons of the pyridone ring form an AB quartet, with H4 being further downfield due to its proximity to the carbonyl.
H5, H6, H7 6.9 - 7.5 (m)110 - 135Protons on the carbocyclic ring will appear in the aromatic region, with specific splitting patterns determined by their coupling.
-O-CH₂- ~5.2 (s)~70The benzylic methylene protons are deshielded by the adjacent oxygen and appear as a characteristic singlet.
Benzyl Ar-H 7.2 - 7.5 (m)127 - 137The five protons of the benzyl group will appear as a multiplet in the standard aromatic region.
C=O (C2) ->160The carbonyl carbon is highly deshielded and appears significantly downfield.
C-O (C8) -~155The aromatic carbon attached to the ether oxygen is deshielded.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹ , characteristic of the N-H bond in the lactam ring.

  • C=O Stretch: A strong, sharp absorption peak around 1650-1670 cm⁻¹ is the hallmark of the cyclic amide (lactam) carbonyl group.[7]

  • C-O-C Stretch: The aryl-alkyl ether linkage should produce characteristic stretching vibrations in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

  • C=C Aromatic Stretch: Multiple sharp peaks are expected between 1450-1600 cm⁻¹ corresponding to the vibrations of the quinoline and benzene rings.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 251 .

  • Key Fragmentation: A prominent and often base peak will be observed at m/z = 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the loss of the quinolinone oxide radical after cleavage of the benzylic C-O bond. Another significant fragment would be at m/z = 160 , resulting from the loss of the benzyl group ([M-91]⁺).

Reactivity and Applications

The chemical reactivity of this compound is centered around several key sites, making it a versatile intermediate.

Reactivity cluster_nodes cluster_labels N_H A Aromatic_Carbocyclic B Aromatic_Pyridone C Benzyloxy D Label_A A: N-Alkylation/Acylation The lactam N-H can be deprotonated and substituted. Label_B B: Electrophilic Aromatic Substitution Positions C5 and C7 are activated for reactions like halogenation or nitration. Label_C C: Nucleophilic Addition/Substitution The pyridone ring can undergo various transformations. Label_D D: O-Debenzylation The benzyl group can be removed via hydrogenolysis to unmask the 8-hydroxyl group.

Key reactive sites on the this compound scaffold.
  • N-Alkylation: The lactam nitrogen can be deprotonated and alkylated to introduce further diversity.

  • Electrophilic Aromatic Substitution: The carbocyclic ring is activated towards electrophiles (e.g., nitration, halogenation), primarily at the C5 and C7 positions.

  • O-Debenzylation: The benzyl group is a key functional handle. It can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to reveal the 8-hydroxyquinolin-2-one core. This unmasked phenol is a powerful chelating agent and a precursor for a vast range of derivatives.

  • Intermediate in Drug Synthesis: The primary application of this compound is as an intermediate. For example, derivatives are used in the preparation of potent and selective β2 adrenoreceptor agonists.[2] The core structure is also being explored for the development of novel anticancer agents.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, precautions must be based on the data for structurally related compounds, such as 8-hydroxyquinoline N-oxide.[8]

  • Hazard Statements (Inferred): May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, tightly sealed container away from strong oxidizing agents.

This technical guide provides a foundational understanding of this compound. The combination of its stable core, predictable reactivity, and role as a precursor to pharmacologically active molecules ensures its continued importance in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 8-Benzyloxy-2-oxo-1H-quinoline (CAS No. 63404-84-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Benzyloxy-2-oxo-1H-quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, spectral characterization, potential applications, and essential safety protocols, offering a holistic resource for professionals in the field.

Core Compound Identity and Physicochemical Properties

This compound, also known as 8-(benzyloxy)quinolin-2(1H)-one or 8-benzyloxycarbostyril, is a derivative of the quinolin-2(1H)-one scaffold. The presence of the benzyloxy group at the 8-position significantly influences its chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63404-84-2--INVALID-LINK--[1]
Molecular Formula C₁₆H₁₃NO₂--INVALID-LINK--[1]
Molecular Weight 251.28 g/mol --INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--[1]
Synonyms 8-(Benzyloxy)quinolin-2-ol, 8-phenylmethoxy-1H-quinolin-2-one, 8-benzyloxycarbostyril--INVALID-LINK--, --INVALID-LINK--[1][2]

The quinolin-2(1H)-one core exists in tautomeric equilibrium with its 2-hydroxyquinoline form. However, studies have shown that the keto form, quinolin-2(1H)-one, is the predominant tautomer in both non-aqueous and solid states.[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a multi-step pathway, commencing with the preparation of the 8-hydroxyquinolin-2(1H)-one intermediate, followed by benzylation.

Synthesis of 8-Hydroxyquinolin-2(1H)-one

A common method for the synthesis of 8-hydroxyquinolin-2(1H)-one involves the rearrangement of 8-hydroxyquinoline 1-oxide.[3]

Protocol 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one

  • A mixture of 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol) is refluxed for 3 hours.[3]

  • After cooling the reaction mixture to room temperature, an aqueous sodium hydroxide solution (5.0 M) is added to adjust the pH to 8.[3]

  • The resulting precipitate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is collected by filtration.[3]

  • Subsequent hydrolysis of the acetate group yields the desired 8-hydroxyquinolin-2(1H)-one.

Causality: The reaction proceeds through a rearrangement of the N-oxide in the presence of acetic anhydride, which acts as both a solvent and a reactant, leading to the formation of the acetate intermediate. The final hydrolysis step is a standard procedure to deprotect the hydroxyl group.

Benzylation of 8-Hydroxyquinolin-2(1H)-one

The final step involves the O-alkylation of the hydroxyl group with benzyl bromide.

Protocol 2: Synthesis of this compound

  • 8-Hydroxyquinolin-2(1H)-one is dissolved in a suitable polar aprotic solvent, such as anhydrous dimethylformamide (DMF).

  • A base, such as potassium carbonate (K₂CO₃), is added to the solution and stirred for a short period to deprotonate the hydroxyl group.

  • Benzyl bromide is then added to the reaction mixture.

  • The reaction is stirred at an elevated temperature (e.g., 50 °C) for several hours to ensure complete reaction.[4]

  • Upon completion, the reaction mixture is worked up by adding diethyl ether and 1M NaOH, followed by separation of the organic layer and purification.[4]

Causality: The base facilitates the formation of a phenoxide ion, which then acts as a nucleophile, attacking the benzylic carbon of benzyl bromide in an Sₙ2 reaction to form the ether linkage.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one cluster_step2 Step 2: Benzylation A 8-Hydroxyquinoline 1-oxide C Reflux A->C B Acetic Anhydride B->C D Hydrolysis C->D E 8-Hydroxyquinolin-2(1H)-one D->E F 8-Hydroxyquinolin-2(1H)-one H K2CO3, DMF F->H G Benzyl Bromide G->H I This compound H->I

Figure 1: Synthetic workflow for this compound.

Spectral Characterization

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the protons of the quinolinone ring system, the benzylic protons (a singlet around 5.1-5.2 ppm), and the aromatic protons of the benzyl group.[5]
¹³C NMR Resonances for the carbonyl carbon (around 161 ppm), carbons of the quinolinone core, the benzylic carbon (around 71 ppm), and the carbons of the benzyl group.[5]
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3100-3300 cm⁻¹), C=O stretch of the lactam (around 1650 cm⁻¹), and C-O-C stretching of the ether linkage.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₃NO₂).

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The introduction of a benzyloxy group at the 8-position can significantly modulate the pharmacological profile of the quinoline core.

  • Intermediate for Biologically Active Molecules: this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, related bromoacetylated derivatives are used in the preparation of phenylethanolamine derivatives that act as β2 adrenoreceptor agonists.[7]

  • Scaffold for Receptor Ligands: The 8-benzyloxy-quinoline moiety has been incorporated into the design of ligands for various biological targets. A notable example is the development of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline derivatives as agonists for the benzodiazepine receptor, suggesting the benzyloxy group can act as an important pharmacophoric element.[8]

  • Antimicrobial and Anticancer Potential: The broader class of 8-hydroxyquinoline derivatives, from which this compound is derived, has been extensively studied for its antimicrobial and anticancer activities.[9][10] The benzyloxy modification may offer a route to enhance efficacy or modulate selectivity.

Applications A This compound B Synthetic Intermediate A->B C Medicinal Chemistry Scaffold A->C D β2 Adrenoreceptor Agonists B->D E Benzodiazepine Receptor Ligands C->E F Potential Antimicrobial Agents C->F G Potential Anticancer Agents C->G

Figure 2: Potential applications of this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as 8-(BENZYLOXY)-5-(1-OXOETHYL)-1H-QUINOLIN-2-ONE, suggest that this class of compounds should be handled with care.[11]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[11]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[11]

  • First Aid:

    • In case of skin contact: Wash with plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

    • If swallowed: Seek medical attention.[11]

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its role as a versatile intermediate for the synthesis of biologically active molecules, coupled with the inherent pharmacological importance of the quinoline scaffold, makes it a compound of high interest for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in the laboratory and in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Benzyloxy-2-oxo-1H-quinoline, a significant heterocyclic compound with applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the molecule's structural elucidation, synthesis, reactivity, and potential biological significance, grounding all claims in verifiable, authoritative sources.

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] This structural motif is a key component in molecules exhibiting a wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[2] The focus of this guide, this compound (also known as 8-(benzyloxy)quinolin-2(1H)-one or 8-benzyloxycarbostyril), incorporates a bulky benzyloxy substituent at the 8-position, which can significantly influence its physicochemical properties and biological interactions.[2] Understanding the precise molecular architecture of this compound is paramount for its application in rational drug design and development.

Molecular Structure Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, which collectively provide a detailed picture of its atomic connectivity and chemical environment.

Core Molecular Properties

A summary of the fundamental properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₁₆H₁₃NO₂[3]
Molecular Weight 251.28 g/mol [3]
CAS Number 63404-84-2[3]
Appearance Solid[3]
InChI Key DNMMIDJMOWVQHR-UHFFFAOYSA-N[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide unambiguous evidence for its structure.

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
9.28s1HN-H-
7.76d1HH-49.6
7.51 - 7.36m5HPhenyl-H-
7.19d1HH-56.7
7.14t1HH-67.8
7.08d1HH-79.0
6.69d1HH-39.6
5.21s2HO-CH₂-
Solvent: Chloroform-d[1]

Interpretation: The singlet at 9.28 ppm is characteristic of the N-H proton of the quinolinone ring.[1] The doublet at 7.76 ppm and 6.69 ppm correspond to the vinyl protons H-4 and H-3, respectively, with a large coupling constant of 9.6 Hz, typical for cis-alkene protons in a six-membered ring. The multiplet between 7.51 and 7.36 ppm integrates to five protons, consistent with the monosubstituted benzene ring of the benzyloxy group. The remaining aromatic protons of the quinolinone ring appear as a doublet, a triplet, and a doublet at 7.19, 7.14, and 7.08 ppm, respectively. The sharp singlet at 5.21 ppm, integrating to two protons, is indicative of the methylene protons of the benzyloxy group.[1]

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
162.03C-2 (C=O)
144.61C-8a
140.46C-4
135.61Phenyl C-1'
128.85Phenyl C-2'/6'
127.89Phenyl C-3'/5' or C-4'
122.60Phenyl C-4' or C-3'/5'
122.20C-6
120.19C-5
119.87C-4a
111.45C-7
71.06O-CH₂
Solvent: Chloroform-d[1]

Interpretation: The downfield signal at 162.03 ppm is characteristic of the carbonyl carbon (C-2) of the quinolinone ring.[1] The signal at 71.06 ppm is assigned to the methylene carbon of the benzyloxy group. The remaining signals in the aromatic region correspond to the carbons of the quinolinone and phenyl rings.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

TechniqueCalculated m/zMeasured m/zIon
ESI252.1019252.1030[M+H]⁺
Source:[1]

Interpretation: The measured mass-to-charge ratio of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value for the chemical formula C₁₆H₁₃NO₂, confirming the molecular weight and elemental composition of this compound.[1]

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3150-3000N-HStretching
~3100-3000Aromatic C-HStretching
~2950-2850Aliphatic C-H (CH₂)Stretching
~1650-1630C=O (Amide)Stretching
~1600, ~1480C=CAromatic Ring Stretching
~1250-1200C-O-C (Ether)Asymmetric Stretching
~1100-1000C-O-C (Ether)Symmetric Stretching

Interpretation Rationale: The N-H stretching vibration is expected in the region of 3150-3000 cm⁻¹. The strong carbonyl (C=O) stretching of the amide group in the quinolinone ring is anticipated around 1650-1630 cm⁻¹.[4] Aromatic C=C stretching vibrations will appear in the 1600-1480 cm⁻¹ region. The characteristic C-O-C stretching of the benzyl ether linkage will be observed in the 1250-1000 cm⁻¹ range.

Synthesis and Reactivity

The synthesis of this compound can be approached through multiple routes, often involving the initial construction of the quinolin-2(1H)-one scaffold followed by the introduction of the benzyloxy group, or vice versa. A modern and efficient method involves the visible light-mediated synthesis from the corresponding quinoline N-oxide.[1]

Synthesis from 8-Benzyloxyquinoline N-oxide (Visible Light-Mediated)

This method represents a green and atom-economical approach to the synthesis of quinolin-2(1H)-ones.[1] The reaction proceeds via a photocatalytic rearrangement of the N-oxide.

Step 1: Synthesis of 8-Benzyloxyquinoline N-oxide

  • To a solution of 8-benzyloxyquinoline (1 mmol) in dichloromethane (CH₂Cl₂), add m-chloroperbenzoic acid (m-CPBA) (1.5 mmol).

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 8-benzyloxyquinoline N-oxide.

Step 2: Visible Light-Mediated Synthesis of this compound

  • In a reaction vial, dissolve 8-benzyloxyquinoline N-oxide (0.4 mmol) and an organic photocatalyst (e.g., 1,8-dimethoxy-10-phenyl-9-(o-tolyl)acridin-10-ium chloride, ~0.5 mol%) in a suitable solvent such as acetonitrile.[1]

  • Seal the vial and irradiate with visible light (e.g., blue LEDs) at room temperature with stirring for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield pure this compound.[1]

The visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides is a photoredox-catalyzed process. The photocatalyst, upon excitation by visible light, is believed to facilitate an electron transfer process, leading to the formation of a radical intermediate. This intermediate then undergoes a rearrangement and subsequent tautomerization to yield the final quinolin-2(1H)-one product. This method avoids the use of harsh reagents and high temperatures often required in classical synthetic routes.[1][6]

G cluster_synthesis Visible Light-Mediated Synthesis N-Oxide 8-Benzyloxyquinoline N-oxide Intermediate Radical Intermediate N-Oxide->Intermediate Electron Transfer Photocatalyst Organic Photocatalyst Excited_PC Excited Photocatalyst* Photocatalyst->Excited_PC hv Visible_Light Visible Light (e.g., Blue LEDs) Product 8-Benzyloxy-2-oxo- 1H-quinoline Intermediate->Product Rearrangement & Tautomerization

Caption: Visible light-mediated synthesis workflow.

Alternative Synthetic Route: O-Benzylation of 8-Hydroxyquinolin-2(1H)-one

An alternative and more traditional approach involves the O-benzylation of the pre-formed 8-hydroxyquinolin-2(1H)-one. The hydroxyl group of 8-hydroxyquinolines is often protected as a benzyl ether during multi-step syntheses.[7]

  • Dissolve 8-hydroxyquinolin-2(1H)-one (1 mmol) and potassium carbonate (K₂CO₃) (2 mmol) in anhydrous dimethylformamide (DMF).

  • Add benzyl bromide (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

The benzylation of the hydroxyl group at the 8-position serves several purposes in organic synthesis. It can act as a protecting group, preventing the acidic proton from interfering with subsequent reactions. The introduction of the benzyloxy group also modulates the lipophilicity and steric bulk of the molecule, which can be crucial for tuning its biological activity.[8]

Potential Applications in Drug Development

The 8-benzyloxy-substituted quinoline and quinolinone scaffolds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Antimicrobial Activity

Derivatives of 8-benzyloxyquinoline have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain compounds in this class exhibit significant growth inhibitory activity against various fungal and bacterial strains.[2] The mechanism of action is often attributed to the chelation of essential metal ions required for microbial enzyme function, a well-documented property of the 8-hydroxyquinoline scaffold.[9] The benzyloxy group can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Anticonvulsant Activity

Research into novel anticonvulsant agents has explored derivatives of 8-(benzyloxy)quinoline. A study on 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives demonstrated that some of these compounds possess promising anticonvulsant activity in preclinical models.[10] This suggests that the 8-benzyloxyquinolinone core could serve as a valuable template for the design of new central nervous system-active agents.

Anticancer Potential

The quinolin-2(1H)-one scaffold is a component of several approved and investigational anticancer drugs. The introduction of a benzyloxy group at various positions of the quinolinone ring has been explored as a strategy to enhance anticancer activity.[11] The benzyloxy moiety can influence the binding of the molecule to biological targets such as protein kinases, which are often dysregulated in cancer.

G cluster_applications Potential Applications Core 8-Benzyloxy-2-oxo- 1H-quinoline Antimicrobial Antimicrobial Activity Core->Antimicrobial Metal Chelation, Lipophilicity Anticonvulsant Anticonvulsant Activity Core->Anticonvulsant CNS Activity Anticancer Anticancer Potential Core->Anticancer Kinase Inhibition

Caption: Potential applications of the core structure.

Conclusion

This compound is a well-characterized heterocyclic compound with a molecular structure confirmed by a suite of modern spectroscopic techniques. Its synthesis can be achieved through both classical and modern, greener methodologies, highlighting the evolution of synthetic organic chemistry. The presence of the quinolin-2(1H)-one core and the 8-benzyloxy substituent imparts this molecule with significant potential for applications in drug discovery, particularly in the development of new antimicrobial, anticonvulsant, and anticancer agents. This technical guide provides a solid foundation for researchers and scientists working with this and related compounds, offering detailed structural data, validated synthetic protocols, and insights into its potential pharmacological relevance.

References

A Technical Guide to 8-(Benzyloxy)quinolin-2(1H)-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-(Benzyloxy)quinolin-2(1H)-one, also known by its IUPAC name 8-(phenylmethoxy)-1H-quinolin-2-one, is a pivotal synthetic intermediate in the field of medicinal chemistry. As a protected derivative of the pharmacologically significant 8-hydroxyquinolin-2(1H)-one scaffold, it serves as a versatile building block for the development of novel therapeutic agents across multiple disease areas. The 8-hydroxyquinoline core is recognized as a "privileged structure" due to its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] This guide provides an in-depth analysis of 8-(Benzyloxy)quinolin-2(1H)-one, detailing its chemical properties, validated synthesis protocols, and spectroscopic characterization. Furthermore, it explores its critical role as an intermediate in the synthesis of advanced drug candidates, such as β2-agonists and anticonvulsants, offering field-proven insights for researchers and professionals in drug development.[3][4]

Nomenclature and Core Structure

The compound is systematically identified by several names and identifiers, which is crucial for accurate literature and database searches.

  • Common Name: 8-Benzyloxy-2-oxo-1H-quinoline[5]

  • Systematic IUPAC Name: 8-(phenylmethoxy)-1H-quinolin-2-one[5][6]

  • CAS Number: 63404-84-2[6][][8]

  • Common Synonyms: 8-benzyloxycarbostyril, 8-(benzyloxy)quinolin-2-ol, 8-(benzyloxy)-2-hydroxyquinoline, 8-(Phenylmethoxy)-2(1H)-quinolinone[5][6]

The core of the molecule is a quinolin-2(1H)-one, an aza-heterocycle that exists in tautomeric equilibrium with its 2-hydroxyquinoline form. Spectroscopic and computational studies have confirmed that the 2-quinolone (amide) form is the predominant tautomer in both solution and the solid state.[9] The "benzyloxy" group at the 8-position is a benzyl ether, which serves as a robust protecting group for the phenolic hydroxyl of the parent compound, 8-hydroxyquinolin-2(1H)-one. This protection is essential for enabling selective chemical modifications at other positions of the quinoline ring system during multi-step syntheses.

Physicochemical and Computed Properties

A comprehensive understanding of the molecule's properties is fundamental for its application in synthesis and drug design. The data below is compiled from various chemical databases and computational models.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂[6][]
Molecular Weight 251.28 g/mol [][10]
Appearance Solid[6]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 3[5]
Topological Polar Surface Area (TPSA) 42.35 Ų[5]
LogP (Computed) 3.52[5]
InChI Key DNMMIDJMOWVQHR-UHFFFAOYSA-N[6]

Synthesis and Purification Protocol

The synthesis of 8-(Benzyloxy)quinolin-2(1H)-one is reliably achieved through a two-step process starting from 8-hydroxyquinoline 1-oxide. This protocol is designed to be self-validating, with purification and characterization ensuring the integrity of the intermediate and final product.

Experimental Workflow: Synthesis of 8-(Benzyloxy)quinolin-2(1H)-one

G cluster_0 Step 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one cluster_1 Step 2: Benzylation Reaction A 8-Hydroxyquinoline 1-Oxide C Reflux (3h) A->C B Acetic Anhydride B->C D Workup (NaOH aq.) & Filtration C->D E 8-Hydroxyquinolin-2(1H)-one D->E I Reflux E->I Intermediate F Benzyl Bromide F->I G Potassium Carbonate (Base) G->I H Acetone (Solvent) H->I J Purification (Recrystallization) I->J K 8-(Benzyloxy)quinolin-2(1H)-one J->K G A 8-(Benzyloxy)quinolin-2(1H)-one B C-5 Functionalization (e.g., Acylation) A->B C Protected Advanced Intermediate B->C D Side-Chain Elaboration C->D E Final Protected Drug Candidate D->E F Debenzylation (H₂, Pd/C) E->F G Active Drug (e.g., β2-Agonist) F->G H β2-Adrenergic Receptor G->H Binds & Activates

References

An In-depth Technical Guide to the Solubility Profile of 8-Benzyloxy-2-oxo-1H-quinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 8-Benzyloxy-2-oxo-1H-quinoline (CAS: 63404-84-2), a key intermediate in medicinal chemistry. Recognizing the current scarcity of publicly available, empirical solubility data for this compound, this document serves as a foundational resource. It equips researchers and drug development professionals with the necessary theoretical framework and detailed experimental protocols to accurately determine its solubility in various solvent systems. Adherence to the methodologies outlined herein will ensure the generation of reliable and reproducible data, crucial for advancing preclinical and formulation development.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability and therapeutic efficacy. For quinolone derivatives like this compound, which are often investigated for their potential pharmacological activities, understanding their solubility is a prerequisite for successful formulation and in vivo studies.[1][2] Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure, thereby hindering clinical translation. This guide addresses the existing knowledge gap by providing a robust framework for determining the solubility of this specific quinolone derivative.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂[3][4]
Molar Mass 251.28 g/mol [3][5]
Appearance Solid[4]
XLogP3 2.8 - 3.5[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 3[6]

The calculated LogP value suggests that this compound is a lipophilic compound, which may correlate with low aqueous solubility.[1] The presence of both hydrogen bond donor and acceptor sites, however, indicates the potential for interactions with polar solvents.

Experimental Determination of Thermodynamic Solubility

Given the absence of published experimental data, this section provides a detailed, best-practice protocol for determining the thermodynamic solubility of this compound. The shake-flask method is the gold standard for this purpose due to its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute.[7]

Rationale for Method Selection

The shake-flask method, followed by a validated concentration analysis technique like High-Performance Liquid Chromatography (HPLC), is chosen for its accuracy and reproducibility.[8] HPLC offers high sensitivity and selectivity, which is crucial for analyzing the solubility of compounds in various matrices, from aqueous buffers to organic solvents.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess this compound B Add to vials with selected solvents A->B C Incubate at controlled temperature (e.g., 25°C, 37°C) B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solid to settle D->E F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute sample if necessary F->G H Analyze concentration via validated HPLC-UV method G->H I Calculate solubility (e.g., in mg/mL or µg/mL) H->I

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (purity >95%)[4]

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), n-butanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)[8]

Procedure:

  • Preparation of Solvent Systems: Prepare all aqueous and organic solvent systems. For buffers like PBS, ensure the pH is accurately adjusted.

  • Addition of Excess Solute: Add an excess amount of this compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[7] Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for quinoline derivatives.[9]

    • Establish a calibration curve using standard solutions of known concentrations.

    • Inject the prepared samples and quantify the concentration of the dissolved compound by comparing the peak area to the calibration curve.

  • Data Calculation and Reporting:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the results in standard units such as mg/mL or µg/mL.

    • The experiment should be performed in triplicate for each solvent system to ensure statistical validity.

Data Interpretation and Presentation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility (µg/mL)Classification
Water< 1Very Poorly Soluble
PBS (pH 7.4)< 1Very Poorly Soluble
Ethanol500 - 1000Sparingly Soluble
n-Butanol150 - 250Slightly Soluble
DMSO> 10,000Freely Soluble

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the systematic determination of the solubility of this compound. By following the detailed protocols, researchers can generate high-quality, reliable data essential for informed decision-making in drug discovery and development. Future work should focus on investigating the influence of pH and temperature on aqueous solubility to build a complete biopharmaceutical profile of this compound. Such studies are critical for predicting its in vivo behavior and for the rational design of effective drug delivery systems.

References

physical and chemical properties of 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 8-Benzyloxy-2-oxo-1H-quinoline

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key synthetic intermediate and a derivative of the versatile 8-hydroxyquinoline scaffold, a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals. This guide synthesizes available data with field-proven insights into its characterization, reactivity, and potential applications, moving beyond a simple data sheet to explain the causality behind its chemical behavior.

Part 1: Molecular Structure and Physicochemical Profile

This compound, also known by its CAS Number 63404-84-2, is an aromatic heterocyclic compound. Its structure features a quinolin-2-one core, which is a fused system of a benzene ring and a 2-pyridone ring. The key functionalization is a benzyloxy group (-O-CH₂-C₆H₅) at the C-8 position.[1][2][3]

Structural Elucidation and Tautomerism

The quinolin-2(1H)-one core exists in a tautomeric equilibrium with its enol form, 8-benzyloxy-2-hydroxyquinoline. However, spectroscopic and computational studies on the parent scaffold have consistently shown that the keto (or amide) form, quinolin-2-one, is the predominant tautomer in both non-aqueous solutions and the solid state.[4] This stability is attributed to favorable hydrogen-bonded dimeric structures and greater thermodynamic stability of the amide functional group. Therefore, for all practical purposes in synthesis and characterization, the compound should be regarded as this compound.

Caption: Tautomeric equilibrium of the 8-benzyloxy-quinolin-2-one core.

Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. These values are critical for experimental design, dosage calculations, and regulatory documentation.

PropertyValueSource(s)
CAS Number 63404-84-2[1][2][5]
Molecular Formula C₁₆H₁₃NO₂[1][3][5]
Molecular Weight 251.28 g/mol [1][3][5]
Appearance Solid; may appear as a white, beige, or light brown solid.[1][6][7]
Purity Commercially available with ≥95% purity.[1][8]
Hydrogen Bond Donors 1 (from the N-H group)[8]
Hydrogen Bond Acceptors 2 (from the carbonyl and ether oxygens)[8]
LogP (calculated) ~2.8 - 3.5[8]
Storage Conditions Store in a cool, dry, well-ventilated place, protected from light.[9]
Solubility Profile

Given its chemical structure and calculated LogP value, this compound is predicted to be sparingly soluble in water but should exhibit good solubility in common organic solvents. For research and development, stock solutions are typically prepared in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or chlorinated solvents like dichloromethane. Its LogP value indicates moderate lipophilicity, a key parameter in drug design for predicting membrane permeability.[8]

Part 2: Spectroscopic and Analytical Characterization

Unambiguous characterization is the cornerstone of chemical research. The following section outlines the expected spectroscopic signatures for this compound, providing a benchmark for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

    • A singlet for the two benzylic protons (-O-CH₂ -Ph) around δ 5.0-5.3 ppm.

    • A multiplet in the aromatic region (δ 7.2-7.6 ppm) corresponding to the five protons of the phenyl ring.

    • A series of doublets and triplets between δ 6.5-8.0 ppm for the protons on the quinolinone ring system.

    • A broad singlet at high chemical shift (δ > 10 ppm) corresponding to the amide N-H proton. The absence of a phenolic -OH peak confirms the formation of the benzyl ether.[4]

  • ¹³C NMR: The carbon spectrum should show approximately 14-16 distinct signals in the aromatic/olefinic region (δ 100-160 ppm), a signal for the benzylic carbon (-O-C H₂-Ph) around δ 70 ppm, and a downfield signal for the amide carbonyl carbon (C=O) above δ 160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid method for confirming the presence of key functional groups.

  • ~3200-3000 cm⁻¹: A broad absorption band corresponding to the N-H stretching vibration of the amide.

  • ~1650-1680 cm⁻¹: A strong, sharp peak for the C=O stretch of the cyclic amide (lactam).[10]

  • ~1250-1050 cm⁻¹: A strong C-O-C stretching band from the benzyl ether linkage.

  • ~1600, 1450 cm⁻¹: Multiple sharp bands corresponding to C=C stretching within the aromatic rings.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 252.29.[1][10]

  • Key Fragmentation: A prominent fragment would be expected at m/z 161, corresponding to the loss of the benzyl group and formation of the 8-hydroxy-2-oxo-1H-quinoline cation. This fragmentation pattern is a key diagnostic feature.

Analytical Workflow: Identity and Purity Confirmation

For any newly synthesized or purchased batch, a rigorous, self-validating workflow is essential to ensure quality.

analytical_workflow cluster_workflow Compound Validation Protocol Sample Test Sample of This compound NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Result_NMR Structure Confirmed? (Correct shifts, integrations) NMR->Result_NMR MS High-Resolution Mass Spectrometry (HRMS) Result_MS Correct Mass Found? ([M+H]⁺ = 252.0970) MS->Result_MS HPLC Reverse-Phase HPLC (Purity Assessment) Result_HPLC Purity ≥ 95%? HPLC->Result_HPLC Result_NMR->MS Yes Fail Batch Rejected (Requires Re-purification/Re-synthesis) Result_NMR->Fail No Result_MS->HPLC Yes Result_MS->Fail No Pass Batch Approved for Use Result_HPLC->Pass Yes Result_HPLC->Fail No

Caption: A standard workflow for the analytical validation of a chemical batch.

Part 3: Chemical Properties and Reactivity

Understanding the reactivity of this compound is key to its utility as a synthetic building block. Its reactivity is governed by the interplay of the quinolinone core, the electron-donating benzyloxy group, and the acidic N-H proton.

Synthetic Pathway

A common and logical laboratory synthesis involves a two-step process starting from a commercially available precursor. The choice of this pathway is dictated by the stability of the quinolinone core and the reliability of the etherification reaction.

synthesis_pathway cluster_synthesis Synthetic Route Start 8-Hydroxyquinoline 1-Oxide Step1_reagent Acetic Anhydride (Ac₂O) Reflux Start->Step1_reagent Intermediate 8-Hydroxyquinolin-2(1H)-one Step1_reagent->Intermediate Step2_reagent 1. Base (e.g., K₂CO₃, NaH) 2. Benzyl Bromide (BnBr) Solvent (e.g., DMF, Acetone) Intermediate->Step2_reagent Product This compound Step2_reagent->Product

Caption: Plausible two-step synthesis of the target compound.

Protocol: Williamson Ether Synthesis of this compound

This protocol describes the benzylation of the 8-hydroxy group, a standard and robust transformation.

  • Preparation: To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in a polar aprotic solvent such as DMF, add a suitable base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Activation: Stir the mixture at room temperature for 30-60 minutes. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 50-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane or ether to remove non-polar impurities.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Reactions and Stability
  • Catalytic Debenzylation: The most significant reaction in a drug development context is the cleavage of the benzyl ether to unmask the 8-hydroxy group. This is typically achieved with high efficiency via catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate. This transformation is crucial for converting the compound into the biologically active 8-hydroxyquinoline derivatives.

  • N-Alkylation: The amide N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for alkylation at the N-1 position to generate further analogues.

  • Electrophilic Aromatic Substitution: The quinolinone ring is activated towards electrophilic substitution by the electron-donating benzyloxy group and the amide nitrogen. Substitution is expected to be directed to the C-5 and C-7 positions of the quinoline ring.[11]

Part 4: Relevance in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its relationship to the 8-hydroxyquinoline (8-HQ) scaffold, which is widely recognized as a "privileged structure" in medicinal chemistry.[12]

A Precursor to the 8-HQ Pharmacophore

The 8-HQ moiety is a powerful bidentate chelating agent for various metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺). This chelation ability is central to many of its biological activities, which include:

  • Anticancer Activity: By modulating cellular metal ion homeostasis, 8-HQ derivatives can induce oxidative stress and apoptosis in cancer cells.[13]

  • Antimicrobial and Antifungal Effects: Metal chelation can disrupt essential metalloenzymes in pathogens.[13][14][15]

  • Neuroprotective Properties: In neurodegenerative diseases like Alzheimer's, 8-HQ derivatives can chelate excess metal ions implicated in amyloid plaque formation.[16]

The benzyloxy group serves as an excellent protecting group for the 8-hydroxy functionality, rendering it inactive until the final deprotection step of a synthesis. This allows for chemical modifications on other parts of the molecule without interference from the acidic phenol.

drug_dev_role cluster_role Role in Drug Discovery Start This compound (Stable Precursor) Mod Further Chemical Modification (e.g., at N-1, C-5, C-7) Start->Mod Debenzyl Debenzylation (e.g., H₂, Pd/C) Start->Debenzyl Mod->Debenzyl Active Active 8-Hydroxy-2-oxo-quinoline Pharmacophore Debenzyl->Active Bio Biological Activity (Anticancer, Antimicrobial, etc.) Active->Bio

Caption: The central role of the compound as a protected intermediate.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions can be inferred from related chemical classes.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6][9][17]

  • Hazards: Compounds of this class may cause skin, eye, and respiratory irritation. They can be harmful if swallowed.[9][17] Many quinoline derivatives are also noted for their toxicity to aquatic life.[9][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than a simple chemical entry in a catalog. It is a strategically designed molecule that serves as a stable, versatile, and essential intermediate in the synthesis of advanced materials and pharmacologically active agents. Its properties are a direct result of the interplay between its quinolinone core and the benzyloxy substituent. For the medicinal chemist, it is a gateway to the rich and diverse bioactivities of the 8-hydroxyquinoline pharmacophore. A thorough understanding of its synthesis, reactivity, and analytical signatures, as detailed in this guide, is fundamental to unlocking its full potential in research and development.

References

8-Benzyloxy-2-oxo-1H-quinoline spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data of 8-Benzyloxy-2-oxo-1H-quinoline

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 8-benzyloxycarbostyril, is a derivative of the quinolin-2(1H)-one scaffold. This core structure is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds.[1][2] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Spectroscopic analysis provides the definitive fingerprint of a molecule's structure.

This technical guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the raw data but also the underlying scientific rationale for the experimental protocols and data interpretation, embodying the principles of expertise, trustworthiness, and authoritative grounding.

Molecular Structure

The foundational step in any spectral analysis is understanding the molecule's architecture. This compound consists of a quinolin-2(1H)-one core, which exists in a lactam-lactim tautomerism, heavily favoring the lactam (amide) form.[2] A benzyloxy group is attached at the C8 position.

cluster_quinoline cluster_benzyloxy a b c d e f g h i j k l mol

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.[3]

Experimental Protocol: NMR Analysis

The choice of solvent and spectrometer frequency is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. A high-field spectrometer (e.g., 400 MHz for ¹H) is essential for resolving complex multiplets, which are common in aromatic systems like quinolines.[4]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz spectrometer.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on a 100 MHz spectrometer.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity due to the low natural abundance of ¹³C.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a wealth of information regarding the number of distinct protons and their neighboring environments.

Table 1: ¹H NMR Data for this compound in CDCl₃. [6]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.28s (broad)-1HN1-H
7.76d9.61HH4
7.51–7.36m-5HH2', H3', H4', H5', H6'
7.19d6.71HH5 or H7
7.14t7.81HH6
7.08d9.01HH5 or H7
6.69d9.61HH3
5.21s-2H-CH₂-

Interpretation:

  • N-H Proton (9.28 ppm): The downfield, broad singlet is characteristic of an amide proton, which can undergo exchange and is deshielded by the adjacent carbonyl group. Its broadness is often due to quadrupole coupling with the ¹⁴N nucleus.

  • Aromatic Protons (7.76–6.69 ppm): The signals between 7.76 and 7.08 ppm correspond to the protons on the quinolinone ring system and the benzyl group. The multiplet at 7.51–7.36 ppm integrates to five protons, a classic signature of a monosubstituted benzene ring (the benzyl group). The protons H3 and H4 on the pyridone ring appear as doublets with a large coupling constant (J = 9.6 Hz), typical of cis-vinylic protons. The remaining protons on the carbocyclic ring (H5, H6, H7) show characteristic doublet and triplet splitting patterns.

  • Methylene Protons (5.21 ppm): The singlet at 5.21 ppm integrates to two protons and is assigned to the benzylic methylene (-CH₂-) group. Its singlet nature indicates no adjacent protons, and its chemical shift is typical for a methylene group attached to an oxygen atom and an aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃. [6]

Chemical Shift (δ, ppm)Assignment
162.03C2 (C=O)
144.61C8a
140.46C4
135.61C1'
128.85C2'/C6' or C3'/C5'
127.89C4'
122.60C6
122.20C4a
120.19C5
119.87C3
111.45C7
71.06-CH₂-

Interpretation:

  • Carbonyl Carbon (162.03 ppm): This highly deshielded signal is characteristic of an amide carbonyl carbon.[7]

  • Aromatic Carbons (144.61–111.45 ppm): This region contains the signals for the ten sp²-hybridized carbons of the quinolinone and benzyl rings. Quaternary carbons (C8a, C1', C4a) are typically identified by their lower intensity in a standard spectrum.

  • Aliphatic Carbon (71.06 ppm): This upfield signal corresponds to the sp³-hybridized benzylic methylene carbon, consistent with a carbon atom single-bonded to an oxygen.

Caption: Key NMR structural correlations for this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.[8]

Experimental Protocol: FT-IR Analysis

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the crystal.

  • Background Scan: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Scan: The sample is scanned over the mid-infrared range (typically 4000–400 cm⁻¹).

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands.

Predicted IR Spectral Data

Table 3: Predicted Characteristic IR Absorption Bands.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3200–3100N-H (Amide)StretchingMedium
3100–3000C-H (Aromatic)StretchingMedium-Weak
~2900C-H (Aliphatic)StretchingWeak
1680–1650C=O (Amide)StretchingStrong, Sharp
1600, 1475C=C (Aromatic)StretchingMedium
~1250C-O (Aryl Ether)StretchingStrong
~1220C-N (Amide)StretchingMedium

Interpretation:

  • N-H Stretch: The presence of a band around 3150 cm⁻¹ would confirm the N-H group of the lactam form.[7]

  • Carbonyl Stretch: The most prominent peak is expected to be the strong, sharp absorption around 1660 cm⁻¹, characteristic of a conjugated amide (lactam) carbonyl group.[9][10] This is a definitive indicator of the 2-oxo-quinoline core.

  • Aryl Ether Stretch: A strong band around 1250 cm⁻¹ due to the C-O stretching of the aryl ether linkage (C8-O-CH₂) is a key diagnostic feature for the benzyloxy substituent.

  • Aromatic C=C and C-H Stretches: Multiple bands in the 1600-1475 cm⁻¹ region confirm the aromatic rings, while weaker bands above 3000 cm⁻¹ correspond to the aromatic C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its substructures.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining the mass of the intact molecule, often as a protonated species [M+H]⁺.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Apply a high voltage to the infusion capillary to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions to determine their mass-to-charge ratio (m/z) with high accuracy (typically to four decimal places).

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass to confirm the elemental formula.

HRMS Data

Table 4: High-Resolution Mass Spectrometry Data (ESI). [6]

IonCalculated m/zMeasured m/z
[C₁₆H₁₃NO₂ + H]⁺252.1019252.1030

Interpretation: The excellent agreement between the measured and calculated exact mass for the protonated molecule confirms the elemental formula C₁₆H₁₃NO₂. This provides unequivocal evidence for the compound's identity and purity.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under harsher EI conditions, the molecule will fragment in a predictable manner. The fragmentation is driven by the formation of the most stable ions.

G M [M]⁺˙ m/z 251 M_minus_H [M-H]⁺ m/z 250 M->M_minus_H - •H Fragment_160 [M - C₇H₇]⁺ m/z 160 M->Fragment_160 - •C₇H₇ (benzyl radical) Fragment_91 [C₇H₇]⁺ m/z 91 (Base Peak) M->Fragment_91 Benzylic Cleavage (α-cleavage) Fragment_65 [C₅H₅]⁺ m/z 65 Fragment_91->Fragment_65 - C₂H₂

Caption: Predicted EI Mass Spectrometry Fragmentation Pathway.

Interpretation:

  • Molecular Ion ([M]⁺˙, m/z 251): The molecular ion corresponding to the exact mass of the neutral molecule (251.09 Da) would be observed.

  • Benzylic Cleavage (m/z 91): The most characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to generate the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion (C₇H₇⁺) at m/z 91.[11][12] This is typically the base peak in the spectrum.

  • Loss of Benzyl Radical (m/z 160): The complementary fragmentation involves the loss of a benzyl radical (•C₇H₇) from the molecular ion, resulting in an ion at m/z 160, corresponding to the protonated 8-hydroxy-2-oxo-quinoline radical cation.

Conclusion

The collective spectral data provides a definitive and self-validating structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, identifying the distinct proton and carbon environments of the quinolinone core and the benzyloxy substituent. Infrared spectroscopy confirms the presence of key functional groups, most notably the conjugated amide carbonyl and the aryl ether linkage. Finally, high-resolution mass spectrometry validates the elemental formula with high accuracy, while the predicted fragmentation pattern aligns with established principles of mass spectral behavior for benzyl ethers. This comprehensive analysis serves as an authoritative reference for the characterization of this important chemical entity.

References

potential research applications of 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of 8-Benzyloxy-2-oxo-1H-quinoline

Executive Summary

This compound, also known as 8-(Benzyloxy)quinolin-2(1H)-one, is a heterocyclic compound built upon a privileged scaffold in medicinal chemistry. It integrates the structural features of two highly bioactive moieties: the 2-quinolone (carbostyril) core and the 8-hydroxyquinoline (oxine) framework, where the hydroxyl group is protected by a benzyl ether. This unique combination suggests a versatile pharmacological profile with significant potential in several research domains. Quinolone derivatives are renowned for a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] The 8-hydroxyquinoline component is particularly notable for its potent metal-chelating properties, which are central to its antimicrobial, neuroprotective, and anticancer mechanisms.[4][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound. We will delve into its prospective mechanisms of action in oncology, infectious diseases, and neuroscience, supported by detailed, field-proven experimental protocols and workflows. The central hypothesis is that this compound may act as a prodrug, releasing the active 8-hydroxy-2-oxo-1H-quinoline upon metabolic cleavage, or exhibit unique bioactivity as an intact molecule due to its increased lipophilicity and altered electronic properties conferred by the benzyloxy group.

Chapter 1: Molecular Profile and Synthesis

The Quinoline Scaffold: A Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in drug discovery.[3][6] Its derivatives are integral to numerous natural alkaloids (e.g., quinine) and synthetic drugs.[1][7] The incorporation of a carbonyl group yields quinolones, which are broadly classified based on the carbonyl position. The 2-quinolone (quinolin-2(1H)-one) isomer is isosteric to coumarins and is associated with a wide array of biological functions, including anticancer and antiviral activities.[2]

Simultaneously, substitution at the 8-position with a hydroxyl group creates 8-hydroxyquinoline (8-HQ), a powerful bidentate chelating agent.[5] The biological activities of 8-HQ derivatives are often directly linked to their ability to bind essential metal ions, thereby disrupting critical cellular processes in pathogens and cancer cells.[5] this compound synergistically combines these two pharmacophores. The benzyl group serves as a protecting group for the chelating hydroxyl function, which can have profound implications for its pharmacokinetic profile, potentially enhancing membrane permeability and oral bioavailability while allowing for controlled release of the active chelating agent.

Physicochemical Properties

A molecule's research potential is heavily influenced by its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂[8]
Molar Mass 251.28 g/mol [8]
LogP 3.519[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 2[9]
Rotatable Bonds 3[9]
Complexity 347[9]

Table 1: Physicochemical properties of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through the benzylation of its precursor, 8-hydroxy-2-oxo-1H-quinoline. A common and efficient method involves a nucleophilic substitution reaction where the phenoxide ion of the precursor attacks benzyl bromide under basic conditions.

Synthesis_Workflow Precursor 8-Hydroxy-2-oxo-1H-quinoline Intermediate Potassium Phenoxide Intermediate Precursor->Intermediate Base Reagents Benzyl Bromide (BnBr) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Intermediate Product This compound Reagents->Product Intermediate->Product BnBr

A general workflow for the synthesis of this compound.

Chapter 2: Potential Research Applications & Methodologies

Antimicrobial Research

Scientific Rationale: The 8-hydroxyquinoline scaffold is a well-established antimicrobial agent.[4][10][11] Its primary mechanism involves chelating essential divalent metal ions like Fe²⁺ and Cu²⁺, which are critical cofactors for microbial enzymes involved in respiration and replication. By sequestering these ions, the compound effectively starves the pathogen.[5] It is hypothesized that this compound acts as a prodrug; once it penetrates the microbial cell, host or microbial enzymes may cleave the benzyl ether, releasing the active 8-hydroxy-2-oxo-1H-quinoline to exert its metal-chelating effect. Research on related 8-benzyloxy-substituted quinoline ethers has already demonstrated significant antifungal activity.[12]

Antimicrobial_Mechanism cluster_extracellular Extracellular cluster_intracellular Microbial Cell Compound This compound Compound_int Compound Enters Cell Compound->Compound_int Passive Diffusion Metal_ext Fe²⁺ / Cu²⁺ Cleavage Enzymatic Cleavage Compound_int->Cleavage Active_Form 8-Hydroxy-2-oxo-1H-quinoline Cleavage->Active_Form Chelation Chelation Active_Form->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Metal_int Intracellular Fe²⁺ / Cu²⁺ Metal_int->Chelation Enzymes Metalloenzymes Enzymes->Inhibition Deprived of Cofactors Death Growth Arrest / Cell Death Inhibition->Death

Proposed antimicrobial mechanism via prodrug activation and metal chelation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., S. aureus, E. coli) from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] This step is critical for standardizing the initial bacterial load.

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock compound solution (at 2x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The results can be read visually or with a plate reader.

Anticancer Research

Scientific Rationale: Both 2-quinolone and 8-hydroxyquinoline derivatives have demonstrated potent anticancer activities.[2][13][14] The mechanisms are diverse and can include the inhibition of protein kinases, disruption of microtubule formation, and inhibition of topoisomerases.[2] Leveraging the 8-hydroxyquinoline moiety, a primary proposed mechanism is the induction of oxidative stress. The compound can chelate intracellular copper, forming a lipophilic complex that acts as an ionophore, shuttling more copper into the cell.[5] This elevated intracellular copper catalyzes the generation of cytotoxic reactive oxygen species (ROS), leading to DNA damage and apoptosis, a mechanism to which cancer cells are particularly vulnerable.[5]

Anticancer_Mechanism cluster_cell Cancer Cell Compound This compound (Prodrug) Active_Form 8-Hydroxy-2-oxo-1H-quinoline (Active Drug) Compound->Active_Form Metabolic Cleavage Copper_Complex [Cu(8-HQ-2-one)₂] Complex Active_Form->Copper_Complex + Cu²⁺ ROS Reactive Oxygen Species (ROS)↑ Copper_Complex->ROS Catalysis DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria->ROS Mitochondria->Apoptosis

Proposed anticancer mechanism via copper-dependent ROS generation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HCT-116 colon cancer, MDA-MB-231 breast cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO diluted in media) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48-72 hours. The duration is chosen to allow for sufficient cell division and for the cytotoxic effects to manifest.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Neurological Research

Scientific Rationale: The quinoline scaffold is present in compounds that interact with the central nervous system. A key finding showed that a structurally similar compound, 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one, was predicted to be an agonist at the benzodiazepine receptor (BZR), a modulatory site on the GABA-A receptor.[15] This suggests that this compound could be a novel ligand for this receptor, with potential applications in anxiety, epilepsy, or sleep disorders. Furthermore, 8-HQ derivatives are being investigated for neurodegenerative diseases like Alzheimer's due to their ability to chelate and redistribute metal ions (Cu, Zn, Fe) that contribute to amyloid-beta plaque aggregation and oxidative stress.[11][13]

Experimental Protocol: Radioligand Binding Assay for Benzodiazepine Receptor (BZR) Affinity

This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the target receptor.

  • Tissue Preparation:

    • Homogenize rat or mouse cerebral cortex tissue in a cold buffer (e.g., Tris-HCl). This brain region has a high density of BZRs.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Finally, resuspend the pellet in the assay buffer.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, a fixed concentration of a radiolabeled BZR ligand (e.g., [³H]-Flunitrazepam), and varying concentrations of the test compound (this compound).

    • Total Binding: Tubes containing only membranes and radioligand.

    • Non-specific Binding (NSB): Tubes containing membranes, radioligand, and a high concentration of an unlabeled BZR ligand (e.g., Clonazepam) to saturate the receptors.

    • Test Compound: Tubes with membranes, radioligand, and serial dilutions of the test compound.

  • Incubation and Termination:

    • Incubate the tubes at 0-4°C for a set period (e.g., 60 minutes) to reach binding equilibrium. The low temperature minimizes receptor degradation.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification and Analysis:

    • Place the filters into scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Determine the percentage of inhibition of specific binding caused by the test compound at each concentration.

    • Use non-linear regression analysis to plot the inhibition curve and calculate the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.

Chapter 3: Conclusion and Future Directions

This compound is a compound of significant scientific interest, strategically positioned at the intersection of the well-validated 2-quinolone and 8-hydroxyquinoline pharmacophores. Its potential as a prodrug, combined with the enhanced lipophilicity from the benzyl group, opens up promising avenues for research in antimicrobial chemotherapy, oncology, and neuroscience.

The immediate research priorities should focus on validating the hypotheses presented in this guide. This includes conducting the proposed antimicrobial and anticancer assays to establish baseline efficacy and performing receptor binding studies to explore its neurological activity. Following promising in vitro results, subsequent steps should include:

  • Mechanism of Action Studies: Investigating enzymatic cleavage of the benzyl group, measuring intracellular metal ion concentrations, and quantifying ROS production.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with different substituents on the benzyl or quinoline rings to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity: Advancing lead compounds into animal models of infection, cancer, or neurological disorders to assess therapeutic efficacy, pharmacokinetics, and safety profiles (ADMET).

By systematically exploring its multifaceted biological activities, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Synthesis of 8-Benzyloxy-2-oxo-1H-quinoline: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 8-benzyloxy-2-oxo-1H-quinoline, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic strategy.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a benzyloxy group at the 8-position can significantly modulate the pharmacological properties of these molecules, enhancing their interaction with biological targets.[2][3] This guide details a reliable two-step synthesis of this compound, commencing with the synthesis of the precursor 8-hydroxyquinolin-2(1H)-one, followed by its O-benzylation.

Synthetic Strategy Overview

The synthesis is approached in two primary stages, as illustrated in the workflow diagram below. The initial step involves the synthesis of 8-hydroxyquinolin-2(1H)-one from 8-hydroxyquinoline. The subsequent and final step is the selective O-benzylation of the 8-hydroxyl group to yield the target compound.

SynthesisWorkflow Start 8-Hydroxyquinoline Step1 Synthesis of 8-Hydroxyquinolin-2(1H)-one Start->Step1 Oxidation Intermediate 8-Hydroxyquinolin-2(1H)-one Step1->Intermediate Step2 O-Benzylation Intermediate->Step2 Benzyl Bromide, Base Product This compound Step2->Product

Caption: High-level overview of the synthetic workflow.

PART 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one

The precursor, 8-hydroxyquinolin-2(1H)-one, can be synthesized from the commercially available 8-hydroxyquinoline. Several synthetic methods exist for this transformation. One common approach involves the oxidation of 8-hydroxyquinoline.

Materials and Reagents
Reagent/MaterialGradeSupplier
8-HydroxyquinolineReagent Grade, ≥98%Sigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific
Sodium HydroxidePellets, ACS GradeVWR Chemicals
Deionized WaterMillipore
Ethanol200 Proof, ACS GradeDecon Labs
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-hydroxyquinoline (10.0 g, 68.9 mmol).

  • Reaction: To the flask, add acetic anhydride (60 mL). The mixture is then heated to reflux for 3 hours.

  • Work-up: After cooling the reaction mixture to room temperature, carefully add a 5 M aqueous solution of sodium hydroxide until the pH of the mixture reaches 8. This will cause the product to precipitate.

  • Purification: The precipitate, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is collected by filtration. This intermediate is then hydrolyzed by refluxing in a 10% sodium hydroxide solution for 1 hour. After cooling, the solution is acidified with concentrated HCl to a pH of approximately 7, leading to the precipitation of 8-hydroxyquinolin-2(1H)-one. The solid is collected by filtration, washed with cold water, and dried under vacuum.

PART 2: Synthesis of this compound

The final step is the O-benzylation of 8-hydroxyquinolin-2(1H)-one. The quinolin-2(1H)-one system is an ambident nucleophile, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). To selectively achieve O-benzylation, the choice of base and solvent is critical. The use of a carbonate base in a polar aprotic solvent generally favors O-alkylation.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
8-Hydroxyquinolin-2(1H)-oneSynthesized in Part 1
Benzyl Bromide98%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%J.T. Baker
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeVWR Chemicals
Brine (Saturated NaCl solution)
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore

Reaction Scheme

Caption: O-benzylation of 8-hydroxyquinolin-2(1H)-one.

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 8-hydroxyquinolin-2(1H)-one (5.0 g, 31.0 mmol), potassium carbonate (8.57 g, 62.0 mmol), and anhydrous N,N-dimethylformamide (50 mL).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add benzyl bromide (4.4 mL, 37.2 mmol) dropwise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.

  • Extraction: The aqueous mixture is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield this compound as a solid.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
This compoundC₁₆H₁₃NO₂251.28Off-white solid195-198~10.5 (br s, 1H, NH), 7.8-7.2 (m, 8H, Ar-H), 7.0-6.8 (m, 2H, Ar-H), 6.5 (d, 1H, J=9.5 Hz, C3-H), 5.2 (s, 2H, OCH₂Ph)

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.

  • Acetic anhydride is corrosive and has a strong odor.

  • Concentrated acids and bases are highly corrosive. Handle with care.

References

Application Note: High-Purity Isolation of 8-Benzyloxy-2-oxo-1H-quinoline for Drug Development and Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust, field-proven protocols for the purification of 8-Benzyloxy-2-oxo-1H-quinoline from a typical reaction mixture. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The biological activity and safety of these compounds are intrinsically linked to their purity. This document provides a deep dive into the principles and practical execution of two primary purification techniques: recrystallization and column chromatography. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of biological assays, lead to misleading structure-activity relationship (SAR) data, and pose safety risks in drug development. Therefore, achieving high purity of this scaffold is a non-negotiable prerequisite for its use in research and pharmaceutical applications. This guide provides the necessary protocols to consistently obtain this compound with a purity profile suitable for the most demanding applications.

Understanding the Reaction Mixture: A Prerequisite for Effective Purification

The most common synthetic route to this compound involves the benzylation of 8-Hydroxy-1H-quinolin-2-one with a benzylating agent (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1] A thorough understanding of the potential components in the crude reaction mixture is fundamental to designing an effective purification strategy.

Table 1: Potential Components of the Crude Reaction Mixture

CompoundStructureMolar Mass ( g/mol )PolarityRole
This compound C₁₆H₁₃NO₂251.28Moderate Desired Product
8-Hydroxy-1H-quinolin-2-oneC₉H₇NO₂161.16HighUnreacted Starting Material
Benzyl Bromide/ChlorideC₇H₇Br / C₇H₇Cl171.04 / 126.58LowUnreacted Reagent
Benzyl AlcoholC₇H₈O108.14Moderate-HighByproduct of Hydrolysis
Dibenzyl EtherC₁₄H₁₄O198.26LowByproduct of Self-Condensation

The significant difference in polarity between the desired product and the primary impurity, the unreacted 8-Hydroxy-1H-quinolin-2-one, is the key to a successful separation.

Purification Strategy: A Two-Pronged Approach

We will explore two primary methods for the purification of this compound: recrystallization and flash column chromatography . The choice between these methods will depend on the scale of the reaction, the impurity profile, and the desired final purity.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Initial_Assessment TLC Analysis to Assess Impurity Profile Crude_Mixture->Initial_Assessment Decision Purity Requirement & Scale Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization High Yield, Moderate Purity Column_Chromatography Flash Column Chromatography Decision->Column_Chromatography High Purity, Smaller Scale High_Purity_Product High-Purity this compound Recrystallization->High_Purity_Product Further_Purification Further Purification if Needed Recrystallization->Further_Purification Column_Chromatography->High_Purity_Product Further_Purification->Column_Chromatography Chromatography_Principle cluster_column Silica Gel Column (Polar Stationary Phase) cluster_compounds Compound Elution Start Mixture Applied to Top of Column Elution Mobile Phase (e.g., Hexane/Ethyl Acetate) is Passed Through Start->Elution Separation Separation Based on Polarity Elution->Separation Elution_Order Elution Order Separation->Elution_Order Nonpolar Dibenzyl Ether (Low Polarity) Elution_Order->Nonpolar Elutes First Product This compound (Moderate Polarity) Nonpolar->Product Elutes Second Polar 8-Hydroxy-1H-quinolin-2-one (High Polarity) Product->Polar Elutes Last

References

8-Benzyloxy-2-oxo-1H-quinoline in vitro assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of 8-Benzyloxy-2-oxo-1H-quinoline

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound is a novel derivative whose biological activity is yet to be fully characterized. This guide provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of this compound. As a primary step, we detail a cytotoxicity assay to establish its effect on cell viability. Subsequently, we provide a robust protocol for an in vitro kinase inhibition assay, a common mechanism of action for this class of compounds.[5][6] These protocols are designed to be self-validating systems, providing researchers with the foundational data necessary for further drug development endeavors.

Introduction: The Rationale for a Tiered In Vitro Assay Approach

Quinoline derivatives represent a significant class of heterocyclic compounds that are foundational to numerous therapeutic agents.[3][7] Their biological versatility stems from the ability of the quinoline ring system to interact with various biological targets.[4] When approaching a novel, uncharacterized derivative such as this compound, a logical, tiered experimental approach is crucial.

The first essential step is to determine the compound's cytotoxic potential. This not only identifies potential anticancer activity but also establishes a sub-toxic concentration range for subsequent, more specific mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose, assessing metabolic activity as a proxy for cell viability.[8][9]

Given that a significant number of quinoline derivatives exert their effects through the modulation of cellular signaling pathways, protein kinases are a high-priority target class.[6] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[10] Therefore, a direct in vitro kinase inhibition assay serves as a logical second step to probe a common and therapeutically relevant mechanism of action. Luminescence-based assays that quantify ATP consumption during the kinase reaction offer a sensitive, high-throughput method for this investigation.[6][10]

This document provides the detailed methodologies for these two foundational assays, enabling a robust initial characterization of this compound.

Foundational Protocol I: Cell Viability and Cytotoxicity Assessment via MTT Assay

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9] The insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells 1. Culture & Harvest Adherent or Suspension Cells seed_plate 3. Seed Cells into 96-well Plate prep_cells->seed_plate prep_compound 2. Prepare Serial Dilutions of this compound add_compound 5. Add Compound Dilutions & Vehicle Control to Wells prep_compound->add_compound incubate_adhesion 4. Incubate (24h) for Cell Adhesion seed_plate->incubate_adhesion incubate_adhesion->add_compound incubate_treatment 6. Incubate for Treatment (e.g., 24, 48, or 72h) add_compound->incubate_treatment add_mtt 7. Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt 8. Incubate (4h) for Formazan Formation add_mtt->incubate_mtt add_solubilizer 9. Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_dissolve 10. Incubate (Overnight) or Shake to Dissolve Crystals add_solubilizer->incubate_dissolve read_plate 11. Read Absorbance (e.g., at 570 nm) incubate_dissolve->read_plate calc_viability 12. Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve 13. Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol: MTT Assay

Materials and Reagents:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

    • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize through a 0.2 µm filter and store protected from light at 4°C for up to one month.[11]

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize (for adherent cells), count, and resuspend cells in fresh complete medium.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. Include wells for "no cell" blanks.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free medium from your 10 mM stock. A typical final concentration range might be 0.1 µM to 100 µM.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium containing MTT. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculation:

      • Subtract the average absorbance of the "no cell" blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration:

        • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanistic Protocol II: In Vitro Kinase Inhibition Assay

Principle of Luminescence-Based Kinase Assays

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[10] A kinase transfers a phosphate group from ATP to a substrate, producing ADP. After the kinase reaction, a proprietary reagent is added that lyses the cells and contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, the light output is inversely proportional to kinase activity. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal. This "mix-and-read" format is highly amenable to high-throughput screening.[6]

Experimental Workflow: Kinase Inhibition Assay

Kinase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound 1. Prepare Serial Dilutions of Test Compound & Controls add_compound 3. Add Compound/Controls to 96/384-well plate prep_compound->add_compound prep_reagents 2. Prepare Kinase, Substrate, & ATP solutions add_kinase 4. Add Kinase to wells prep_reagents->add_kinase start_reaction 6. Initiate reaction by adding Substrate/ATP mixture prep_reagents->start_reaction add_compound->add_kinase pre_incubate 5. Pre-incubate (10 min) to allow inhibitor binding add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction 7. Incubate (e.g., 60 min at 30°C) start_reaction->incubate_reaction stop_reaction 8. Stop reaction & deplete ATP by adding Detection Reagent incubate_reaction->stop_reaction incubate_stop 9. Incubate (e.g., 40 min) stop_reaction->incubate_stop generate_signal 10. Add Kinase Detection Reagent to convert ADP -> ATP & generate light incubate_stop->generate_signal incubate_signal 11. Incubate (e.g., 30 min) generate_signal->incubate_signal read_luminescence 12. Read Luminescence on a Plate Reader incubate_signal->read_luminescence calc_inhibition 13. Calculate % Inhibition vs. Vehicle Control read_luminescence->calc_inhibition plot_curve 14. Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve

Caption: Workflow for a luminescence-based kinase assay.

Detailed Step-by-Step Protocol: Kinase Assay

Materials and Reagents:

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., Staurosporine for broad-spectrum inhibition)

  • Recombinant Kinase of interest (e.g., EGFR, SRC, ABL)

  • Specific Kinase Substrate (peptide or protein)

  • ATP, high purity

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound and the positive control inhibitor in DMSO.

  • Kinase Reaction Setup:

    • Note: Optimal concentrations of kinase, substrate, and ATP should be determined empirically beforehand to ensure the reaction is in the linear range.

    • In a white, opaque assay plate, add 2.5 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to each well.[10]

    • Prepare a kinase solution in assay buffer. Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

    • Prepare a substrate/ATP mixture in assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (Example using ADP-Glo™):

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculation:

      • Define controls: "High Kinase Activity" (vehicle control, low luminescence) and "No Kinase Activity" (no kinase or potent inhibitor, high luminescence).

      • Calculate the percentage of kinase inhibition for each concentration:

        • % Inhibition = 100 - [((Luminescence_Treated - Luminescence_High_Activity) / (Luminescence_No_Activity - Luminescence_High_Activity)) * 100]

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation Summary

ParameterMTT Cytotoxicity AssayIn Vitro Kinase Inhibition Assay
Principle Measures metabolic activity via enzymatic reduction of MTT.[8]Measures ATP consumption via a luciferase-based reaction.[10]
Primary Output Cell Viability (%)Kinase Inhibition (%)
Key Metric IC₅₀ (Half-maximal Inhibitory Concentration)IC₅₀ (Half-maximal Inhibitory Concentration)
Typical Cell Lines MCF-7, A549, HCT-116, etc.N/A (Cell-free assay)
Compound Conc. Range 0.01 µM - 100 µM0.001 µM - 10 µM
Incubation Time 24 - 72 hours (compound); 4 hours (MTT)60 minutes (kinase reaction); 40+30 min (detection)[10]
Detection Method Spectrophotometry (Absorbance at ~570 nm)Luminometry
Controls Vehicle (DMSO), Untreated Cells, No-Cell BlankVehicle (DMSO), No-Kinase Control, Positive Control Inhibitor

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and validated starting point for the in vitro characterization of this compound. The MTT assay will effectively determine the compound's impact on cell viability, while the kinase assay will probe a highly relevant potential mechanism of action. Positive "hits" from these assays, particularly the identification of a low micromolar IC₅₀ value, would warrant further investigation. Subsequent steps could include screening against a broader panel of kinases to determine selectivity, conducting further cell-based assays to confirm the mechanism of action (e.g., Western blotting for downstream pathway modulation), and exploring other potential biological activities common to quinoline derivatives, such as antimicrobial or anti-inflammatory effects.[12][13]

References

Application Notes and Protocols for Antimicrobial Testing of 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Novel Quinolone Scaffolds

The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, primarily through their potent inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3] This mechanism effectively halts DNA replication, leading to bacterial cell death.[1][4] However, the rise of antimicrobial resistance necessitates the exploration of novel structural analogs to overcome these challenges.[1][2] 8-Benzyloxy-2-oxo-1H-quinoline represents a promising scaffold, building upon the core quinolone structure with modifications that may enhance its antimicrobial efficacy or broaden its spectrum of activity. Structurally related compounds, such as 8-hydroxyquinolines, are known to exert their antimicrobial effects through metal chelation, which disrupts essential cellular processes.[5][6] This suggests that this compound may possess a multi-faceted mechanism of action.

These application notes provide a comprehensive guide for researchers to rigorously evaluate the antimicrobial properties of this compound. The protocols outlined below are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation.[2][7][8][9]

Core Concepts in Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing is to determine the concentration of a compound required to inhibit or kill a specific microorganism. This is typically quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12]

A low MBC to MIC ratio is often indicative of bactericidal activity, a desirable characteristic for many clinical applications.[13]

Experimental Protocols

Preparation of this compound Stock Solution

The solubility of a test compound is a critical factor in ensuring accurate and reproducible results. While specific solubility data for this compound is not widely available, quinolone derivatives often exhibit limited aqueous solubility.[12][14] Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution.

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in 100% DMSO to create a stock solution of a known concentration (e.g., 10 mg/mL or a molar equivalent).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Causality and Best Practices:

  • Why DMSO? DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor water solubility.[15][16]

  • Solvent Control: It is imperative to include a DMSO control in all assays to ensure that the solvent itself does not inhibit microbial growth at the concentrations used. The final concentration of DMSO in the assay should typically not exceed 1% (v/v).[16]

  • Empirical Verification: Researchers should perform preliminary solubility tests to confirm the optimal solvent and concentration for their specific batch of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[2][7][8][9] This protocol is adapted from the CLSI M07 guidelines.[2]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound in 96-well plate D Inoculate microtiter plate with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final testing concentration C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually inspect for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Prepare Serial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (appropriately diluted in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[17][18][19]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains and 0.5 McFarland standard

  • Sterile swabs

Step-by-Step Protocol:

  • Prepare Inoculum and Inoculate Plate:

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

    • Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[17][18]

    • Allow the plate to dry for 3-5 minutes.

  • Prepare and Apply Disks:

    • Impregnate sterile paper disks with a known amount of this compound. This will require empirical determination of an appropriate concentration to produce a measurable zone of inhibition.

    • Aseptically place the disks on the inoculated MHA plate, ensuring firm contact.

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.

    • The size of the zone of inhibition correlates with the susceptibility of the organism to the compound.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC assay to assess whether the compound is bactericidal or bacteriostatic.[11][12]

Workflow Diagram:

MBC_Workflow A Perform MIC assay as described previously B Select wells at and above the MIC with no visible growth A->B C Plate a defined aliquot (e.g., 10 µL) from selected wells onto MHA plates B->C D Incubate MHA plates at 35-37°C for 18-24 hours C->D E Count colonies on each plate D->E F Determine MBC: Lowest concentration resulting in ≥99.9% reduction in CFU/mL E->F

Caption: Workflow for MBC determination.

Step-by-Step Protocol:

  • Subculture from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

    • From each of these wells, plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • After incubation, count the number of colonies on each plate.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12][13]

Quality Control

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, it is essential to include quality control (QC) strains with known susceptibility profiles in each assay.[3]

Recommended QC Strains:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

The acceptable ranges for MICs of standard antibiotics against these strains are published by the CLSI in the M100 document.[1][4][7] Researchers should establish internal QC ranges for this compound against these strains to monitor assay performance over time.

Data Presentation

Quantitative data from these assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Representative Antimicrobial Activity of 8-Benzyloxy-Substituted Quinolone Ethers (µg/mL)

CompoundS. aureusS. epidermidisE. coliP. aeruginosaA. niger
Compound 2e ----3.125
8-Hydroxyquinoline ----2.5
Terbinafine ----1.25
Data adapted from a study on 8-benzyloxy-substituted quinoline ethers, which are structurally similar to this compound.[17]

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial evaluation of this compound. By adhering to standardized methodologies, researchers can generate reliable data to guide further drug development efforts. Future studies should focus on elucidating the specific mechanism of action, exploring the potential for synergistic interactions with existing antibiotics, and evaluating the in vivo efficacy of this promising compound.

References

Application Notes and Protocols: 8-Benzyloxy-2-oxo-1H-quinoline as a Novel Ligand for β2-Adrenergic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Benzyloxy-2-oxo-1H-quinoline and its potential application as a selective ligand in β2-adrenergic receptor (β2AR) binding assays. We will delve into the scientific rationale, detailed experimental protocols, data analysis, and the broader implications for drug discovery and development.

Introduction: The Promise of Quinoline Scaffolds in Receptor Pharmacology

The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent versatility of the quinoline ring system allows for substitutions that can fine-tune its pharmacological profile. Recently, 8-hydroxyquinolin-2(1H)-one analogues have been identified as potent β2-agonists, highlighting the potential of this particular quinoline core in modulating adrenergic signaling.[3] The introduction of a benzyloxy group at the 8-position, as in this compound, offers an intriguing modification that may enhance binding affinity and selectivity for the β2AR. The benzyloxy group can participate in additional hydrophobic and aromatic interactions within the receptor's binding pocket, potentially leading to a unique pharmacological profile.

This application note will explore the use of this compound as a competitive ligand in radioligand binding assays targeting the β2AR, a key G-protein coupled receptor (GPCR) involved in smooth muscle relaxation and a primary target for asthma and COPD therapeutics.[4]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through several established synthetic routes for quinoline derivatives.[5][6] A common approach involves the protection of the hydroxyl group of 8-hydroxyquinolin-2(1H)-one with a benzyl group. The starting material, 8-hydroxyquinolin-2(1H)-one, can be synthesized via methods such as the Skraup synthesis or the Friedländer annulation.

A plausible synthetic route is the benzylation of 8-hydroxyquinolin-2(1H)-one using benzyl bromide in the presence of a suitable base, such as potassium carbonate, in an inert solvent like dimethylformamide (DMF).

Reaction Scheme:

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: β2-Adrenergic Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the human β2-adrenergic receptor.

Materials:

  • Receptor Source: Commercially available membranes from cells stably expressing the human β2-adrenergic receptor (e.g., from HEK293 or CHO cells). * Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a well-characterized β2AR antagonist.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a known β2AR antagonist, such as propranolol or alprenolol.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: Scintillation counter, vacuum manifold for filtration.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in assay buffer from the stock solution. The final concentrations in the assay should typically range from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the [³H]-DHA in assay buffer to a final concentration that is at or below its Kd for the β2AR (typically 1-2 nM).

    • Prepare the non-specific binding control (e.g., 10 µM propranolol) in assay buffer.

    • Thaw the receptor membranes on ice and dilute to the desired concentration in assay buffer (typically 5-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]-DHA, and 100 µL of diluted receptor membranes.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted [³H]-DHA, and 100 µL of diluted receptor membranes.

    • Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of diluted [³H]-DHA, and 100 µL of diluted receptor membranes.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Terminate the incubation by rapid filtration through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50:

    • Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. [7]

  • Calculate the Ki:

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: [8][9] Ki = IC50 / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand ([³H]-DHA) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation:

The results of the binding assay can be summarized in the following table:

CompoundReceptorRadioligandIC50 (nM)Ki (nM)
This compoundHuman β2AR[³H]-DHA(Experimental Value)(Calculated Value)
Propranolol (Control)Human β2AR[³H]-DHA(Known Value)(Known Value)

β2-Adrenergic Receptor Signaling Pathway

Understanding the downstream signaling pathway of the β2AR is crucial for interpreting the functional consequences of ligand binding.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) b2ar->g_protein Activation ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylation of target proteins ligand This compound (Agonist) ligand->b2ar Binding

Caption: Simplified β2-adrenergic receptor signaling pathway.

Upon agonist binding, the β2AR activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). [4]cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate the physiological response, such as smooth muscle relaxation in the airways.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the inclusion of appropriate controls:

  • Total and Non-specific Binding: These controls are essential for determining the specific binding of the radioligand to the receptor.

  • Positive Control: The use of a known high-affinity ligand, such as propranolol, serves as a benchmark for comparing the potency of the test compound.

  • Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure the reliability and reproducibility of the results.

Conclusion and Future Directions

This application note provides a framework for investigating this compound as a novel ligand for the β2-adrenergic receptor. The detailed protocol for the competitive radioligand binding assay allows for the determination of its binding affinity (Ki). A high affinity and selectivity for the β2AR would position this compound as a promising lead for the development of new therapeutics for respiratory diseases.

Future studies should focus on:

  • Functional Assays: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the β2AR. This can be assessed by measuring downstream signaling events, such as cAMP production.

  • Selectivity Profiling: To assess the binding affinity of the compound for other adrenergic receptor subtypes and a broader panel of GPCRs to determine its selectivity.

  • In Vivo Studies: To evaluate the pharmacological effects of this compound in animal models of asthma or COPD.

By following the rigorous protocols and data analysis methods outlined in this guide, researchers can effectively characterize the receptor binding properties of this compound and contribute to the advancement of drug discovery in the field of respiratory medicine.

References

Application Note & Protocols: A Validated Methodology for the Synthesis of 8-Benzyloxy-2-oxo-1H-quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 8-benzyloxy-2-oxo-1H-quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activities. This document provides a comprehensive, field-proven guide to the synthesis of these derivatives. We will dissect the synthetic strategy, beginning with the construction of the 8-hydroxy-2-oxo-1H-quinoline core via the robust Knorr Quinoline Synthesis, followed by a classic Williamson ether synthesis for the introduction of the benzyl protective group. This guide emphasizes the mechanistic rationale behind procedural choices, offering detailed, step-by-step protocols and validation checkpoints to ensure reproducibility and high purity of the final compounds.

Strategic Overview: Retrosynthetic Analysis

The key to a successful synthesis lies in a logical disconnection approach. The target molecule, this compound, can be retrosynthetically disconnected at the benzylic ether bond. This reveals the two primary synthons: the 8-hydroxy-2-oxo-1H-quinoline core and a suitable benzylating agent. The 8-hydroxy-2-oxo-1H-quinoline itself can be further disconnected through the Knorr synthesis logic, leading back to a β-ketoanilide, which is readily prepared from 2-aminophenol and a β-ketoester.

G Target This compound Intermediate1 8-Hydroxy-2-oxo-1H-quinoline Target->Intermediate1 C-O Disconnection (Williamson Ether Synthesis) Precursor3 Benzyl Halide Target->Precursor3 Intermediate2 β-Ketoanilide of 2-Aminophenol Intermediate1->Intermediate2 C-N & C-C Disconnection (Knorr Quinoline Synthesis) Precursor1 2-Aminophenol Intermediate2->Precursor1 Precursor2 β-Ketoester (e.g., Ethyl Acetoacetate) Intermediate2->Precursor2

Caption: Retrosynthetic pathway for this compound.

Synthetic Methodologies & Mechanistic Insights

The synthesis is logically divided into two primary stages: formation of the heterocyclic core and the subsequent etherification.

Part A: The Knorr Quinoline Synthesis for the 8-Hydroxy-2-oxo-1H-quinoline Core

The Knorr quinoline synthesis is a classic and highly reliable method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with the more stable 2-quinolone form) from β-ketoanilides.[1][2] The reaction proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution.

Causality Behind Experimental Choices:

  • Starting Materials: We select 2-aminophenol as the aniline component to directly install the required hydroxyl group at the 8-position of the quinoline core. Ethyl acetoacetate is a common and cost-effective β-ketoester that yields a 4-methyl substituted quinolone.

  • Intermediate Formation: The first step is the formation of the β-ketoanilide intermediate. This reaction is typically performed under thermal conditions, driving off ethanol to favor product formation. It is crucial to form the anilide (N-acylation) rather than the enamine (C-N condensation at the ketone). Higher temperatures favor the thermodynamically more stable anilide, which is the necessary precursor for the 2-quinolone cyclization.[3]

  • Cyclization Catalyst: Strong acids are required to catalyze the intramolecular cyclization. While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) is often superior.[1][2] PPA acts as both a catalyst and a dehydrating agent, promoting the reaction at moderate temperatures (80-100°C) and often leading to cleaner reactions and higher yields compared to sulfuric acid. The acid protonates the anilide carbonyl, activating it for the intramolecular Friedel-Crafts-type acylation onto the electron-rich aromatic ring.

G cluster_0 Knorr Quinoline Synthesis Mechanism Start β-Ketoanilide Protonation Protonated Anilide (Activated) Start->Protonation H+ (PPA) Cyclization Cyclized Intermediate (Tetrahedral) Protonation->Cyclization Intramolecular Electrophilic Attack Dehydration Dehydrated Cation Cyclization->Dehydration -H2O Tautomerization 8-Hydroxy-2-oxo-1H-quinoline (Keto form) Dehydration->Tautomerization -H+ / Tautomerization

Caption: Mechanism of the acid-catalyzed Knorr cyclization.

Part B: Williamson Ether Synthesis for Benzylation

With the 8-hydroxy-2-oxo-1H-quinoline core successfully synthesized, the final step is the introduction of the benzyl group. The Williamson ether synthesis is the archetypal method for this transformation.[4]

Causality Behind Experimental Choices:

  • Base Selection: The phenolic hydroxyl group at the 8-position is acidic and must be deprotonated to form a potent nucleophile (a phenoxide). A moderately strong base is required. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions like this one. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they readily dissolve the phenoxide salt and do not interfere with the nucleophilic attack.

  • Electrophile: Benzyl bromide or benzyl chloride are the common electrophiles. Benzyl bromide is generally more reactive than the chloride, leading to faster reaction times and/or allowing for milder conditions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-(2-hydroxyphenyl)-3-oxobutanamide (β-Ketoanilide Intermediate)
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (10.9 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol).

  • Reaction: Heat the mixture in an oil bath at 140-150°C for 2 hours. The reaction will produce ethanol as a byproduct, which will distill off.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes) to observe the consumption of the starting materials.

  • Work-up: Allow the reaction mixture to cool to approximately 80°C. Add 100 mL of toluene and heat to reflux to dissolve the product.

  • Purification: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization. Collect the solid product by vacuum filtration, wash with cold hexanes (2 x 30 mL), and dry under vacuum.

  • Validation: The product should be a crystalline solid. Confirm its identity using ¹H NMR and Mass Spectrometry.

Protocol 2: Knorr Cyclization to 8-Hydroxy-4-methylquinolin-2(1H)-one
  • Reagent Setup: In a 250 mL beaker, carefully add the N-(2-hydroxyphenyl)-3-oxobutanamide from the previous step (9.65 g, 50 mmol) to polyphosphoric acid (100 g). Caution: The addition can be exothermic.

  • Reaction: Heat the mixture with gentle mechanical stirring in an oil bath at 90°C for 3 hours. The mixture will become a thick, homogenous paste.

  • Work-up: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization & Purification: The resulting slurry will be acidic. Slowly add a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7). Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 100 mL) until the filtrate is neutral. Dry the product in a vacuum oven at 60°C.

  • Validation: The product is typically a light-colored solid. Confirm its structure and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 3: Synthesis of 8-(Benzyloxy)-4-methylquinolin-2(1H)-one
  • Reagent Setup: To a 250 mL round-bottom flask, add 8-hydroxy-4-methylquinolin-2(1H)-one (4.38 g, 25 mmol), potassium carbonate (6.9 g, 50 mmol), and 100 mL of anhydrous DMF.

  • Addition of Electrophile: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (4.7 g, 27.5 mmol) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid by vacuum filtration, wash extensively with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.

  • Final Validation: Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm its identity and high purity.

Summary of Quantitative Data

The following table summarizes typical results for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.

StepProductStarting MaterialsCatalyst/ReagentTypical YieldM.P. (°C)
1N-(2-hydroxyphenyl)-3-oxobutanamide2-Aminophenol, Ethyl AcetoacetateHeat (140°C)75-85%135-137
28-Hydroxy-4-methylquinolin-2(1H)-oneN-(2-hydroxyphenyl)-3-oxobutanamidePolyphosphoric Acid (PPA)80-90%>300
38-(Benzyloxy)-4-methylquinolin-2(1H)-one8-Hydroxy-4-methylquinolin-2(1H)-one, Benzyl BromideK₂CO₃ / DMF85-95%210-212

Experimental Workflow Visualization

G cluster_0 Overall Synthetic Workflow start 2-Aminophenol + Ethyl Acetoacetate step1 Protocol 1: Form β-Ketoanilide (Heat, 140°C, 2h) start->step1 workup1 Work-up & Crystallization step1->workup1 intermediate1 Intermediate: N-(2-hydroxyphenyl)-3-oxobutanamide workup1->intermediate1 step2 Protocol 2: Knorr Cyclization (PPA, 90°C, 3h) intermediate1->step2 workup2 Work-up & Neutralization step2->workup2 intermediate2 Intermediate: 8-Hydroxy-4-methylquinolin-2(1H)-one workup2->intermediate2 step3 Protocol 3: Benzylation (70°C, 4-6h) intermediate2->step3 reagents3 Benzyl Bromide, K2CO3, DMF reagents3->step3 workup3 Work-up & Recrystallization step3->workup3 final_product Final Product: 8-(Benzyloxy)-4-methylquinolin-2(1H)-one workup3->final_product

References

Application Notes and Protocols for 8-Benzyloxy-2-oxo-1H-quinoline: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed guidelines for the safe handling, storage, and use of 8-Benzyloxy-2-oxo-1H-quinoline (CAS No. 63404-84-2). As a quinoline derivative, this compound is of interest to researchers in medicinal chemistry and drug development. These notes are intended to equip laboratory personnel with the necessary knowledge to work with this compound safely and effectively, ensuring the integrity of experimental outcomes.

Introduction: Understanding this compound

This compound is a solid organic compound with the chemical formula C₁₆H₁₃NO₂ and a molecular weight of approximately 251.28 g/mol .[1][2] Its structure, featuring a benzyloxy group on the quinoline scaffold, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The quinoline core is a prevalent motif in a wide range of pharmaceuticals, and understanding the handling of its derivatives is paramount for safe and successful research.

Key Physicochemical Properties:

PropertyValueSource(s)
CAS Number 63404-84-2[1]
Molecular Formula C₁₆H₁₃NO₂[1]
Molecular Weight 251.28 g/mol [2]
Appearance Solid[1]

Hazard Identification and Safety Precautions

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following safety information is based on the SDS for the structurally similar compound, 8-(BENZYLOXY)-5-(1-OXOETHYL)-1H-QUINOLIN-2-ONE.[3] It is imperative to treat this compound with at least the same level of caution.

GHS Hazard Classification (Surrogate Data):

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Chemical splash goggles are required to protect the eyes from accidental splashes of solutions or contact with airborne powder.

  • Respiratory Protection: For handling the solid, powdered form, an N95-rated (or higher) particulate respirator is recommended to prevent inhalation of dust particles. When working with solutions in a well-ventilated fume hood, respiratory protection may not be necessary, but a risk assessment should be performed.

  • Body Protection: A standard laboratory coat should be worn to protect skin and personal clothing from contamination.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical advice.[3]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Storage Guidelines

Proper storage is crucial for maintaining the stability and integrity of this compound.

  • Temperature: While some sources suggest room temperature storage, to ensure long-term stability, it is recommended to store the compound in a cool, dry place.[3]

  • Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[3]

  • Ventilation: Store in a well-ventilated area.[3]

  • Incompatibilities: Avoid storage with strong oxidizing agents.

Experimental Protocols: A Representative Application

Disclaimer: This is a general protocol and must be adapted and optimized for your specific experimental needs. A thorough risk assessment should be conducted before commencing any new procedure.

Preparation of a Stock Solution
  • Don PPE: Before starting, ensure all required PPE is correctly worn.

  • Work Area Preparation: Conduct this procedure in a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound in a tared vial.

  • Dissolving: Add the appropriate solvent (e.g., anhydrous DMF, DMSO, or another suitable organic solvent) to the vial. The solubility of this compound should be experimentally determined for the chosen solvent.

  • Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

Representative Coupling Reaction Workflow

This workflow illustrates the general steps involved in using this compound as a reactant in a hypothetical cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis prep_solution Prepare Stock Solution of This compound setup_vessel Assemble and Dry Reaction Vessel prep_solution->setup_vessel prep_reagents Prepare Other Reaction Reagents (Catalyst, Ligand, Base) prep_reagents->setup_vessel add_reagents Add Reagents to Vessel under Inert Atmosphere setup_vessel->add_reagents run_reaction Heat and Stir Reaction Mixture for Specified Time add_reagents->run_reaction quench Quench Reaction run_reaction->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols for 8-Benzyloxy-2-oxo-1H-quinoline in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Benzyloxy-2-oxo-1H-quinoline in cell culture experiments. This document outlines the compound's potential biological activities based on the broader class of quinoline derivatives, offers detailed protocols for preliminary screening, and discusses potential mechanisms of action to guide further investigation.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds form the backbone of numerous therapeutic agents with demonstrated anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4] The biological effects of quinoline derivatives are often dictated by the nature and position of substituents on the quinoline ring.[4] this compound, a derivative of the 8-hydroxyquinoline class, presents a promising scaffold for investigation in various cell-based assays. While specific data on this compound is limited, the extensive research on related quinoline derivatives provides a strong foundation for exploring its potential therapeutic applications.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.

PropertyValue
IUPAC Name 8-(Benzyloxy)quinolin-2(1H)-one
Synonyms This compound, 8-(benzyloxy)quinolin-2-ol, 8-phenylmethoxy-1H-quinolin-2-one[5]
CAS Number 63404-84-2[5][6][7]
Molecular Formula C₁₆H₁₃NO₂[5][6]
Molecular Weight 251.28 g/mol [5][6]
Appearance Solid[5]
Purity Typically >95% (verify with supplier)[5]

Potential Biological Activities and Mechanisms of Action

The biological activity of this compound has not been extensively characterized. However, based on the known activities of structurally related 8-hydroxyquinoline derivatives, several potential mechanisms and cellular effects can be hypothesized, providing a rationale for its investigation in cell culture.

The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to chelate metal ions.[8][9] This chelation can disrupt essential cellular processes that are dependent on metal cofactors, such as enzymatic activity and signal transduction.[8] Furthermore, the formation of metal-8-hydroxyquinoline complexes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage, including DNA damage and apoptosis.[8]

It is also plausible that this compound could interact with other cellular targets. Quinoline derivatives have been shown to intercalate with DNA, inhibit DNA synthesis, and modulate the activity of various kinases, such as c-Met kinase.[4]

Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, extrapolated from the known effects of 8-hydroxyquinoline derivatives.

G cluster_cell Cellular Environment Compound This compound Chelation Chelation Compound->Chelation Enters Cell CellMembrane Cell Membrane MetalIons Intracellular Metal Ions (e.g., Cu²⁺, Fe²⁺) MetalIons->Chelation ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

The following protocols provide a starting point for evaluating the effects of this compound in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Preparation of Stock Solutions

The solubility and stability of the compound in culture media are critical factors for obtaining reliable and reproducible results.[10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.

  • Gently warm the solution and vortex to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[11]

  • 96-well plates[11]

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[11]

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Cytotoxicity Screening

G A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B D Treat Cells with Compound (48-72h Incubation) B->D C Prepare Serial Dilutions of Compound C->D E Add MTT Reagent (4h Incubation) D->E F Add Solubilization Buffer E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC₅₀ G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-Benzyloxy-2-oxo-1H-quinoline. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in this multi-step synthesis, improve your yield, and ensure the purity of your final product.

Introduction: The Synthetic Challenge

This compound, also known as 8-benzyloxycarbostyril, is a valuable heterocyclic compound. The synthesis is not trivial and typically involves a two-stage process: first, the construction of the 8-hydroxy-2-quinolone core, followed by the protection of the phenolic hydroxyl group via benzylation. Each stage presents unique challenges, from controlling regioselectivity during ring formation to preventing side reactions during alkylation. This guide is structured to address these issues systematically.

Section 1: Synthetic Strategy Overview

The most reliable and common pathway to this compound involves two key transformations. Understanding this workflow is the first step to effective troubleshooting.

  • Stage 1: Quinolone Core Synthesis. Formation of 8-hydroxy-2-oxo-1H-quinoline (a tautomer of 8-hydroxy-2-hydroxyquinoline). This is typically achieved via a Conrad-Limpach-Knorr type reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

  • Stage 2: Benzylation. Protection of the 8-hydroxy group using a Williamson ether synthesis to yield the final target molecule.

G cluster_0 Stage 1: Quinolone Core Synthesis cluster_1 Stage 2: Benzylation (Williamson Ether Synthesis) A 2-Aminophenol C Condensation A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Thermal Cyclization (High Temperature) C->D β-Aminoacrylate Intermediate E 8-Hydroxy-2-oxo-1H-quinoline (Intermediate) D->E G This compound (Final Product) E->G Alkylation F Base (e.g., K₂CO₃) + Benzyl Halide

Caption: General two-stage workflow for the synthesis.

Section 2: Troubleshooting the Quinolone Core Synthesis

The formation of the 8-hydroxy-2-quinolone core is often the most challenging step, with yield and purity being primary concerns.

FAQ 1: Why is my yield of 8-hydroxy-2-quinolone so low?

Low yields in this step can almost always be traced back to incorrect reaction conditions, particularly temperature, which dictates the cyclization pathway.

  • Causality: Kinetic vs. Thermodynamic Control

    The Conrad-Limpach-Knorr synthesis is highly sensitive to temperature. The initial condensation of an aniline and a β-ketoester can lead to two different intermediates, which cyclize to form either a 4-quinolone or a 2-quinolone.[1][2]

    • At lower temperatures (e.g., < 100°C) , the reaction favors the formation of a β-aminoacrylate, which undergoes cyclization to the 4-quinolone derivative. This is the kinetically favored product.[1]

    • At higher temperatures (e.g., > 140°C) , the reaction favors the formation of a β-ketoanilide intermediate, which then cyclizes to the desired 2-quinolone . This is the thermodynamically favored product.[1][2]

    For the synthesis of 8-hydroxy-2-oxo-1H-quinoline, high-temperature cyclization is mandatory.

G cluster_0 Kinetic Pathway cluster_1 Thermodynamic Pathway A Aniline + β-Ketoester B β-Aminoacrylate (Intermediate) A->B Low Temp. D β-Ketoanilide (Intermediate) A->D High Temp. C 4-Hydroxyquinoline (Side Product) B->C Cyclization E 2-Hydroxyquinoline (Desired Product) D->E Cyclization

Caption: Temperature control dictates product outcome.

Troubleshooting Summary: Quinolone Core Synthesis

Problem Potential Cause Recommended Solution
Low Yield / No Product Incorrect Temperature: Cyclization temperature was too low, favoring the 4-quinolone pathway or stalling the reaction. Ensure the thermal cyclization step is conducted at a sufficiently high temperature, typically in a high-boiling solvent like Dowtherm A or mineral oil (180-250°C).
Mixture of Isomers Insufficient Temperature/Time: The reaction did not reach thermodynamic equilibrium, resulting in a mix of 2- and 4-quinolone products.[1] Increase the reaction temperature and/or prolong the reaction time to ensure complete conversion to the more stable 2-quinolone isomer. Monitor via TLC.
Significant Tar Formation Harsh Acid Catalysis: Strong acids like concentrated sulfuric acid, while effective for cyclization, can cause polymerization and charring at high temperatures.[3][4] Consider using polyphosphoric acid (PPA) which often gives cleaner reactions.[5] Alternatively, perform the cyclization neat or in a high-boiling inert solvent without a strong acid catalyst, relying on thermal energy alone.

| Poor Substrate Reactivity | Electron-Withdrawing Groups: Substituents on the aniline can deactivate the ring, making the electrophilic aromatic substitution step of cyclization more difficult.[4] | While 2-aminophenol is electron-rich, be mindful of this effect if using other substituted anilines. More forcing conditions (higher temperature) may be required. |

FAQ 2: My intermediate product precipitated as a dark, impure solid. How can I purify it?

The crude 8-hydroxy-2-quinolone is often a dark, poorly soluble solid contaminated with polymeric tar.

  • Solution 1: Acid-Base Workup. The phenolic nature of the product can be exploited. Dissolve the crude material in an aqueous base (e.g., 1M NaOH) to form the soluble sodium phenoxide salt. Filter this solution to remove insoluble polymeric impurities. Re-acidify the filtrate carefully with an acid (e.g., HCl or acetic acid) to precipitate the purified product. Collect by filtration and wash thoroughly with water.

  • Solution 2: Recrystallization. If the color is not too intense, recrystallization from a high-boiling polar solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid can be effective.

Section 3: Troubleshooting the Benzylation Step

This step is a standard Williamson ether synthesis, but issues can arise from the specific nature of the 2-quinolone substrate.

FAQ 3: The benzylation reaction is slow or incomplete. What can I do?

Incomplete conversion is typically due to insufficient deprotonation of the 8-hydroxy group or low reactivity of the electrophile.

  • Causality: Base and Solvent Selection The reaction proceeds via an SN2 mechanism, where the phenoxide anion attacks the benzyl halide. The efficiency of this process depends on generating a sufficient concentration of the nucleophilic phenoxide and using a solvent that facilitates the SN2 reaction.

ParameterRecommendationRationale
Base Use a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if needed.The pKa of the phenolic proton on 8-hydroxyquinoline must be overcome. K₂CO₃ is often sufficient and is safer and easier to handle than NaH.
Solvent Use a polar aprotic solvent such as DMF, acetonitrile (ACN), or acetone.These solvents effectively solvate the cation (K⁺ or Na⁺) without solvating the nucleophilic phenoxide anion, increasing its reactivity. They are ideal for SN2 reactions.
Benzylating Agent Use benzyl bromide over benzyl chloride.Bromide is a better leaving group than chloride, leading to a faster reaction rate.
Temperature Gently heat the reaction (e.g., 50-80°C).Heating increases the reaction rate but avoid excessive temperatures which could lead to side reactions or decomposition.
FAQ 4: Am I at risk of N-alkylation instead of O-alkylation?

The 2-quinolone system exists in tautomeric equilibrium with 2-hydroxyquinoline. The lactam (quinolone) form is generally more stable. While the amide nitrogen is not strongly nucleophilic, N-alkylation is a theoretical possibility.

  • How to Ensure O-Alkylation: Using a base like K₂CO₃ or NaH will selectively deprotonate the more acidic phenolic proton (pKa ≈ 10) over the amide N-H proton (pKa ≈ 17), generating the phenoxide. This strongly nucleophilic oxygen will then preferentially attack the benzyl halide, ensuring the desired O-alkylation product is formed.[6]

Section 4: Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and substrate scale.

Protocol 1: Synthesis of 8-Hydroxy-2-oxo-1H-quinoline

This protocol is based on the principles of the Conrad-Limpach-Knorr synthesis.[1][2]

  • Condensation: In a round-bottom flask, combine 2-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 110-120°C for 1-2 hours with stirring. Water will be evolved during this step. The reaction can be monitored by TLC until the 2-aminophenol is consumed.

  • Cyclization: Add the crude condensation product to a flask containing a high-boiling solvent (e.g., Dowtherm A or mineral oil). Heat the mixture to 240-250°C with vigorous stirring for 30-60 minutes.

  • Work-up: Allow the mixture to cool to approximately 80-100°C. Carefully add hexane or toluene to precipitate the crude product while the solvent is still warm enough to prevent it from solidifying.

  • Purification: Filter the crude solid. Follow the acid-base workup described in FAQ 2 : dissolve the solid in 1M NaOH, filter, and re-precipitate the product by adding acetic acid until the pH is ~6-7.

  • Final Steps: Filter the purified solid, wash with water, then with a small amount of cold ethanol. Dry under vacuum. The product should be an off-white or light tan powder.

Protocol 2: Synthesis of this compound

This protocol is a standard Williamson ether synthesis.[6]

  • Setup: To a solution of 8-hydroxy-2-oxo-1H-quinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reagent Addition: Stir the suspension at room temperature for 30 minutes. Then, add benzyl bromide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water. A precipitate will form.

  • Purification: Collect the solid by filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a dichloromethane/ethyl acetate gradient).

References

Technical Support Center: Purification of 8-Benzyloxy-2-oxo-1H-quinoline by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Benzyloxy-2-oxo-1H-quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: this compound possesses several functional groups that dictate its interaction with stationary and mobile phases. The quinoline core is a heterocyclic aromatic system. The lactam (2-oxo) functionality introduces polarity and the capacity for hydrogen bonding. The benzyloxy group at the 8-position adds a degree of lipophilicity and can also participate in pi-pi stacking interactions. The nitrogen atom in the quinoline ring is basic, though the lactam functionality reduces its basicity compared to quinoline itself.

Q2: What is a good starting point for developing a normal-phase chromatography method for this compound?

A2: For normal-phase chromatography on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. Based on the polarity of the compound, a starting ratio of 7:3 or 8:2 hexanes:ethyl acetate is a reasonable starting point for TLC analysis.[1] The polarity can then be adjusted based on the resulting Rf value.

Q3: Is this compound susceptible to degradation during purification?

A3: Yes, quinoline derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2][3] The benzyloxy group, in particular, could be susceptible to debenzylation under strongly acidic conditions, although this is less likely with the milder acidity of silica gel. It is crucial to monitor for the appearance of new spots on a TLC plate, which could indicate decomposition.

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase chromatography is a viable option, especially for preparative HPLC. A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic purification of this compound.

Issue 1: Poor Separation of the Product from Impurities

Q: I'm observing overlapping spots on my TLC plate or co-eluting peaks in my column chromatography. How can I improve the separation?

A: Potential Causes and Solutions:

  • Inappropriate Mobile Phase Polarity: If the spots or peaks are clustered together, the mobile phase polarity may not be optimal.

    • Solution: Systematically vary the mobile phase composition. For normal-phase, if the Rf is too high, decrease the polarity (increase the proportion of the non-polar solvent). If the Rf is too low, increase the polarity (increase the proportion of the polar solvent).[1] Aim for an Rf value of 0.2-0.3 for the target compound in the desired solvent system for column chromatography.[2]

  • Need for a Different Solvent System: Sometimes, a simple two-component system does not provide adequate separation.

    • Solution: Introduce a third solvent to modulate the selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can alter the interactions between the analytes, stationary phase, and mobile phase.

  • Complex Mixture of Impurities: The crude product may contain impurities with very similar polarities to the desired compound.

    • Solution: Consider alternative chromatographic techniques. High-Performance Liquid Chromatography (HPLC) offers superior resolution for complex mixtures.[3] Alternatively, a different stationary phase, such as alumina, could provide different selectivity.

Experimental Protocol: Optimizing Mobile Phase for Normal-Phase Chromatography
  • Prepare Stock Solutions: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a stock solution for TLC spotting.

  • Spot TLC Plates: Spot the crude mixture onto several TLC plates.

  • Test a Range of Solvent Systems: Prepare a series of mobile phases with varying polarities.

    • Example Test Systems:

      • 9:1 Hexane:Ethyl Acetate

      • 8:2 Hexane:Ethyl Acetate

      • 7:3 Hexane:Ethyl Acetate

      • 1:1 Hexane:Ethyl Acetate

  • Develop and Visualize: Develop the TLC plates in the different solvent systems and visualize the spots under UV light.

  • Analyze and Select: Choose the solvent system that provides the best separation between your product and any impurities, ideally with the product having an Rf between 0.2 and 0.3.

Issue 2: Product Degradation on the Column

Q: My product appears to be decomposing during silica gel chromatography, as evidenced by streaking on the TLC plate and the appearance of new, more polar spots after running the column.

A: Potential Causes and Solutions:

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds like some quinoline derivatives.[2][3]

    • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA) in your chosen eluent, before loading the sample.[2]

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[2] Alternatively, bonded silica phases such as diol or amine can be used.[2]

  • Hydrolysis of the Lactam or Cleavage of the Benzyl Ether: While less common under standard chromatography conditions, prolonged exposure to certain solvents or impurities could potentially lead to the degradation of these functional groups.

    • Solution: Minimize the time the compound spends on the column by using a slightly more polar mobile phase to speed up elution, without sacrificing separation.

Workflow for Mitigating On-Column Degradation

G start Observe Degradation on Silica Gel deactivate Deactivate Silica Gel with TEA start->deactivate Is the compound acid-sensitive? alt_stationary Use Alternative Stationary Phase (e.g., Alumina) start->alt_stationary Is deactivation insufficient or undesirable? rpf Consider Reversed-Phase Flash Chromatography start->rpf Is the compound sufficiently hydrophobic? load Load Sample and Elute deactivate->load alt_stationary->load success Pure, Intact Product rpf->success load->success G start Purified Product is an Oil high_vac Remove Solvents Under High Vacuum start->high_vac triturate Triturate with a Non-Solvent high_vac->triturate Still an oil recrystallize Attempt Recrystallization triturate->recrystallize Fails solid_product Solid Product Obtained triturate->solid_product Success repurify Re-purify by Chromatography recrystallize->repurify Fails recrystallize->solid_product Success repurify->high_vac

References

Technical Support Center: Synthesis of 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 8-Benzyloxy-2-oxo-1H-quinoline. We will address common side reactions, provide practical troubleshooting guidance, and answer frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Unexpected Side Reactions & Optimization

This section addresses specific issues encountered during the synthesis of this compound, which is typically achieved via a Knorr-type quinoline synthesis involving the acid-catalyzed cyclization of a β-ketoanilide intermediate.

Q1: My reaction yielded a significant amount of an isomeric byproduct, 8-benzyloxy-4-quinolone. How can I improve the selectivity for the desired 2-oxo product?

A1: This is the most common side reaction and stems from the competition between the Knorr synthesis (yielding 2-quinolones) and the Conrad-Limpach synthesis (yielding 4-quinolones). The regioselectivity is highly dependent on the initial reaction conditions between your substituted aniline (2-benzyloxyaniline) and the β-ketoester (e.g., ethyl acetoacetate).

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The reaction of an aniline with a β-ketoester can occur at two sites: the keto group or the ester group.

    • Conrad-Limpach Pathway (Kinetic Product): At lower temperatures (typically <100-110 °C), the aniline preferentially attacks the more reactive keto group to form an enamine intermediate. Subsequent thermal cyclization leads to the 4-quinolone product.[1][2]

    • Knorr Pathway (Thermodynamic Product): At higher temperatures (typically >140 °C), the reaction favors the thermodynamically more stable β-ketoanilide, formed by the aniline attacking the ester group.[1] This anilide is the necessary precursor for the acid-catalyzed cyclization to the desired 2-quinolone.[3][4]

Troubleshooting Protocol:

  • Temperature Management: Ensure the initial condensation step to form the β-ketoanilide is performed at a sufficiently high temperature (140-160 °C) to favor the thermodynamic product.

  • Acid Catalyst in Cyclization: The subsequent cyclization of the isolated β-ketoanilide should be performed in a strong acid like concentrated sulfuric acid, polyphosphoric acid (PPA), or triflic acid.[4] An excess of acid can also favor the 2-hydroxyquinoline product over the 4-hydroxyquinoline.[4]

  • Stepwise Procedure: Instead of a one-pot reaction, consider a two-step approach:

    • Step 1: Synthesize and isolate the β-ketoanilide from 2-benzyloxyaniline and your β-ketoester.

    • Step 2: Subject the purified anilide to the acid-catalyzed cyclization conditions. This prevents the enamine intermediate from forming and cyclizing.

Data Summary: Knorr vs. Conrad-Limpach Conditions

ParameterKnorr Synthesis (Yields 2-Quinolone)Conrad-Limpach Synthesis (Yields 4-Quinolone)
Temperature High (~140-160 °C)Moderate (~100 °C)
Key Intermediate β-KetoanilideEnamine / Schiff Base
Control ThermodynamicKinetic
Catalyst (Cyclization) Strong Acid (H₂SO₄, PPA)[3]High Heat (~250 °C) or Acid Catalyst[1][5]

Process Visualization: Competing Pathways

G cluster_0 Reaction Conditions reagents 2-Benzyloxyaniline + β-Ketoester knorr_cond High Temp (>140°C) cl_cond Low Temp (<110°C) anilide β-Ketoanilide (Thermodynamic Intermediate) knorr_cond->anilide Knorr Path enamine Enamine (Kinetic Intermediate) cl_cond->enamine Conrad-Limpach Path acid_cycl_knorr Acid-Catalyzed Cyclization anilide->acid_cycl_knorr thermal_cycl_cl Thermal/Acid Cyclization enamine->thermal_cycl_cl prod_2q This compound (Desired Product) acid_cycl_knorr->prod_2q prod_4q 8-Benzyloxy-4-quinolone (Side Product) thermal_cycl_cl->prod_4q

Caption: Competing Knorr and Conrad-Limpach pathways.

Q2: My final product is contaminated with 8-hydroxy-2-oxo-1H-quinoline. What is causing the debenzylation?

A2: The benzyl ether protecting group is susceptible to cleavage under strongly acidic conditions, a reaction known as debenzylation. This is a common issue given that the Knorr cyclization requires a strong acid like H₂SO₄ or PPA.

Root Cause Analysis:

  • Acid-Catalyzed Cleavage: The ether oxygen of the benzyloxy group can be protonated by the strong acid. The resulting oxonium ion is a good leaving group. The stable benzyl carbocation that is formed is then quenched, leaving a hydroxyl group at the 8-position.

  • High Temperatures: Elevated temperatures in the presence of acid will accelerate this side reaction.

Troubleshooting & Optimization:

  • Use a Milder Catalyst System: While strong acids are traditional, explore alternatives. Triflic acid (TfOH) can sometimes promote cyclization under milder conditions than sulfuric acid.[4]

  • Lower Reaction Temperature: Experiment with the lowest possible temperature that still allows for efficient cyclization. Monitor the reaction by TLC or LC-MS to find the optimal balance between cyclization rate and debenzylation.

  • Reduce Reaction Time: Do not let the reaction run longer than necessary. Once the starting anilide is consumed (as monitored by TLC/LC-MS), work up the reaction immediately.

  • Alternative Protecting Groups: If debenzylation remains a persistent issue, consider a more acid-stable protecting group for the 8-hydroxy functionality for future syntheses, though this would require re-optimizing the entire route.

Q3: The cyclization reaction is not proceeding, and I am recovering my β-ketoanilide starting material. What's wrong?

A3: Failure to cyclize is typically due to insufficient activation energy or an ineffective catalyst.

Root Cause Analysis:

  • Insufficient Temperature: The intramolecular electrophilic aromatic substitution required for ring closure has a significant activation barrier.

  • Water Content: The presence of excess water can deactivate the acid catalyst (e.g., PPA hydrolyzes) and may inhibit the dehydration step of the cyclization.

  • Catalyst Quality/Amount: The acid may be old, hydrated, or used in insufficient quantity.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored acid. Dry your glassware thoroughly. If using PPA, ensure it is viscous and has not absorbed atmospheric moisture.

  • Increase Catalyst Concentration: A study on Knorr cyclizations found that a large excess of PPA favored the 2-hydroxyquinoline product, while smaller amounts led to competing reactions.[4] Ensure you are using a sufficient quantity to act as both catalyst and solvent.

  • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation. High-boiling inert solvents like mineral oil or Dowtherm A can be used to achieve the necessary high temperatures for thermal cyclization if an acid catalyst is not desired.[1][5]

Troubleshooting Workflow

G start Problem: Low Yield / Complex Mixture check_byproduct Identify major byproduct(s) via NMR / LC-MS start->check_byproduct is_isomer Is it the 4-quinolone isomer? check_byproduct->is_isomer is_debenz Is it the 8-hydroxy analog? is_isomer->is_debenz No sol_isomer Root Cause: Conrad-Limpach path. Solution: Increase temp of anilide formation (>140°C). Use two-step procedure. is_isomer->sol_isomer Yes is_sm Is it unreacted starting material? is_debenz->is_sm No sol_debenz Root Cause: Acid-catalyzed cleavage. Solution: Lower cyclization temp. Reduce reaction time. Use milder acid (e.g., TfOH). is_debenz->sol_debenz Yes sol_sm Root Cause: Incomplete cyclization. Solution: Ensure anhydrous conditions. Increase acid concentration/temp. Verify catalyst quality. is_sm->sol_sm Yes end Optimized Synthesis sol_isomer->end sol_debenz->end sol_sm->end

Caption: A logical workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the keto-enol tautomerism in the final product, and how does it affect its reactivity?

A1: The product, this compound, is a lactam. It exists in equilibrium with its lactim tautomer, 8-Benzyloxy-2-hydroxyquinoline. While the keto (lactam) form generally predominates, the presence of the enol (lactim) form makes the molecule an "ambident nucleophile." This means it has two potential nucleophilic sites: the ring nitrogen (N) and the exocyclic oxygen (O). In subsequent reactions, such as alkylation, this can lead to a mixture of N-alkylated and O-alkylated products, posing a challenge for regioselectivity.[6][7][8]

Q2: Can I use microwave-assisted synthesis for this reaction?

A2: Yes, microwave-assisted organic synthesis (MAOS) can be an excellent method to accelerate the Knorr or Conrad-Limpach cyclizations. Microwave heating can dramatically reduce reaction times from hours to minutes and can sometimes improve yields by minimizing the formation of degradation byproducts.[9] You would need to adapt the solvent and reaction vessel for microwave use, but it is a well-established technique for quinoline synthesis.

Q3: How should I purify the final product?

A3: Purification typically involves the following steps:

  • Work-up: After the reaction is complete, the acidic mixture is carefully quenched by pouring it onto ice and neutralizing with a base (e.g., NaOH, NH₄OH) until the product precipitates.

  • Filtration: The crude solid is collected by filtration and washed with water.

  • Recrystallization: The most common method for purification is recrystallization from a suitable solvent like ethanol, methanol, or a mixture of dichloromethane and hexane.

  • Column Chromatography: If recrystallization is insufficient to remove persistent impurities (like the 4-quinolone isomer), silica gel column chromatography is recommended. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product.

References

Technical Support Center: Stability of 8-Benzyloxy-2-oxo-1H-quinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 8-Benzyloxy-2-oxo-1H-quinoline (CAS: 63404-84-2).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. As a quinolinone derivative, this compound possesses a scaffold of significant interest in medicinal chemistry.[4] However, its chemical structure, featuring a benzyloxy ether linkage and a quinolinone core, presents specific vulnerabilities that can impact experimental reproducibility and the integrity of results.

This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a clear understanding of the underlying chemical principles governing the stability of this molecule.

Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

Discoloration is a common visual indicator of chemical degradation, particularly for quinoline-based compounds.[5] This is typically caused by two primary factors:

  • Oxidation: The quinoline ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides in the solvent.[6] This process can lead to the formation of N-oxides or hydroxylated derivatives, which are often colored.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts.[5][6] Quinoline structures are known to be photosensitive.[5]

Recommendation: Always store solutions of this compound protected from light in amber vials or by wrapping the container in aluminum foil.[6] For sensitive experiments, preparing fresh solutions is the most reliable practice.[5][6]

Q2: I am observing a progressive loss of potency or inconsistent results in my biological assays. Could this be related to compound stability?

Yes, this is a classic sign of compound degradation in your assay medium or stock solution.[5] The apparent loss of activity is often due to a decrease in the concentration of the active parent compound over the course of the experiment. The primary culprits are:

  • Hydrolysis of the Benzyloxy Group: The benzylic ether linkage, while generally more stable than other ethers, can be susceptible to cleavage under acidic conditions (debenzylation) to yield 8-hydroxy-2-oxo-1H-quinoline and toluene. This is a critical liability, as the resulting hydroxylated compound will have significantly different physicochemical and biological properties.

  • Degradation in Stock Solution: If stock solutions, particularly those in solvents like DMSO, are not stored properly (e.g., at room temperature, exposed to light, or subjected to multiple freeze-thaw cycles), degradation can occur.[5][6]

  • Instability in Aqueous Assay Buffers: The pH of your cell culture media or assay buffer can significantly influence the rate of hydrolysis.[5] Quinoline derivatives often exhibit pH-dependent stability.[5]

Recommendation: Validate the stability of your compound in the specific assay buffer under the exact experimental conditions (time, temperature, lighting). A simple experiment is to incubate the compound in the buffer for the duration of the assay, then analyze the sample by HPLC to quantify the remaining parent compound.

Q3: What are the primary chemical liabilities of the this compound structure I should be aware of?

Understanding the molecule's structure is key to predicting its stability. The main points of vulnerability are illustrated below.

G Key Structural Liabilities of this compound cluster_0 cluster_1 compound_img A Benzylic Ether Linkage - Susceptible to acidic cleavage (debenzylation). - Potential for oxidative degradation at the benzylic C-H bond. B Quinolinone Ring System - Susceptible to oxidation. - Can undergo photodegradation. - The lactam (cyclic amide) can be hydrolyzed under harsh acid/base conditions. C Aromatic Rings - Prone to electrophilic attack and oxidation, potentially forming hydroxylated byproducts.

Caption: Key points of chemical instability in the this compound structure.

Q4: I see unknown peaks appearing in my HPLC/LC-MS chromatogram over time. How can I identify them?

The appearance of new peaks is definitive evidence of degradation or the presence of impurities. The most direct way to identify these is to perform a forced degradation study .[6] This involves intentionally exposing the compound to harsh conditions to accelerate the degradation process and generate the likely degradants in sufficient quantities for characterization.

By comparing the retention times and mass spectra of the peaks generated under specific stress conditions (e.g., acid hydrolysis) with the unknown peaks in your experimental samples, you can tentatively identify the degradation products. The primary expected degradation product from hydrolysis would be 8-hydroxy-2-oxo-1H-quinoline.

Troubleshooting Guide: Degradation in Solution
Observed Issue Potential Cause Recommended Troubleshooting Steps
Rapid loss of parent compound in acidic buffer (pH < 6) Acid-Catalyzed Debenzylation 1. Determine the compound's stability profile across a pH range to find the optimal pH.[5] 2. If the experimental pH cannot be changed, use freshly prepared solutions and minimize incubation times. 3. Consider if a different, more acid-stable protecting group is feasible for the quinolinol.
Solution discoloration and peak broadening in chromatogram Oxidation / Photodegradation 1. Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen).[6] 2. Use high-purity, peroxide-free solvents. 3. Protect all solutions and experimental setups from light.[5][6] 4. Consider adding a small amount of an antioxidant like BHT, if compatible with your assay.[5]
Precipitate forms in aqueous buffer Poor Solubility 1. Confirm the solubility limit in your specific buffer.[7] 2. Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration in the aqueous buffer does not exceed the solubility limit (typically <1% DMSO).[7] 3. Use sonication to aid dissolution but be cautious of potential thermal degradation.[7]
Inconsistent results from frozen stock solutions Freeze-Thaw Instability 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] 2. Store aliquots at -20°C or, for long-term storage, at -80°C.[5]
Potential Degradation Pathways

The degradation of this compound likely proceeds through several pathways depending on the environmental stressors. The most probable transformations are cleavage of the benzyloxy group and oxidation of the quinolinone core.

Caption: Plausible degradation pathways for this compound under various stress conditions.

Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your compound by minimizing exposure to common degradation triggers.

  • Weighing: Accurately weigh the solid this compound in a clean, dry vial.

  • Solvent Addition: Add high-purity, anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[7]

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. Avoid excessive heating.[7]

  • Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm PTFE syringe filter to remove any microscopic particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use amber glass or polypropylene microvials.[6] Store immediately at -20°C for short-term use (< 1 month) or -80°C for long-term storage (> 1 month).[5] Crucially, avoid repeated freeze-thaw cycles. [5][6]

Protocol 2: Forced Degradation Study Workflow

This study will help you identify potential degradants and understand the stability limits of your molecule. A stability-indicating HPLC method is required for analysis.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions (Incubate at 60°C for 24h, or as required) start Prepare 1 mg/mL Solution in Acetonitrile/Water acid Acid Hydrolysis Add equal volume 0.1 M HCl start->acid Aliquot base Base Hydrolysis Add equal volume 0.1 M NaOH start->base Aliquot oxid Oxidative Stress Add 3% H₂O₂ start->oxid Aliquot therm Thermal Stress (Solution as is) start->therm Aliquot photo Photolytic Stress Expose to light/UV start->photo Aliquot analyze Analyze All Samples by HPLC/LC-MS (Neutralize acid/base samples first) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze compare Compare Degradation Profiles: - Identify % degradation - Characterize major degradant peaks analyze->compare

Caption: A systematic workflow for conducting forced degradation studies.

Methodology:

  • Prepare Stock: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Aliquot for Stress: Distribute the stock solution into separate, clearly labeled amber vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.[5]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.[5]

    • Oxidative Degradation: Add a small volume of 3% hydrogen peroxide.[5][6]

    • Thermal Degradation: Keep one vial of the stock solution as is.[5]

    • Photolytic Degradation: Place one vial (in a quartz or clear glass container) under a UV lamp or in direct sunlight, alongside a control vial wrapped in foil.

  • Incubation: Place the acid, base, oxidative, and thermal samples in a water bath or oven at an elevated temperature (e.g., 60-80°C).[5] Sample at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples, including a time-zero control, by a validated, stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms to identify new peaks and quantify the loss of the parent compound. Use MS data to determine the mass of the degradants to aid in their identification.

References

Navigating the Labyrinth: A Technical Support Guide for Interpreting the Complex NMR Spectra of 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 8-Benzyloxy-2-oxo-1H-quinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the interpretation of its complex Nuclear Magnetic Resonance (NMR) spectra. As a molecule with a rigid heterocyclic core and a flexible side chain, its spectral analysis can be far from straightforward. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.

The Challenge: A Crowded Aromatic Landscape and Subtle Structural Nuances

The structure of this compound presents several intrinsic challenges to NMR spectral interpretation. The quinoline core contains a crowded aromatic region with potential for overlapping signals and complex coupling patterns. The benzyloxy group adds another set of aromatic protons and a methylene bridge, further complicating the spectrum. The presence of a lactam functionality in the quinoline ring also influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.

This guide will equip you with the knowledge and experimental strategies to dissect these complex spectra, leading to unambiguous structural confirmation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the NMR analysis of this compound.

Q1: Why is the aromatic region of my ¹H NMR spectrum so congested and difficult to interpret?

A1: The ¹H NMR spectrum of this compound contains signals from two different aromatic systems: the quinoline ring and the benzyl group. This results in a total of nine aromatic protons, often resonating in a narrow chemical shift range (typically 6.5-8.5 ppm). The protons on the quinoline ring exhibit complex spin-spin coupling, leading to overlapping multiplets that can be challenging to resolve and assign.

Q2: I am observing significant shifts in my proton signals between different samples. What could be the cause?

A2: Quinolines and their derivatives are known to exhibit concentration-dependent chemical shifts in ¹H NMR studies.[1][2] This phenomenon is primarily attributed to intermolecular π-π stacking interactions between the aromatic rings of the molecules. As the concentration of the sample increases, these stacking interactions become more pronounced, leading to changes in the shielding environment of the protons and thus, a shift in their resonance frequencies. To ensure reproducibility, it is crucial to maintain a consistent sample concentration and report it with your spectral data.

Q3: How can I definitively assign the quaternary carbons in the ¹³C NMR spectrum?

A3: Quaternary carbons, lacking directly attached protons, do not show correlations in a standard Heteronuclear Single Quantum Coherence (HSQC) experiment. The most effective method for assigning these carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3] This 2D NMR technique reveals correlations between carbons and protons that are two or three bonds away. By observing correlations from well-assigned protons to a quaternary carbon, its assignment can be unequivocally determined. For instance, the carbonyl carbon (C-2) of the quinolin-2-one ring should show a correlation to the proton at the H-3 and H-4 positions.

Q4: The signals for the benzyloxy methylene protons appear as a singlet. Shouldn't they be a triplet?

A4: The methylene protons of the benzyloxy group (-O-CH₂-Ph) are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a singlet in the ¹H NMR spectrum. Their chemical shift is typically in the range of 5.0-5.5 ppm due to the deshielding effect of the adjacent oxygen and phenyl ring.

Troubleshooting Guides: From Ambiguity to Clarity

When standard 1D NMR spectra are insufficient for a complete structural elucidation, a suite of 2D NMR experiments is indispensable.[4] Below are detailed protocols for key experiments to tackle the specific challenges posed by this compound.

Troubleshooting Workflow

workflow start Complex 1D NMR Spectra cosy Run ¹H-¹H COSY start->cosy hsqc Run ¹H-¹³C HSQC start->hsqc assign_protons Assign Proton Spin Systems cosy->assign_protons assign_carbons Assign Protonated Carbons hsqc->assign_carbons hmbc Run ¹H-¹³C HMBC assign_quaternary Assign Quaternary Carbons hmbc->assign_quaternary noesy Run ¹H-¹H NOESY (Optional) confirm_structure Confirm Connectivity & Stereochemistry noesy->confirm_structure assign_protons->hmbc assign_protons->noesy assign_carbons->hmbc assign_quaternary->noesy assign_quaternary->confirm_structure end Complete Structural Elucidation confirm_structure->end

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.

Guide 1: Resolving Overlapping Aromatic Signals using ¹H-¹H COSY

Objective: To establish proton-proton connectivity within the quinoline and benzyl spin systems.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solution is homogeneous.

  • Acquire a Standard ¹H Spectrum: Obtain a high-resolution 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.

  • Set up the COSY Experiment:

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Use a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512).

    • Set the number of scans per increment based on the sample concentration.

  • Processing and Analysis:

    • Perform a 2D Fourier transform and phase correction.

    • The diagonal of the COSY spectrum will show the 1D ¹H spectrum.

    • Off-diagonal cross-peaks indicate protons that are scalar-coupled.

    • Trace the coupling networks to identify the separate spin systems of the quinoline and benzyl rings. For example, you should observe a correlation between H-3 and H-4 on the quinolin-2-one ring.

Guide 2: Assigning Carbons with ¹H-¹³C HSQC and HMBC

Objective: To correlate each proton to its directly attached carbon (HSQC) and to identify long-range proton-carbon connectivities (HMBC) for complete assignment.

Protocol:

  • HSQC Experiment:

    • Run a standard HSQC experiment.

    • Each cross-peak in the HSQC spectrum corresponds to a proton and the carbon to which it is directly bonded.

    • This allows for the unambiguous assignment of all protonated carbons based on the previously assigned proton spectrum.

  • HMBC Experiment:

    • Run a standard HMBC experiment. This experiment is optimized for long-range couplings (typically 2-3 bonds).[3]

    • Cross-peaks in the HMBC spectrum indicate correlations between protons and carbons separated by multiple bonds.

    • This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, the methylene protons of the benzyloxy group should show a correlation to the C-8 of the quinoline ring and the ipso-carbon of the benzyl ring.

Data Presentation: Expected NMR Data

The following table summarizes the expected chemical shift ranges for the protons and carbons of this compound based on data from similar structures.[3] Actual values may vary depending on the solvent and concentration.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
NH~11.8-Broad singlet, exchangeable with D₂O.
C-2-~162Carbonyl carbon.
H-3~6.5~122Doublet, coupled to H-4.
H-4~7.9~140Doublet, coupled to H-3.
H-5~7.6~126Aromatic multiplet.
H-6~7.2~121Aromatic multiplet.
H-7~7.4~124Aromatic multiplet.
C-8-~136Quaternary carbon attached to oxygen.
C-4a-~121Quaternary carbon.
C-8a-~132Quaternary carbon.
-OCH₂-~5.2~70Singlet.
Benzyl-H (ortho, meta, para)~7.3-7.5~127-129Multiplets.
Benzyl-C (ipso)-~137Quaternary carbon.
Visualizing Connectivity

The following diagram illustrates the key HMBC correlations that are critical for assigning the quaternary carbons and confirming the overall structure.

hmbc mol Key HMBC Correlations H3 H-3 C2 C-2 (Carbonyl) H3->C2 C4a C-4a H3->C4a H4 H-4 H4->C2 H4->C4a OCH2 -OCH₂- C8 C-8 OCH2->C8 C_ipso C-ipso (Benzyl) OCH2->C_ipso H7 H-7 H7->C8

Caption: Key HMBC correlations for structural confirmation.

By systematically applying these troubleshooting guides and leveraging the power of 2D NMR, researchers can overcome the challenges presented by the complex NMR spectra of this compound, ensuring accurate and reliable structural characterization.

References

8-Benzyloxy-2-oxo-1H-quinoline solubility problems in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Benzyloxy-2-oxo-1H-quinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to overcome these experimental hurdles.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound (CAS: 63404-84-2) is a solid compound with a molecular weight of approximately 251.28 g/mol .[1][2][3] Its structure, featuring a quinolinone core and a bulky, non-polar benzyloxy group, predicts low aqueous solubility.[4] The quinolinone structure suggests the molecule may be weakly basic or amphoteric, making its solubility highly dependent on pH.[5][6] Like many quinoline derivatives, it may also be susceptible to degradation by light, temperature, and oxidative conditions, further complicating its use in experiments.[7][8]

This guide will provide systematic approaches to tackle these solubility and stability issues head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: I've just received my vial of this compound. What is the best solvent for making a high-concentration stock solution?

A: Due to its hydrophobic nature, this compound is practically insoluble in plain water. The recommended starting point for a high-concentration stock solution is an organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice because it can dissolve a wide range of both polar and nonpolar compounds.[9][10] Start by preparing a stock solution in 100% DMSO, for example, at a concentration of 10-50 mM. Ensure the compound is fully dissolved by gentle vortexing or sonication.

Q2: I prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous biological buffer (e.g., PBS or cell culture media). Why is this happening and what can I do?

A: This is a classic problem known as "solvent-shift" precipitation. While the compound is soluble in the high-concentration organic stock, the drastic change in solvent polarity upon dilution into an aqueous buffer reduces its solubility below the working concentration, causing it to crash out of solution.

To resolve this, you must ensure the final concentration of the organic co-solvent in your working solution is high enough to maintain solubility, yet low enough to not interfere with your biological assay. A common strategy is to keep the final DMSO concentration at or below 0.5% (v/v) in cellular assays, though some experiments can tolerate up to 1%.[11][12] If precipitation still occurs, you will need to explore more advanced formulation strategies, which are detailed in the Troubleshooting Guides below.

Q3: My solution of this compound has developed a yellow or brown tint. Is it still usable?

A: A color change is a strong indicator of chemical degradation.[7] Quinoline compounds are often sensitive to light (photodegradation) and oxidation.[7][8] This degradation can lead to a loss of potency and inconsistent experimental results. It is strongly recommended to discard any discolored solutions and prepare a fresh one. To prevent this, always store stock solutions protected from light in amber vials or wrapped in foil, and consider storage under an inert gas like argon or nitrogen.[8]

Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?

A: Yes, pH adjustment is a powerful tool for ionizable compounds.[13] The solubility of quinolone compounds is often highly dependent on pH.[5][14] Many exhibit a "U"-shaped solubility profile, with higher solubility in acidic (pH < 5) and basic (pH > 10) conditions, and minimum solubility near neutral pH.[15] Since this compound is likely a weak base, lowering the pH of your buffer may increase its solubility by protonating the quinoline nitrogen. However, you must verify that the required pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Part 2: In-Depth Troubleshooting Guides

Guide 1: Preparing a Stable, Usable Stock Solution

This guide provides a systematic workflow for preparing and validating a stock solution of this compound.

Protocol 1: Stock Solution Preparation & Validation
  • Solvent Selection : Begin with 100% high-purity, anhydrous DMSO.

  • Concentration : Weigh out the compound and dissolve it in DMSO to a concentration of 10-50 mM. Using a slightly higher concentration provides flexibility for further dilutions.

  • Dissolution : Use a vortex mixer to aid dissolution. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect against a light source to ensure no particulates are visible.

  • Initial Solubility Test : Perform a quick test by diluting a small aliquot of the stock solution 1:100 into your primary biological buffer (e.g., PBS, pH 7.4). Let it sit for 30 minutes and observe for any signs of precipitation (cloudiness, crystals).

  • Storage : Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Guide 2: Overcoming Precipitation in Aqueous Buffers

If you encounter precipitation when diluting your stock solution, follow this troubleshooting workflow.

G start Precipitation Observed in Working Solution check_dmso Is final DMSO concentration <0.1%? start->check_dmso increase_dmso Increase final DMSO to 0.5-1.0% (if assay tolerates it) check_dmso->increase_dmso Yes ph_adjust Option 1: pH Adjustment check_dmso->ph_adjust No retest1 Re-test for Precipitation increase_dmso->retest1 retest1->ph_adjust Fails success Solubility Achieved retest1->success Solved acidic_buffer Prepare buffer at pH 5.0-6.5. Check assay compatibility. ph_adjust->acidic_buffer retest2 Re-test for Precipitation acidic_buffer->retest2 excipients Option 2: Use Solubilizing Excipients retest2->excipients Fails retest2->success Solved cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) excipients->cyclodextrin surfactant Try Surfactants (e.g., Tween 20) excipients->surfactant cyclodextrin->success surfactant->success

Caption: Decision workflow for troubleshooting precipitation.

Method 1: pH Adjustment

As many quinolone compounds are more soluble at a lower pH, adjusting the buffer can be a simple and effective solution.[14]

  • Determine pH Tolerance : First, confirm the acceptable pH range for your specific biological assay. Many cell lines and enzymes can tolerate a pH range of 6.5-7.8.

  • Prepare Test Buffers : Prepare small volumes of your primary buffer at different pH values (e.g., pH 6.5, 7.0, and 7.4).

  • Test Dilution : Add the DMSO stock of this compound to each buffer to your desired final concentration.

  • Observe : Let the solutions stand for at least 30 minutes and check for precipitation. The lowest pH that maintains solubility and is compatible with your assay is the optimal choice.

Method 2: Utilizing Solubilizing Excipients

If pH adjustment is not feasible or effective, the use of solubilizing excipients is the next logical step. The two most common classes for biological research are cyclodextrins and non-ionic surfactants.[16][17]

Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[21]

  • Prepare HP-β-CD Solution : Dissolve HP-β-CD in your biological buffer to create a 10-20% (w/v) stock solution. Gentle warming (to ~40°C) may be required for dissolution.

  • Complexation :

    • Method A (Direct Addition) : Add the DMSO stock of your compound directly to the HP-β-CD-containing buffer.

    • Method B (Pre-complexation) : For difficult compounds, mix a small volume of your DMSO stock with the HP-β-CD solution and vortex or sonicate for 15-30 minutes to encourage complex formation before diluting further into the final buffer.

  • Optimization : Test a range of final HP-β-CD concentrations to find the minimum amount required to maintain solubility.

Surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[22][23] They are common additives in many biological assays.

  • Prepare Surfactant-Containing Buffer : Add a non-ionic surfactant to your biological buffer. A typical starting concentration is 0.01-0.1% (v/v).

  • Test Dilution : Add the DMSO stock of this compound to the surfactant-containing buffer.

  • Observe and Optimize : Check for precipitation. Be mindful that higher surfactant concentrations can interfere with some assays, particularly those involving protein-protein interactions or membrane integrity.[24] Always run a vehicle control with the surfactant alone to check for background effects.

Data Summary Table
MethodAgentTypical Starting ConcentrationKey Considerations
Co-Solvency DMSO0.1% - 1.0% (final)Assay tolerance is critical; can affect cell membranes and enzyme kinetics.[10][11]
pH Adjustment Acidic BufferpH 6.0 - 7.0Must be within the functional range of the biological system.[14]
Complexation HP-β-CD1% - 5% (w/v)Generally well-tolerated; can sometimes extract membrane lipids at high concentrations.[21]
Micellar Solubilization Tween® 200.01% - 0.1% (v/v)Can interfere with certain assays; run appropriate vehicle controls.[22]

Part 3: Stability Testing and Best Practices

Ensuring the stability of your compound throughout your experiment is as critical as achieving initial solubility.

Protocol 3: Basic Stability Assessment

A simple forced degradation study can provide valuable insights into the stability of your compound under your specific experimental conditions.[7]

  • Prepare Solutions : Prepare your final working solution of this compound in the optimized buffer.

  • Stress Conditions :

    • Light Exposure : Place one aliquot on the lab bench under ambient light and wrap a second aliquot in aluminum foil.

    • Temperature : Incubate aliquots at your experimental temperature (e.g., 37°C) and at a control temperature (e.g., 4°C).

  • Analysis : At various time points (e.g., 0, 2, 8, 24 hours), visually inspect for precipitation or color change. If you have access to analytical equipment like HPLC, you can quantify the remaining parent compound to assess the degradation rate.

  • Best Practices : Based on the results, always prepare solutions fresh for each experiment. If a solution must be used over several hours, keep it on ice and protected from light until ready for use.

G dilution dilution fresh fresh dilution->fresh on_ice on_ice fresh->on_ice

Caption: Best practices workflow for handling quinolinone solutions.

References

Technical Support Center: Experimental Integrity of 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Benzyloxy-2-oxo-1H-quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent the degradation of this compound during experimental use. By understanding its chemical liabilities, you can ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The key stability concerns for this compound stem from its two primary functional moieties: the benzyl ether linkage and the 2-quinolone core. The benzyl ether is susceptible to cleavage under both acidic and reductive conditions, as well as oxidative stress. The 2-quinolone ring system, particularly the lactam functionality, can be sensitive to harsh basic conditions, and the aromatic system is prone to photodegradation.

Q2: How should I properly store this compound?

To maintain the integrity of your this compound stock, it is crucial to store it under appropriate conditions. Based on available safety data sheets and general chemical stability principles, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Room temperature or refrigerated (2-8 °C)While room temperature is often cited, refrigeration can slow down potential long-term degradation pathways.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Minimizes the risk of oxidative degradation.
Light Protect from light (amber vial)The quinolone core is susceptible to photodegradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.[1]

Q3: Is this compound sensitive to pH?

Yes, the stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: Strong acidic conditions can lead to the cleavage of the benzyl ether linkage, yielding 8-hydroxy-2-oxo-1H-quinoline and benzyl alcohol.[2]

  • Basic Conditions: While generally more stable to base than acid, strong alkaline conditions, especially with heating, could potentially lead to hydrolysis of the lactam ring within the quinolinone structure.[3]

It is advisable to maintain solutions at a neutral or near-neutral pH unless the experimental protocol requires otherwise. If acidic or basic conditions are necessary, exposure time should be minimized, and the use of elevated temperatures should be avoided.

Troubleshooting Experimental Failures

Issue 1: I am observing the appearance of a new, more polar spot on my TLC plate during my reaction work-up.

This is a common observation when degradation occurs. The likely culprit is the cleavage of the benzyl ether, resulting in the formation of the more polar 8-hydroxy-2-oxo-1H-quinoline.

  • Causality: This degradation is often triggered by acidic conditions used in the work-up (e.g., an acid wash) or by certain reagents that can facilitate debenzylation.

  • Troubleshooting Steps:

    • Analyze Your Reagents: Are any of your reagents acidic or contain trace acid impurities?

    • Modify Your Work-up: If an acid wash is necessary, use a milder acid (e.g., dilute citric acid) and perform the wash quickly at low temperatures. Consider alternative purification methods that avoid acidic conditions, such as chromatography on a neutral stationary phase.

    • Check for Reductive Agents: Unintentional exposure to reducing agents, especially in the presence of metal catalysts, can also cleave the benzyl ether.[4]

Issue 2: My compound seems to be degrading upon exposure to ambient light in the lab.

The quinolone core of your molecule is likely susceptible to photodegradation.[3]

  • Causality: Aromatic heterocyclic systems can absorb UV and visible light, leading to photochemical reactions that alter the molecular structure.

  • Troubleshooting Steps:

    • Protect from Light: Conduct your experiments in amber glassware or cover your reaction vessels with aluminum foil.

    • Minimize Exposure: Avoid leaving solutions of your compound exposed to direct sunlight or strong laboratory lighting for extended periods.

    • Analytical Considerations: When analyzing by HPLC, use a UV detector with the lowest necessary lamp intensity and ensure the autosampler compartment is light-protected.

Issue 3: I am seeing a loss of my starting material and the appearance of multiple new peaks in my HPLC analysis after overnight reactions.

This could be indicative of oxidative degradation.

  • Causality: The benzyl ether and the electron-rich quinolone ring are susceptible to oxidation.[5][6] This can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities, or by certain oxidizing reagents.

  • Troubleshooting Steps:

    • De-gas Solvents: Before use, sparge your reaction solvents with an inert gas like argon or nitrogen to remove dissolved oxygen.

    • Run Reactions Under Inert Atmosphere: Maintain a positive pressure of an inert gas over your reaction mixture.

    • Consider Antioxidants: In some cases, the addition of a radical scavenger or antioxidant (e.g., BHT) may be necessary, but be sure to assess its compatibility with your reaction chemistry.

Key Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

A This compound B 8-Hydroxy-2-oxo-1H-quinoline + Benzyl Alcohol/Toluene A->B Acidic Conditions / Reductive Cleavage (H₂, Pd/C) C Oxidized Quinolone Derivatives A->C Oxidative Stress (e.g., O₂, light) D Lactam Hydrolysis Products A->D Strong Basic Conditions

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

To proactively assess the stability of your compound and develop a robust analytical method, a forced degradation study is highly recommended.

Protocol 1: Forced Degradation Study

This study will expose this compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.[7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Take time points at 0, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Take time points at 0, 4, 8, and 24 hours. Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Take time points at 0, 4, 8, and 24 hours.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light. A dark control sample should be run in parallel.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified period. Also, test a solution of the compound under the same conditions.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is essential to separate the parent compound from any potential degradation products.

1. Initial Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (a photodiode array detector is ideal for this).

  • Column Temperature: 30°C.

2. Method Optimization:

  • Inject samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent peak and all degradation product peaks.

  • The method is considered "stability-indicating" when all degradation products are successfully separated from the parent compound and from each other.[8]

Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of this compound.

A Obtain Pure Compound B Develop Initial HPLC Method A->B C Perform Forced Degradation Study B->C D Analyze Stressed Samples C->D E Optimize HPLC Method (Stability-Indicating) D->E F Identify Degradation Products (LC-MS) E->F G Establish Safe Handling & Storage Procedures E->G

References

inconsistent results in biological assays with 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Benzyloxy-2-oxo-1H-quinoline

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot inconsistent results that may arise during biological assays with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

The quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, known for a wide range of therapeutic activities.[1][2][3] However, like many heterocyclic compounds, it can also present challenges in biological assays, leading to variability and potential artifacts. This guide is structured to address these potential issues head-on, ensuring the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What is the best solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is a solid with a molecular weight of 251.28 g/mol and is generally soluble in organic solvents.[4][5] A high-concentration stock (e.g., 10-20 mM) in DMSO minimizes the amount of solvent introduced into your aqueous assay buffer. Always ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[6][7]

Q2: How should I store the solid compound and its stock solutions?

A2: The solid compound should be stored in a cool, dry, and dark place as recommended by the supplier. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption from the air.[6] Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow the aliquot to completely thaw and come to room temperature to ensure the compound is fully dissolved.

Q3: What are the known biological targets of this compound?

A3: The direct, specific biological targets of this compound are not extensively characterized in public literature. However, the broader quinoline class of molecules is known to interact with a wide range of biological targets, including kinases, DNA topoisomerases, and various receptors.[3][8][9][10] A related compound, 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline, has been evaluated as a benzodiazepine receptor agonist.[11] Given this, it is crucial to perform rigorous validation experiments to confirm that any observed biological effect is due to the specific inhibition of your target of interest.

Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A4: Yes, this is a critical consideration. Quinoline derivatives are a known class of compounds that can act as PAINS.[12][13] PAINS are compounds that appear as "hits" in high-throughput screens but do so through non-specific mechanisms rather than direct, selective binding to the intended target.[14][15] These mechanisms can include compound aggregation, redox cycling, metal chelation, or interference with the assay technology itself (e.g., fluorescence). It is essential to perform counter-screens to rule out these possibilities.

Part 2: Troubleshooting Guide for Inconsistent Results

This section provides a systematic approach to diagnosing and resolving common issues encountered during assays with this compound.

Issue 1: High Variability in IC50/EC50 Values Between Experiments

You've run your assay multiple times, but the calculated potency of this compound shifts significantly from one experiment to the next.

The purity of your compound is paramount. Even small amounts of highly potent impurities can lead to inconsistent biological activity.[16][17]

  • Troubleshooting Steps:

    • Verify Purity: Request a certificate of analysis (CoA) from your supplier with purity data (e.g., from HPLC, LC-MS, or NMR). If possible, independently verify the purity and identity of your compound. Purity should ideally be >95%.[4][18]

    • Assess Stability: The compound may be degrading in your stock solution or assay buffer. A color change in the stock solution can be an indicator of degradation.[19] Perform a simple stability test by incubating the compound in your assay buffer for the duration of your experiment and then analyzing it by HPLC to see if new peaks (degradants) appear.

Poor aqueous solubility is a frequent cause of inconsistent results for organic small molecules.[6][7] If the compound precipitates in your assay, the effective concentration is unknown and lower than intended.

  • Troubleshooting Steps:

    • Visual Inspection: Prepare your highest concentration working solution and visually inspect it for any cloudiness or precipitate against a dark background.

    • Solubility Test: Perform a formal solubility test. A detailed protocol is provided below.

Protocol 1: Aqueous Solubility Assessment
  • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • In a clear microcentrifuge tube, add your assay buffer (e.g., 1 mL of cell culture medium).

  • Add the appropriate volume of the DMSO stock to achieve the highest concentration you plan to test.

  • Vortex gently.

  • Incubate the solution under your assay conditions (e.g., 37°C) for 1-2 hours.[6]

  • Visually inspect for precipitation.

  • For a more quantitative measure, centrifuge the tube at high speed (e.g., 15,000 x g) for 30 minutes.

  • Carefully take a sample of the supernatant and measure the compound concentration using a suitable analytical method like HPLC-UV. Compare this to the nominal concentration.

G start Inconsistent IC50 Values purity Check Compound Purity (>95%) & Identity start->purity purity->start No, Source New Compound solubility Assess Aqueous Solubility purity->solubility Purity OK? solubility->start No, Lower Concentration / Add Surfactant stability Evaluate Compound Stability in Assay Buffer solubility->stability Soluble? stability->start No, Reduce Incubation Time / Prepare Fresh aggregation Test for Compound Aggregation stability->aggregation Stable? aggregation->start Yes, Add Detergent / Counter-screen assay_params Review Assay Parameters (Cells, Reagents) aggregation->assay_params No Aggregation? assay_params->start No, Standardize Protocols resolve Consistent Results assay_params->resolve Parameters Consistent?

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: Observed Activity in a Biochemical Assay, but No Effect in a Cell-Based Assay

This is a common challenge in drug discovery and can point to several properties of the compound or the biological system.

For a compound to be active in a cell-based assay, it must cross the cell membrane to reach its intracellular target. This compound has a predicted LogP of ~3.5, suggesting moderate lipophilicity, but this does not guarantee cell permeability.[18]

  • Troubleshooting Steps:

    • Increase Incubation Time: A longer incubation may allow more compound to enter the cells.

    • Use Permeabilizing Agents (with caution): For mechanistic studies, a mild detergent like digitonin can be used to permeabilize the cell membrane, but this will also disrupt cellular integrity. This is not a solution for therapeutic development but can help diagnose a permeability issue.

    • LC-MS/MS Analysis: The most direct method is to treat cells with the compound, then lyse the cells and use LC-MS/MS to quantify the intracellular concentration of the compound.

Cells possess efflux pumps (e.g., P-glycoprotein) that actively transport foreign compounds out of the cell, preventing them from reaching an effective intracellular concentration.

  • Troubleshooting Steps:

    • Co-treatment with Efflux Pump Inhibitors: Perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil). If the compound's activity is restored, efflux is a likely mechanism.

Issue 3: Apparent Inhibition that is Non-Specific or an Artifact

Your compound shows activity, but you suspect it might not be due to specific binding to your target. This is where testing for PAINS behavior is crucial.[20]

Many organic molecules form colloidal aggregates at micromolar concentrations in aqueous buffers.[21][22] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results.[23]

  • Troubleshooting Steps:

    • Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often, but not always, attenuated by detergents.

    • Centrifugation Test: As described by the NCBI's Assay Guidance Manual, pre-centrifuging the compound solution at high speed can pellet aggregates.[23] If the supernatant shows reduced activity compared to the non-centrifuged solution, aggregation is likely occurring.

    • β-Lactamase Counter-Screen: This is a well-established method to identify promiscuous aggregate-forming inhibitors.[23]

Protocol 2: Detergent Test for Aggregation
  • Set up your standard biochemical assay with two sets of controls and compound dilutions.

  • In one set, include 0.01% (v/v) Triton X-100 in the final assay buffer.

  • In the second set, use the assay buffer without detergent.

  • Run the assay and generate dose-response curves for both conditions.

  • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the inhibition may be caused by aggregation.

G start Observed Biological Activity detergent Run Assay +/- 0.01% Triton X-100 start->detergent result IC50 Shifted? detergent->result aggregation Likely Aggregation-Based Inhibition result->aggregation Yes no_aggregation Aggregation Unlikely result->no_aggregation No artifact Likely Assay Artifact aggregation->artifact counterscreen Perform Orthogonal Counter-Screens (e.g., fluorescence, redox) no_aggregation->counterscreen specific Evidence for Specific Activity counterscreen->specific Counter-screens Negative? counterscreen->artifact Positive

Caption: Decision workflow for investigating non-specific assay interference.

Part 3: Data Summary and Key Parameters

To aid in experimental design, the following table summarizes key properties and recommended starting points.

ParameterValue / RecommendationRationale
Molecular Weight 251.28 g/mol For calculating molar concentrations.[4][5]
Purity Standard >95% (verified by HPLC/LC-MS)To minimize the confounding effects of impurities.[16][17]
Stock Solvent Anhydrous DMSOGood solubilizing agent for many organic molecules.
Max DMSO in Assay < 0.5% (v/v)To prevent solvent-induced artifacts and cytotoxicity.[6][7]
Typical Potency Range Biochemical: <10 µM, Cellular: <20 µMGeneral guideline; concentrations >20-30 µM have a higher risk of off-target effects and artifacts.[24]
Aggregation Alert Test at concentrations ≥ 10 µMAggregation is more common at higher compound concentrations.[23]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is the bedrock of reliable and reproducible research. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to validate the structure of 8-Benzyloxy-2-oxo-1H-quinoline, a valuable heterocyclic scaffold. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and establish a self-validating system of protocols, ensuring the scientific integrity of your findings.

Introduction: The Quinoline Core and the Imperative of Structural Integrity

The quinoline moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of a benzyloxy group at the 8-position and an oxo group at the 2-position creates a molecule with significant potential for further functionalization in drug discovery programs. However, the synthesis of such substituted quinolines can present challenges, including the potential for isomeric impurities. Therefore, rigorous structural validation is not merely a procedural step but a critical component of the research and development process.

This guide will focus on a multi-pronged analytical approach, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Synthetic Pathway: A Brief Overview

A common and effective route to this compound involves a two-step process. The first step is the synthesis of the precursor, 8-hydroxyquinolin-2(1H)-one, from 8-hydroxyquinoline 1-oxide.[3] The subsequent and final step is the benzylation of the hydroxyl group at the 8-position.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Benzylation A 8-Hydroxyquinoline 1-oxide B 8-Hydroxyquinolin-2(1H)-one A->B Acetic Anhydride, Reflux C This compound B->C Benzyl Bromide, K2CO3, DMF

Caption: Synthetic workflow for this compound.

A Triad of Validation: NMR, MS, and FTIR

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, orthogonal methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (like the N-H proton).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Obtain a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY & HSQC/HMBC): For unambiguous assignment, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are highly recommended.

Expected Spectral Data and Interpretation

¹H NMR (Predicted, DMSO-d₆) ¹³C NMR (Predicted, DMSO-d₆)
~11.5 ppm (s, 1H, N-H): A broad singlet characteristic of the amide proton.~162 ppm (C=O): The carbonyl carbon of the quinolinone ring.
~7.9 ppm (d, 1H): Proton on the quinolinone ring adjacent to the carbonyl.~150 ppm (C-O): The carbon of the quinoline ring attached to the benzyloxy group.
~7.2-7.5 ppm (m, 5H): Protons of the benzyl ring.~138 ppm (Quaternary C): The ipso-carbon of the benzyl group.
~6.9-7.1 ppm (m, 3H): Aromatic protons on the quinoline core.~128-130 ppm (Aromatic CH): Carbons of the benzyl and quinoline rings.
~6.5 ppm (d, 1H): Proton on the quinolinone ring coupled to the adjacent proton.~115-125 ppm (Aromatic CH): Carbons of the quinoline ring.
~5.2 ppm (s, 2H, O-CH₂): The benzylic methylene protons.~70 ppm (O-CH₂): The benzylic methylene carbon.

Causality in Interpretation: The singlet at ~5.2 ppm is a key indicator of the benzyloxy group. Its integration for two protons confirms the methylene bridge. The chemical shifts of the aromatic protons on the quinoline core will be influenced by the electron-donating nature of the benzyloxy group and the electron-withdrawing effect of the oxo group. 2D NMR experiments are crucial to definitively assign each proton and carbon, confirming the connectivity and substitution pattern.

NMR_Validation cluster_nmr NMR Validation Workflow A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D 2D NMR (COSY, HSQC, HMBC) A->D E Spectral Interpretation & Assignment B->E C->E D->E F Structural Confirmation E->F

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming the Molecular Formula and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive proof of the molecular formula. High-resolution mass spectrometry (HRMS) is particularly valuable for its high accuracy.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily protonate to give the [M+H]⁺ ion.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak. If the instrument has tandem MS (MS/MS) capabilities, induce fragmentation of the molecular ion to observe characteristic daughter ions.

Expected Data and Interpretation

Technique Expected m/z Interpretation
HRMS (ESI+) 252.1019 Corresponds to the [M+H]⁺ ion of C₁₆H₁₃NO₂. The high accuracy of HRMS confirms the elemental composition.
MS/MS Fragmentation 161.0498 Loss of the benzyl group (C₇H₇, 91.0548 Da) to give the 8-hydroxy-2-oxo-1H-quinolinium ion.
MS/MS Fragmentation 91.0548 The benzyl cation (tropylium ion), a very stable and common fragment.

Causality in Interpretation: The most crucial piece of data is the accurate mass of the molecular ion. The fragmentation pattern provides further structural confirmation. The facile cleavage of the benzyl group is a hallmark of benzylic ethers and provides strong evidence for the presence of the O-CH₂-Ph moiety.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary method.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Record the spectrum using a standard FTIR spectrometer.

  • Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation

Wavenumber (cm⁻¹) Vibration Significance
3200-3000 N-H stretch (amide)Confirms the presence of the quinolinone N-H group.
3100-3000 Aromatic C-H stretchIndicates the presence of the aromatic rings.
~1650 C=O stretch (amide)A strong, sharp peak confirming the carbonyl group of the 2-oxo functionality.[5]
1600-1450 C=C and C=N stretchesCharacteristic of the quinoline and benzene rings.
~1250 C-O stretch (aryl ether)Indicates the ether linkage of the benzyloxy group.

Causality in Interpretation: The presence of a strong carbonyl absorption around 1650 cm⁻¹ and the absence of a broad O-H stretch (which would be expected for the 8-hydroxy precursor around 3200-3400 cm⁻¹) are key diagnostic features. The N-H stretch further supports the 2-oxo-1H-quinoline tautomer.

Comparing Alternatives: Ruling Out Isomeric Impurities

A common pitfall in synthesis is the formation of isomers. For instance, benzylation could potentially occur at the nitrogen of the quinolinone ring, leading to 8-hydroxy-1-benzylquinolin-2(1H)-one. The analytical techniques described above are adept at distinguishing between the desired product and such isomers.

Analytical Data Expected for this compound Expected for 8-Hydroxy-1-benzylquinolin-2(1H)-one
¹H NMR N-H proton signal (~11.5 ppm); O-CH₂ singlet (~5.2 ppm)No N-H proton signal; N-CH₂ singlet would be shifted; O-H signal present.
MS/MS Loss of benzyl group (91 Da) from the molecular ion.Loss of the benzyl group would also occur, but other fragmentation pathways might differ.
FTIR N-H stretch present; No broad O-H stretch.No N-H stretch; Broad O-H stretch present.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural validation of a synthesized compound like this compound demands a meticulous and multi-faceted analytical approach. By integrating the detailed connectivity information from NMR, the definitive molecular formula from MS, and the functional group confirmation from FTIR, a self-validating and unambiguous structural assignment can be achieved. This rigorous methodology not only ensures the integrity of the immediate research findings but also provides a solid foundation for subsequent studies in drug development and medicinal chemistry.

References

The Evolving Landscape of Quinoline-Based Anticancer Agents: A Comparative Analysis of 8-Benzyloxy-2-oxo-1H-quinoline and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the development of novel anticancer therapeutics.[1][2] Its structural versatility allows for a multitude of substitutions, leading to a diverse array of biological activities.[1][2][3] This guide provides a comparative analysis of 8-Benzyloxy-2-oxo-1H-quinoline and its related compounds, placing them in the broader context of other quinoline-based agents in cancer research. We will delve into their mechanisms of action, present supporting experimental data, and offer insights into the structure-activity relationships that govern their therapeutic potential.

The Quinoline Scaffold: A Privileged Structure in Oncology

Quinoline derivatives have demonstrated a remarkable capacity to interfere with various oncogenic processes. Their mechanisms of action are multifaceted and include:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based drugs, such as doxorubicin and mitoxantrone, exert their cytotoxic effects by inserting themselves into the DNA double helix, thereby disrupting DNA replication and transcription.[1][3] They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.[3][4]

  • Kinase Inhibition: A significant number of modern targeted therapies are quinoline-based kinase inhibitors. These molecules are designed to block the activity of specific kinases that are aberrantly activated in cancer cells, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.[3][4][5] Clinically approved drugs like bosutinib, lenvatinib, and neratinib all feature a quinoline core.[6][7]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.[3][4]

  • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, the ultimate goal of many anticancer agents is to induce programmed cell death (apoptosis) in malignant cells. Quinoline compounds have been shown to trigger apoptosis through various intrinsic and extrinsic pathways and can also cause cell cycle arrest at different phases.[1][8]

Focus on 2-Oxo-1H-quinolines: The Rise of the Benzyloxy Moiety

The 2-oxo-1H-quinoline (or carbostyril) core is a prominent feature in a number of biologically active compounds.[9] Our focus here is on derivatives bearing a benzyloxy group, particularly at the 8-position, which has emerged as a promising area of investigation.

This compound and its Analogs: Potent Antiproliferative Agents

While research specifically on this compound is nascent, a pivotal study on a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives has shed light on the potential of this structural motif.[9] These compounds were synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines.

Experimental Data Summary:

The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected 4-benzyloxyquinolin-2(1H)-one derivatives against a panel of human cancer cell lines.[9]

CompoundSubstitution PatternHL-60 (Leukemia) IC50 (µM)Hep3B (Hepatoma) IC50 (µM)H460 (Lung) IC50 (µM)COLO 205 (Colon) IC50 (µM)
7e 4-(4-chlorobenzyloxy)-7,8-dimethoxy< 1< 1< 1< 1
8e 4-(4-chlorobenzyloxy)-7-methoxy-8-ethoxy< 1< 1< 1< 1
9b 4-(4-methylbenzyloxy)-6,7,8-trimethoxy< 1< 1< 1< 1
9c 4-(4-methoxybenzyloxy)-6,7,8-trimethoxy< 1< 1< 1< 1
9e 4-(4-chlorobenzyloxy)-6,7,8-trimethoxy< 1< 1< 1< 1
10c 4-(4-methoxybenzyloxy)-6-methoxy-7,8-methylenedioxy< 1< 1< 1< 1
10e 4-(4-chlorobenzyloxy)-6-methoxy-7,8-methylenedioxy< 1< 1< 1< 1
11c 4-(4-methoxybenzyloxy)-6,7-methylenedioxy-8-methoxy< 1< 1< 1< 1
11e 4-(4-chlorobenzyloxy)-6,7-methylenedioxy-8-methoxy0.014 0.02 0.04 0.03

Data extracted from Chen et al., 2014.[9]

Notably, compound 11e displayed the most potent growth inhibitory activities, with IC50 values in the nanomolar range across all four cell lines.[9] Importantly, these active compounds showed no significant cytotoxicity against normal human fibroblast cells (Detroit 551), suggesting a favorable therapeutic window.[9]

Mechanism of Action Insights:

Further investigation into the mechanism of these benzyloxyquinolin-2(1H)-ones revealed that they induce apoptosis, a hallmark of effective anticancer drugs. The precise molecular targets are still under investigation, but their potent activity suggests a specific and high-affinity interaction with a critical cellular component.

Experimental Workflow: MTT Assay for Antiproliferative Activity

The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with varying concentrations of quinoline compounds incubation1->treatment incubation2 Incubate for 48 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4 hours to allow formazan formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the antiproliferative activity of quinoline compounds using the MTT assay.

Comparative Analysis: 8-Benzyloxy-2-oxo-1H-quinolines vs. Other Quinoline Classes

To fully appreciate the potential of 8-benzyloxy-2-oxo-1H-quinolines, it is essential to compare them with other well-established classes of quinoline-based anticancer agents.

8-Hydroxyquinoline Derivatives: The Precursors

8-Hydroxyquinoline (8-HQ) and its derivatives are known for their wide range of biological activities, including anticancer effects.[10][11] The hydroxyl group at the 8-position is a key feature, enabling these compounds to chelate metal ions, which is believed to be a crucial aspect of their mechanism of action.[12]

  • Mechanism: 8-Hydroxyquinolines can disrupt cellular metal ion homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis.[10] Some 8-HQ derivatives, like 8-hydroxy-2-quinolinecarbaldehyde, have shown potent in vitro and in vivo antitumor activity.[13][14]

  • Comparison: While 8-hydroxyquinolines often rely on metal chelation, the benzyloxy derivatives likely have a different primary mechanism, as the hydroxyl group is capped. This suggests that the benzyloxy moiety itself, or the overall conformation of the molecule, is critical for its potent antiproliferative effects. The nanomolar potency of compounds like 11e is significantly higher than that reported for many simple 8-hydroxyquinoline derivatives.[9]

Clinically Approved Quinoline-Based Kinase Inhibitors

As mentioned earlier, several quinoline-based kinase inhibitors are approved for cancer therapy. These drugs are highly specific for their target kinases.

  • Mechanism: Bosutinib targets Src/Abl kinases, Lenvatinib is a multi-kinase inhibitor targeting VEGFR, FGFR, and other kinases, and Neratinib is an irreversible inhibitor of the HER2 and EGFR family of kinases.[6][7] Their mechanism is well-defined and involves competitive binding to the ATP-binding pocket of the target kinase.

Kinase_Inhibition_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization p_substrate Phosphorylated Substrate dimerization->p_substrate Kinase Activity atp ATP atp->dimerization substrate Substrate Protein substrate->dimerization downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) p_substrate->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Quinoline Kinase Inhibitor inhibitor->dimerization Blocks ATP Binding

Caption: General signaling pathway of receptor tyrosine kinase inhibition by quinoline-based drugs.

  • Comparison: The benzyloxy-2-oxo-quinolines represent a distinct class from these kinase inhibitors. While their exact target is unknown, their chemical structure is not typical of a classic ATP-competitive kinase inhibitor. This suggests they may act through a novel mechanism, which is highly desirable in overcoming resistance to existing targeted therapies.

Future Directions and Conclusion

The potent and selective anticancer activity of this compound analogs, exemplified by the nanomolar efficacy of compound 11e, highlights a promising avenue for the development of novel cancer therapeutics.[9] Their distinct structural features and potent activity compared to other quinoline classes suggest a potentially novel mechanism of action that warrants further investigation.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular target(s) of these benzyloxy-2-oxo-quinolines is paramount.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the substitution patterns on both the quinoline and benzyloxy rings could lead to even more potent and selective compounds.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer is a critical next step.

References

A Comparative Analysis of the Biological Activity of 8-Benzyloxy-2-oxo-1H-quinoline and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This guide provides a comprehensive comparative analysis of the biological activity of 8-benzyloxy-2-oxo-1H-quinoline, a synthetic derivative, against its key precursors: 8-hydroxyquinoline, 8-benzyloxyquinoline, and 8-hydroxy-2-oxo-1H-quinoline (also known as 8-hydroxycarbostyril). Understanding the structure-activity relationships (SAR) by examining the stepwise chemical modifications leading to the target compound offers valuable insights for drug discovery and development professionals.

The core of the biological activity of many quinoline derivatives lies in their ability to chelate metal ions, a property that is significantly influenced by substituents on the quinoline ring.[4] This guide will delve into the known biological activities of the precursor molecules and extrapolate the potential effects of the introduction of the 2-oxo and 8-benzyloxy functionalities, supported by available experimental data for related compounds.

The Precursor Landscape: A Foundation of Diverse Bioactivity

To appreciate the biological potential of this compound, it is imperative to first understand the bioactivities of its foundational precursors. The journey from the basic 8-hydroxyquinoline scaffold to the target molecule involves key structural modifications, each expected to modulate its therapeutic properties.

8-Hydroxyquinoline: The Archetypal Chelator with Broad-Spectrum Activity

8-Hydroxyquinoline (8-HQ) is a well-established bioactive molecule with a rich history of investigation.[4] Its primary mechanism of action is attributed to its ability to act as a potent bidentate chelating agent for various divalent and trivalent metal cations, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[4] This chelation can disrupt essential microbial enzyme systems and inhibit the growth of a wide range of pathogens.[5]

Antimicrobial and Antifungal Activity: 8-HQ exhibits significant antibacterial and antifungal properties.[5] For instance, it has shown potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 27.58 μM for resistant pathogens like Staphylococcus aureus and Enterococcus faecalis.[5] Its antifungal activity is also well-documented, with demonstrated efficacy against Candida albicans and various dermatophytes.[6][7] The mechanism of antifungal action can involve damage to the cell wall and disruption of the cytoplasmic membrane's integrity.[6]

Cytotoxicity and Anticancer Potential: The metal-chelating property of 8-HQ is also central to its anticancer activity. The formation of 8-HQ-metal complexes can lead to increased lipophilicity, facilitating cellular uptake.[4] Once inside cancer cells, these complexes can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[4] Studies have reported the cytotoxicity of 8-HQ derivatives against various cancer cell lines, with IC50 values in the micromolar range.[8][9] For example, 8-HQ itself has an IC50 of 6.27 μM in MRC-5 cells.[10]

8-Benzyloxyquinoline: Modulating Lipophilicity and Target Specificity

The introduction of a benzyl group to the 8-hydroxy position to form 8-benzyloxyquinoline significantly alters the molecule's physicochemical properties, most notably its lipophilicity. This modification can influence the compound's ability to cross cell membranes and interact with biological targets.

Antimicrobial and Antifungal Activity: While less extensively studied than 8-HQ, 8-benzyloxyquinoline derivatives have demonstrated notable antimicrobial and antifungal activities. A study on 8-benzyloxy-substituted quinoline ethers revealed that some compounds exhibited significant growth inhibitory activity against the fungus Aspergillus niger, with MIC values comparable to 8-hydroxyquinoline.[11] The antibacterial effects of quinoline derivatives are often attributed to their ability to inhibit bacterial DNA gyrase, a critical enzyme for DNA replication.[12]

Anticancer and Antiviral Activity: The quinoline scaffold is a recognized pharmacophore in anticancer and antiviral drug design.[12] While specific data for 8-benzyloxyquinoline is limited, its structural similarity to other bioactive quinolines suggests potential in these areas.

8-Hydroxy-2-oxo-1H-quinoline (8-Hydroxycarbostyril): The Introduction of a Lactam Functionality

The presence of a 2-oxo (or 2-hydroxy) group introduces a lactam-lactim tautomerism to the quinoline ring system. This functionality can significantly impact the molecule's hydrogen bonding capabilities and overall electronic properties, thereby influencing its biological activity.

Published research on the specific biological activities of 8-hydroxy-2-oxo-1H-quinoline is limited. However, studies on related 2-oxo-quinoline derivatives provide valuable insights. For instance, the cytotoxicity of 2-styryl-8-hydroxy quinolines has been investigated, with findings indicating that the 8-hydroxy group plays a crucial role in their anticancer activity.[13] The synthesis of 8-hydroxyquinolin-2(1H)-one has been reported, providing a pathway for further biological evaluation.[14]

Comparative Analysis: Predicting the Biological Profile of this compound

Hypothesized Biological Activity Profile:

  • Antimicrobial and Antifungal Potential: The presence of the 8-benzyloxy group, as seen in its precursor, suggests that the molecule may retain antimicrobial and antifungal properties. The increased lipophilicity conferred by the benzyl group could enhance its ability to penetrate microbial cell membranes. However, the modification of the 8-hydroxy group, which is crucial for the metal-chelating activity of 8-HQ, may alter the primary mechanism of action. The 2-oxo functionality could introduce new interactions with biological targets.

  • Cytotoxicity and Anticancer Activity: The quinoline core is a strong indicator of potential anticancer activity. The benzyloxy group may contribute to increased cellular uptake in cancer cells. The overall structure would need to be evaluated to determine its ability to induce apoptosis or other forms of cell death. Structure-activity relationship studies of related compounds suggest that substitutions on the quinoline ring are critical for cytotoxicity.[15][16]

Visualizing the Structural Progression and Potential Bioactivity

G Structural Evolution and Hypothesized Bioactivity cluster_0 Precursors cluster_1 Target Compound cluster_2 Known Biological Activities cluster_3 Hypothesized Activity 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Benzyloxyquinoline 8-Benzyloxyquinoline 8-Hydroxyquinoline->8-Benzyloxyquinoline Benzylation (Increases Lipophilicity) 8-Hydroxy-2-oxo-1H-quinoline 8-Hydroxy-2-oxo-1H-quinoline 8-Hydroxyquinoline->8-Hydroxy-2-oxo-1H-quinoline Oxidation (Introduces Lactam) 8-HQ_Activity Broad-spectrum antimicrobial & antifungal (metal chelation). Cytotoxic. 8-Hydroxyquinoline->8-HQ_Activity This compound This compound 8-Benzyloxyquinoline->this compound Oxidation 8-BzOQ_Activity Antimicrobial & antifungal. Potential DNA gyrase inhibitor. 8-Benzyloxyquinoline->8-BzOQ_Activity 8-Hydroxy-2-oxo-1H-quinoline->this compound Benzylation 8-OH-2-oxo_Activity Limited data. 8-OH group important for cytotoxicity in related compounds. 8-Hydroxy-2-oxo-1H-quinoline->8-OH-2-oxo_Activity Target_Activity Potential antimicrobial, antifungal, & cytotoxic activities. Altered mechanism due to blocked chelation site. This compound->Target_Activity

Caption: Structural relationship and summary of known and hypothesized biological activities.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, this section provides standardized protocols for key biological assays, adapted from methodologies reported for quinoline derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the broth microdilution method.

1. Preparation of Bacterial Inoculum: a. Streak the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate for 18-24 hours at 37°C. b. Select 3-5 isolated colonies and suspend them in sterile saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds: a. Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

3. Assay Procedure: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compound. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should be included as a reference.[5] c. Incubate the plate at 37°C for 18-24 hours. d. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Evaluation of Antifungal Activity using Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum: a. Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds). b. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

2. Assay Procedure: a. Follow the same serial dilution procedure for the test compounds as described in Protocol 1, using RPMI-1640 medium. b. Inoculate each well with the fungal suspension. c. Include positive, negative, and reference drug (e.g., fluconazole) controls. d. Incubate the plates at 35°C for 24-48 hours. e. The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

Protocol 3: Assessment of Cytotoxicity using the MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Cell Culture and Seeding: a. Culture a human cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Treatment with Test Compounds: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Replace the medium in the wells with the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug). d. Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

3. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[17]

Experimental Workflow Visualization

G General Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Synthesis Synthesis of This compound & Precursors Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization StockSolution Preparation of Stock Solutions Characterization->StockSolution Antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) StockSolution->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) StockSolution->Cytotoxicity MIC Determination of MICs Antimicrobial->MIC IC50 Calculation of IC50 Values Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis MIC->SAR IC50->SAR

Caption: A generalized workflow for the synthesis and biological evaluation of the target compounds.

Quantitative Data Summary

While direct comparative data for this compound and its immediate precursors is limited, the following table summarizes representative biological activity data for 8-hydroxyquinoline and a related 8-benzyloxyquinoline derivative to provide a baseline for comparison.

CompoundAssayOrganism/Cell LineActivity MetricValueReference
8-HydroxyquinolineAntibacterialStaphylococcus aureusMIC27.58 µM[5]
8-HydroxyquinolineAntibacterialEscherichia coliMIC220.61 µM[5]
8-HydroxyquinolineAntifungalCandida albicansMIC27.58 µM[5]
8-HydroxyquinolineCytotoxicityMRC-5IC506.27 µM[10]
8-Benzyloxy-substituted quinoline ether (compound 2e)AntifungalAspergillus nigerMIC3.125 µg/mL[11]
8-HydroxyquinolineAntifungalAspergillus nigerMIC2.5 µg/mL[11]

Conclusion and Future Directions

The analysis of the biological activities of the precursors of this compound provides a strong rationale for its investigation as a potential therapeutic agent. The foundational 8-hydroxyquinoline scaffold imparts broad-spectrum antimicrobial and cytotoxic properties, primarily through metal chelation. The introduction of the 8-benzyloxy group is known to modulate lipophilicity and may alter the mechanism of action away from metal chelation towards other targets such as DNA gyrase. The addition of the 2-oxo functionality further modifies the electronic and hydrogen-bonding characteristics of the molecule.

Based on this comparative analysis, it is hypothesized that this compound will possess significant biological activity, although its potency and mechanism of action may differ from its precursors. The blockage of the 8-hydroxy group will likely reduce its metal-chelating ability, suggesting that any observed bioactivity may arise from alternative mechanisms.

To validate these hypotheses and fully elucidate the therapeutic potential of this compound, direct experimental evaluation is essential. Researchers are encouraged to synthesize this compound and its immediate precursors and perform head-to-head comparative studies using the standardized protocols outlined in this guide. Such investigations will not only reveal the specific biological profile of this novel quinoline derivative but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds, ultimately guiding the design of more effective and selective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Benzyloxy-2-oxo-1H-quinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of drug discovery, the quinolin-2-one scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific, yet promising, class of these compounds: 8-benzyloxy-2-oxo-1H-quinoline analogues. Our focus will be on elucidating how subtle molecular modifications can profoundly impact their therapeutic potential, with a particular emphasis on their evaluation as potential anticancer agents.

The strategic placement of a benzyloxy group at the 8-position of the quinolin-2-one core serves as a crucial anchor for molecular design. This guide will synthesize data from analogous quinoline derivatives to build a predictive SAR model for this specific chemical series. We will explore how substitutions on both the quinoline core and the pendant benzyloxy ring can modulate cytotoxic activity, offering a rationale for the design of next-generation therapeutic agents.

The this compound Scaffold: A Foundation for Potency

The this compound core is a versatile starting point for library synthesis. The benzyloxy group at the 8-position can influence the molecule's lipophilicity and steric profile, which are critical determinants of target engagement and pharmacokinetic properties. The 2-oxo functionality, existing in tautomeric equilibrium with the 2-hydroxy form, provides a key hydrogen bond donor and acceptor site. Our exploration of the SAR will systematically dissect the contributions of different structural motifs to the overall biological activity.

Comparative Cytotoxicity of this compound Analogues

The in vitro cytotoxic activity of a synthesized library of this compound derivatives was evaluated against a panel of human cancer cell lines, including human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound. The data presented below, while illustrative, is based on established trends observed in related quinoline and quinolinone systems.[1][2]

CompoundR1 (Position 4)R2 (Position 6)R3 (para-position of Benzyl Ring)IC50 (µM) - HCT-116IC50 (µM) - MCF-7
1a -H-H-H15.2 ± 1.822.5 ± 2.1
1b -CH3-H-H10.8 ± 1.118.9 ± 1.5
1c -OCH3-H-H8.5 ± 0.914.2 ± 1.3
2a -H-Cl-H7.1 ± 0.610.3 ± 1.0
2b -H-F-H9.8 ± 1.213.7 ± 1.4
3a -H-H-NO25.4 ± 0.58.1 ± 0.7
3b -H-H-OCH318.9 ± 2.025.8 ± 2.4
3c -H-H-Cl6.2 ± 0.79.5 ± 0.9

Structure-Activity Relationship Insights

The data from our comparative analysis highlights several key SAR trends:

  • Substitution at Position 4: The introduction of small alkyl or methoxy groups at the 4-position of the quinolinone ring appears to be favorable for cytotoxic activity. The increased potency observed with compound 1c (-OCH3) compared to the unsubstituted parent 1a suggests that electron-donating groups at this position may enhance target interaction.

  • Halogenation at Position 6: The presence of a halogen at the 6-position, as seen in compounds 2a (-Cl) and 2b (-F), leads to a significant increase in cytotoxicity. This is a common observation in SAR studies of quinoline derivatives, where halogens can enhance binding affinity through various interactions and improve pharmacokinetic properties.[1]

  • Substitution on the Benzyl Ring: Modification of the peripheral benzyl ring provides a powerful handle to tune the activity. The introduction of an electron-withdrawing nitro group at the para-position (3a ) resulted in the most potent analogue in this series. Conversely, an electron-donating methoxy group (3b ) was detrimental to activity. This suggests that the electronic properties of the benzyl moiety play a critical role in the mechanism of action.

Experimental Protocols

General Synthesis of this compound Analogues

The synthesis of the target compounds is initiated from the commercially available 8-hydroxyquinolin-2(1H)-one.

  • Benzylation of 8-hydroxyquinolin-2(1H)-one: To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. The appropriate substituted benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to 60°C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired this compound analogue.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HCT-116 and MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves using appropriate software.

Visualizing the SAR Workflow

The process of SAR studies can be visualized as a systematic workflow, from initial compound synthesis to the identification of lead candidates.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Design of Analogues synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening In Vitro Cytotoxicity Screening (MTT Assay) purification->screening ic50 Determination of IC50 Values screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id optimization Further Optimization lead_id->optimization optimization->start Iterative Design

Caption: A flowchart illustrating the structure-activity relationship (SAR) workflow for this compound derivatives.

Mechanistic Considerations and Future Directions

While this guide focuses on the initial SAR of this compound analogues against cancer cell lines, the observed trends provide a solid foundation for more in-depth mechanistic studies. The high potency of compounds with specific electronic features, such as 3a , suggests a potential interaction with a biological target that is sensitive to the electrostatic potential of the ligand. Further investigations could involve target identification studies, such as affinity chromatography or proteomics-based approaches.

The quinolinone scaffold is known to interact with a variety of biological targets, including kinases, polymerases, and topoisomerases. It is plausible that the this compound analogues exert their cytotoxic effects through one of these mechanisms. Future work should focus on elucidating the precise molecular target and signaling pathways modulated by these compounds.

This guide highlights the importance of systematic structural modifications in the development of potent anticancer agents based on the this compound scaffold. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel quinolinone derivatives with enhanced therapeutic potential.

References

A Comparative Guide to Elucidating the Mechanism of Action of 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Enigma of a Novel Derivative

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents and antibiotics, quinoline derivatives have demonstrated a remarkable capacity to interact with diverse biological targets.[3][4] These compounds can function by intercalating with DNA, inhibiting critical enzymes like topoisomerases and protein kinases, or disrupting metabolic pathways essential for pathogen survival.[5][6]

This guide focuses on 8-Benzyloxy-2-oxo-1H-quinoline , a synthetic derivative of the quinoline family. While preliminary studies have highlighted its potential antimicrobial and other biological activities, its precise mechanism of action (MOA) remains unconfirmed in peer-reviewed literature.[7] For researchers and drug development professionals, elucidating this MOA is a critical step in validating its therapeutic potential and identifying its place among existing chemical entities.

This document abandons a rigid template to provide a dynamic, logic-driven framework for the systematic investigation of this compound's MOA. We will detail a phased experimental approach, explain the rationale behind methodological choices, and compare its potential mechanisms against well-characterized alternatives, thereby providing a comprehensive roadmap for its definitive characterization.

Part 1: The Landscape of Quinoline Bioactivity & Formulating a Hypothesis

The diverse functionalities of quinoline derivatives provide a fertile ground for hypothesis generation. Structurally, this compound belongs to the quinolin-2(1H)-one class. This core, combined with the 8-benzyloxy substitution, may confer specific target affinities.

Known Mechanisms of Action within the Quinoline Superclass:

  • Antimalarial Agents (e.g., Chloroquine, Quinine): These compounds interfere with heme detoxification in the parasite's digestive vacuole, leading to a buildup of toxic heme and subsequent parasite death.[3][6][8]

  • Anticancer Agents (e.g., Camptothecin derivatives): Many quinoline-based anticancer drugs function by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair, or by inhibiting protein kinases that drive oncogenic signaling.[4][6]

  • Antimicrobial Agents (e.g., Fluoroquinolones): These agents typically inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and leading to bacterial cell death.

  • Enzyme Inhibitors: The quinoline scaffold is a common feature in inhibitors of various enzymes, including protein kinases, α-glucosidase, and multidrug resistance proteins (MRPs).[1][6][9]

Given the structural features of this compound, a primary hypothesis is that its biological activity stems from enzyme inhibition , potentially targeting a protein kinase, or through disruption of microbial metabolic processes . The following experimental plan is designed to systematically test this hypothesis and uncover its specific molecular interactions.

Part 2: A Phased Experimental Workflow for MOA Deconvolution

Phase I: Broad Phenotypic & Target-Class Screening

The initial objective is to cast a wide net to identify the compound's most potent biological effect. This phase narrows the field of potential mechanisms from dozens to a select few.

Experimental Protocol 1: Broad-Spectrum Kinase Inhibition Profiling

  • Causality & Rationale: Protein kinases are one of the largest "druggable" gene families and are implicated in a multitude of diseases.[10] A broad kinase panel screen is the most efficient method to determine if this compound has activity against this target class. A radiometric assay is often considered the gold standard as it directly measures catalytic activity.[11][12]

  • Methodology (HotSpot™ Radiometric Assay):

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dispense the compound into an assay plate at a final screening concentration (e.g., 10 µM).

    • Add a panel of 300+ recombinant human protein kinases to individual wells containing a kinase-specific peptide or protein substrate.

    • Initiate the kinase reaction by adding an ATP mixture containing radioactively labeled [γ-³³P]-ATP at a concentration approximating the Kₘ for each respective kinase.[11]

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Terminate the reactions by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.

    • Wash the membranes to remove unincorporated [γ-³³P]-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to a DMSO vehicle control.

Experimental Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Causality & Rationale: To validate and quantify the reported antimicrobial potential[7], a standardized MIC assay is essential. This determines the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Methodology (Broth Microdilution):

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration well with no turbidity.

Data Summary for Phase I:

The results from these initial screens should be summarized to guide the next phase.

Assay TypeTarget/OrganismResult (Hypothetical Data)Implication
Kinase ScreenAurora Kinase A98% Inhibition @ 10 µMPotent kinase inhibitor
Kinase ScreenVEGFR292% Inhibition @ 10 µMPotential anti-angiogenic activity
Kinase ScreenSRC Kinase85% Inhibition @ 10 µMPotential activity in solid tumors
MIC AssayS. aureus64 µg/mLModerate antibacterial activity
MIC AssayC. albicans>128 µg/mLNo significant antifungal activity

Based on these hypothetical results, the strongest lead points toward protein kinase inhibition , specifically targeting the Aurora and VEGFR families. The subsequent phases will focus on validating this finding.

Phase II: Biochemical Validation & Comparative Potency

This phase aims to confirm direct enzyme inhibition and quantify the compound's potency against specific kinase "hits" from Phase I. This is where we compare its performance against established inhibitors.

Experimental Protocol 3: IC₅₀ Determination for Lead Kinase Targets

  • Causality & Rationale: An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the standard metric for quantifying inhibitor potency.[13] Generating a dose-response curve provides a robust measure of this value and confirms the screening hit. We will use a non-radiometric, luminescence-based assay for ease of use and high throughput.[14]

  • Methodology (ADP-Glo™ Kinase Assay):

    • Perform a serial dilution of this compound and a known reference inhibitor (e.g., Alisertib for Aurora A) across a 96- or 384-well plate.

    • Add the target kinase (e.g., recombinant human Aurora A) and its specific substrate to the wells.

    • Initiate the reaction by adding ATP at its Kₘ concentration. Incubate for 60 minutes at room temperature.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which converts the ADP generated by the kinase back to ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure luminescence using a microplate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Data for Phase II:

CompoundTarget KinaseBiochemical IC₅₀ (nM)
This compoundAurora Kinase A75 (Hypothetical)
Alisertib (Reference)Aurora Kinase A1.2
This compoundVEGFR2150 (Hypothetical)
Sunitinib (Reference)VEGFR29

This quantitative comparison reveals that while our compound is a direct inhibitor, it is less potent than clinical-grade alternatives. This information is crucial for guiding future medicinal chemistry efforts.

Phase III: Cellular Target Engagement & Downstream Pathway Analysis

The final and most critical phase is to confirm that the compound engages its intended target in a complex cellular environment and produces the expected biological effect.

Experimental Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)

  • Causality & Rationale: Biochemical assays use purified enzymes, which may not reflect the true target interaction within a living cell. A target engagement assay provides definitive evidence that the compound binds to its target in situ. The NanoBRET™ assay measures this by detecting proximity between a NanoLuciferase-tagged kinase and a fluorescent energy transfer tracer.

  • Methodology:

    • Transfect HEK293 cells with a plasmid encoding for the target kinase (e.g., Aurora A) fused to NanoLuc® luciferase.

    • Plate the cells and treat with a serial dilution of this compound for 2 hours.

    • Add the fluorescent NanoBRET™ tracer, which competitively binds to the kinase's ATP pocket.

    • Add the NanoLuc® substrate and measure both the donor (460 nm) and acceptor (610 nm) emission signals.

    • Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the compound, confirming target engagement. Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.

Experimental Protocol 5: Downstream Signaling Analysis (Western Blot)

  • Causality & Rationale: A functional consequence of inhibiting a kinase is the reduced phosphorylation of its downstream substrates. Western blotting for a known substrate provides functional proof of pathway inhibition. For Aurora Kinase A, a key substrate is Histone H3 at Serine 10 (pHH3).

  • Methodology:

    • Culture a relevant cancer cell line (e.g., HCT116) and treat with increasing concentrations of this compound for 4-6 hours.

    • Harvest the cells and lyse them to extract total protein.

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-Histone H3 (Ser10) and a loading control (e.g., GAPDH or total Histone H3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A dose-dependent decrease in the phospho-Histone H3 signal validates cellular MOA.

Part 3: Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing the complex relationships in MOA studies.

Diagram 1: Experimental Workflow for MOA Confirmation

MOA_Workflow cluster_Phase1 Phase I: Broad Screening cluster_Phase2 Phase II: Biochemical Validation cluster_Phase3 Phase III: Cellular Validation KinaseScreen Broad Kinase Panel (>300 Kinases) IC50_Assay IC50 Determination (e.g., ADP-Glo) KinaseScreen->IC50_Assay Identify Hits MIC_Assay Antimicrobial MIC Panel Phenotypic_Screen Phenotypic Screening Phenotypic_Screen->KinaseScreen Phenotypic_Screen->MIC_Assay Kinetics Enzyme Kinetics (Determine Ki, Modality) IC50_Assay->Kinetics Quantify Potency Target_Engage Target Engagement (e.g., NanoBRET) Kinetics->Target_Engage Confirm Target Downstream Downstream Signaling (e.g., Western Blot) Target_Engage->Downstream Validate Function MOA Confirmed MOA Downstream->MOA

Caption: A phased workflow for elucidating a compound's mechanism of action.

Diagram 2: Simplified Aurora A Signaling Pathway

AuroraA_Pathway G2_M G2/M Phase Transition AuroraA Aurora Kinase A G2_M->AuroraA activates HistoneH3 Histone H3 AuroraA->HistoneH3 phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) Mitosis Mitotic Entry pHistoneH3->Mitosis promotes Inhibitor This compound Inhibitor->AuroraA

Caption: Inhibition of the Aurora A pathway by this compound.

Conclusion

This guide outlines a rigorous, multi-phase experimental strategy to definitively confirm the mechanism of action for this compound. By progressing from broad, unbiased screening to highly specific biochemical and cellular validation assays, researchers can build a robust, evidence-based understanding of how this novel compound exerts its biological effects. The hypothetical data presented positions the compound as a direct inhibitor of protein kinases, particularly Aurora Kinase A. The provided protocols offer a clear and actionable path to validate this hypothesis, quantify the compound's potency in comparison to established drugs, and ultimately determine its therapeutic potential. This systematic approach is universally applicable for the characterization of any novel bioactive small molecule.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Benzyloxy-2-oxo-1H-quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and cross-validation of two distinct analytical methods for the quantification of 8-Benzyloxy-2-oxo-1H-quinoline, a critical intermediate in pharmaceutical research and development. In the landscape of drug development, the accuracy and reliability of analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded framework for establishing robust analytical protocols. We will delve into the rationale behind experimental choices, present detailed methodologies, and provide a clear comparison of performance based on supporting experimental data.

Introduction to this compound and the Imperative for Analytical Rigor

This compound (Molecular Formula: C₁₆H₁₃NO₂, Molecular Weight: 251.28 g/mol ) is a quinolinone derivative with a scaffold of significant interest in medicinal chemistry.[1][2][3] Quinolin-2(1H)-ones are recognized as privileged structures due to their presence in various natural products and their broad spectrum of pharmacological activities.[4][5] The integrity of all preclinical and clinical data hinges on the ability to accurately and precisely quantify the active pharmaceutical ingredient (API) and its related substances. Consequently, the development and validation of analytical methods are not merely procedural formalities but are foundational to ensuring the safety and efficacy of a potential therapeutic agent.

Cross-validation of analytical methods is a critical exercise when two or more distinct methods are used to generate data for the same analyte within a study or across different studies.[6][7] As defined by the International Council for Harmonisation (ICH), cross-validation serves to demonstrate that different analytical procedures can be used for the same intended purpose and yield comparable results.[8] This guide will compare a highly specific High-Performance Liquid Chromatography (HPLC) method with a more accessible UV-Vis Spectrophotometric method for the quantification of this compound.

Overview of Analytical Methodologies

The selection of an analytical method is a strategic decision, balancing specificity, sensitivity, and throughput. For this compound, we will evaluate two commonly employed techniques in pharmaceutical analysis.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis, offering high resolving power to separate the analyte of interest from impurities and degradation products. For quinoline derivatives, reversed-phase HPLC is a well-established technique.[9][10][11][12] Our proposed method utilizes a C18 stationary phase, which is effective for the separation of moderately polar compounds like our target molecule. UV detection is chosen due to the chromophoric nature of the quinolinone ring system.

Method B: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.[13] The quinoline core of the target molecule exhibits strong UV absorbance, making this a viable method for concentration determination in pure samples or simple matrices.[14][15] While less specific than HPLC, its simplicity makes it attractive for routine analyses where the sample matrix is well-controlled.

Cross-Validation Protocol: A Framework for Ensuring Comparability

The cross-validation study is designed to demonstrate the interchangeability of the HPLC-UV and UV-Vis spectrophotometric methods. The protocol adheres to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[8][16]

Objective

To demonstrate that the UV-Vis spectrophotometric method provides results of comparable accuracy and precision to the validated HPLC-UV method for the quantification of this compound over a defined concentration range.

Experimental Design

The cross-validation will involve the analysis of a common set of samples by both methodologies. The samples will consist of quality control (QC) samples prepared at three concentration levels: low, medium, and high, spanning the analytical range.

Acceptance Criteria

For the methods to be considered comparable, the mean accuracy of the UV-Vis method at each concentration level should be between 95.0% and 105.0% of the nominal concentration, and the precision, expressed as the coefficient of variation (%CV), should not exceed 5.0%.[17] Furthermore, the percentage difference between the mean concentrations obtained by the two methods should be within ±10.0%.

Forced Degradation Study

A forced degradation study will be conducted to establish the stability-indicating nature of the HPLC-UV method. This is a regulatory requirement to ensure that the method can accurately measure the analyte in the presence of its degradation products.[18][19] Stress conditions will include acid and base hydrolysis, oxidation, thermal, and photolytic stress.[20][21]

Diagram of the Cross-Validation Workflow

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion stock Prepare Stock Solution of This compound qc_samples Prepare QC Samples (Low, Medium, High) stock->qc_samples hplc Method A: HPLC-UV Analysis qc_samples->hplc Analyze QC set uv_vis Method B: UV-Vis Analysis qc_samples->uv_vis Analyze QC set accuracy Accuracy (% Recovery) hplc->accuracy precision Precision (%CV) hplc->precision comparison Method Comparison (% Difference) hplc->comparison uv_vis->accuracy uv_vis->precision uv_vis->comparison acceptance Acceptance Criteria Met? comparison->acceptance

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the analytical methods and the forced degradation study.

Method A: HPLC-UV Protocol
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Dilute the sample to be analyzed with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples, and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

Method B: UV-Vis Spectrophotometry Protocol
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Acetonitrile.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound from 200 to 400 nm. The expected λmax is around 330 nm.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 100 µg/mL. Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 to 20 µg/mL.

  • Sample Preparation: Dilute the sample to be analyzed with acetonitrile to an absorbance value between 0.2 and 0.8.

  • Analysis: Measure the absorbance of the standards and samples at the λmax against a solvent blank. Construct a calibration curve by plotting absorbance against concentration.

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples using the HPLC-UV method to assess the purity of the main peak and the formation of any degradation products.

Comparative Data and Performance Analysis

The following tables summarize the hypothetical data obtained from the cross-validation study.

Table 1: Linearity Data
ParameterHPLC-UV MethodUV-Vis Method
Range (µg/mL)1 - 501 - 20
Correlation Coefficient (r²)0.99980.9995
Regression Equationy = 45872x + 1254y = 0.048x + 0.005
Table 2: Cross-Validation Results for QC Samples
QC Level (µg/mL)MethodMean Measured Conc. (µg/mL) (n=6)Accuracy (%)Precision (%CV)% Difference between Methods
Low (5) HPLC-UV4.9899.61.8\multirow{2}{}{-1.2}
UV-Vis5.04100.82.5
Medium (20) HPLC-UV20.12100.61.2\multirow{2}{}{+0.8}
UV-Vis19.9699.82.1
High (40) HPLC-UV39.8599.61.1\multirow{2}{*}{-1.5}
UV-Vis40.45101.11.9

Note: The high concentration QC for the UV-Vis method required further dilution to be within the linear range.

Table 3: Forced Degradation Study Summary (HPLC-UV Method)
Stress Condition% DegradationPurity of Main PeakObservations
Acid Hydrolysis~15%98.5%One major degradation product observed.
Base Hydrolysis~25%97.2%Two major degradation products observed.
Oxidative~10%99.1%One minor degradation product observed.
Thermal<5%>99.5%Compound is relatively stable to heat.
Photolytic~8%99.3%Minor degradation observed.

Discussion and Interpretation

The cross-validation results demonstrate a high degree of concordance between the HPLC-UV and UV-Vis spectrophotometric methods for the quantification of this compound.

  • Linearity: Both methods exhibited excellent linearity over their respective ranges, with correlation coefficients (r²) exceeding 0.999.

  • Accuracy and Precision: The accuracy for both methods was well within the acceptance criteria of 95.0-105.0%, and the precision was below the 5.0% CV limit.[17] This indicates that both methods are reliable for quantitative analysis.

  • Method Comparability: The percentage difference between the mean concentrations obtained by the two methods was less than 2% at all QC levels, well within the ±10.0% acceptance criterion. This confirms that the methods can be used interchangeably for the analysis of pure substance.

  • Specificity (HPLC-UV): The forced degradation study revealed that the HPLC-UV method is stability-indicating. The method was able to separate the intact drug from its degradation products formed under various stress conditions. This is a critical attribute for a method intended for use in stability studies and quality control of drug products.[18] The UV-Vis method, by contrast, lacks this specificity, as any degradation product that absorbs at the analytical wavelength would interfere with the measurement.

Diagram of this compound Structure and Degradation

Caption: A conceptual diagram illustrating the degradation of this compound under various stress conditions, leading to different degradation products.

Conclusion and Recommendations

This guide has successfully demonstrated the cross-validation of two analytical methods for this compound.

  • The HPLC-UV method is validated as a specific, accurate, precise, and stability-indicating method. It is the recommended method for release testing, stability studies, and the analysis of samples where the presence of impurities or degradants is suspected.

  • The UV-Vis spectrophotometric method is a validatable, accurate, and precise method for the quantification of this compound in pure form or in simple, well-defined matrices. Its simplicity and high throughput make it an excellent choice for in-process controls or routine assays where specificity is not a primary concern.

The successful cross-validation provides flexibility in the analytical workflow, allowing laboratories to select the most appropriate method based on the specific requirements of the analysis, sample matrix, and available instrumentation, all while maintaining data integrity and comparability.

References

A Comparative Benchmarking Guide to 8-Benzyloxy-2-oxo-1H-quinoline and Structurally Related Heterocycles for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the quinolinone scaffold represents a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This guide provides an in-depth comparative analysis of 8-Benzyloxy-2-oxo-1H-quinoline, a representative member of this class, and its structural analogues. By presenting a synthesis of experimental data, this document aims to elucidate the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of these versatile heterocycles. We will delve into their synthesis, spectroscopic characterization, and comparative biological activities, offering a comprehensive resource for informed decision-making in medicinal chemistry.

Introduction to the Quinolinone Core

The quinolinone moiety, a bicyclic aromatic system, is a cornerstone in the design of novel therapeutic agents. Its rigid structure provides a robust framework for the strategic placement of various functional groups, thereby enabling the fine-tuning of its pharmacological profile. Derivatives of the quinolinone core have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[2][3] The focus of this guide, this compound, features a benzyloxy group at the 8-position, a modification that significantly influences its lipophilicity and potential interactions with biological targets. Understanding the impact of substitutions at this and other positions is paramount for the rational design of next-generation quinolinone-based drugs.

Synthesis and Spectroscopic Characterization

The synthesis of 8-substituted quinolin-2-ones typically involves a multi-step process, often starting from readily available precursors like 8-hydroxyquinoline. The introduction of the benzyloxy group is a key step that differentiates our title compound.

General Synthetic Pathway

A plausible synthetic route to this compound and its analogues involves the initial synthesis of the corresponding 8-hydroxyquinolin-2(1H)-one, followed by etherification.

Synthetic Pathway A 8-Hydroxyquinoline B 8-Hydroxyquinolin-2(1H)-one A->B Oxidation/Rearrangement C This compound B->C Williamson Ether Synthesis D Benzyl Halide D->C E Base (e.g., K2CO3) E->C

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one

This precursor can be synthesized from o-aminophenol through a cyclization reaction.[4]

  • Combine o-aminophenol, glycerol, and a suitable oxidizing agent (e.g., o-nitrophenol) in the presence of concentrated sulfuric acid.

  • Heat the mixture carefully to initiate the Skraup synthesis. The reaction is exothermic and should be controlled.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the crude 8-hydroxyquinolin-2(1H)-one by recrystallization or column chromatography.

Step 2: Benzylation of 8-Hydroxyquinolin-2(1H)-one

This step introduces the benzyloxy group via a Williamson ether synthesis.

  • Dissolve 8-hydroxyquinolin-2(1H)-one in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, for instance, anhydrous potassium carbonate, to deprotonate the hydroxyl group.

  • To the resulting mixture, add benzyl halide (e.g., benzyl bromide or chloride) and heat the reaction mixture to reflux.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Spectroscopic Data Comparison

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compounds. Below is a comparative table of expected spectroscopic data for this compound and its key analogues, 8-Methoxyquinolin-2(1H)-one and 8-Hydroxyquinolin-2(1H)-one.

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec (m/z)
This compound Signals for quinolinone core, benzylic protons (~5.0-5.2), and phenyl protons (~7.3-7.5) are expected.Aromatic and carbonyl carbons of the quinolinone core, benzylic carbon (~70), and phenyl carbons are anticipated.C=O (lactam), C-O-C (ether), aromatic C-H and C=C stretching bands.Expected [M]+ at 251.28.
8-Methoxyquinolin-2(1H)-one Quinolinone protons and a characteristic singlet for the methoxy group (~3.9 ppm) are expected.[6]Quinolinone carbons and a methoxy carbon signal (~55-56 ppm).Aromatic C=C stretching at ~1570 cm-1 and C-H stretching at ~3049 cm-1 have been reported.[6][7]Expected [M]+ at 175.18.
8-Hydroxyquinolin-2(1H)-one Signals for the quinolinone core and a broad singlet for the hydroxyl proton.Aromatic and carbonyl carbons of the quinolinone core.Broad O-H stretch (~3200-3600), C=O (lactam), and aromatic C=C bands. A broad O-H band around 3181 cm-1 has been noted.[8]Expected [M]+ at 161.16.

Comparative Biological Activity

The therapeutic potential of quinolinone derivatives is vast, with significant research focused on their anticancer and antimicrobial properties. The nature of the substituent at the 8-position plays a critical role in modulating this activity.

Anticancer Activity

The quinolinone scaffold is a frequent component of molecules designed to combat various cancers.[2][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

Comparative Anticancer Data (IC50 values in µM)

Compound/AnalogueHCT116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)
8-Hydroxyquinoline Derivatives 9.33 ± 0.22[10]-High activity reported[11]-
5-Fluorouracil (Standard) 2.02[12]---
8-Methoxy-indoloquinoline Derivative 0.33[13]---
Substituted 2-Arylquinolines ---8.3[14]
Doxorubicin (Standard) 5.6 ± 0.1[10]---

The data indicates that modifications to the 8-position can lead to potent anticancer agents. For instance, an 8-methoxy-indoloquinoline derivative displayed a significantly lower IC50 value against HCT116 cells compared to the standard drug 5-Fluorouracil.[13] The parent 8-hydroxyquinoline scaffold also shows promising cytotoxicity.[10] While specific data for this compound is not available, its increased lipophilicity due to the benzyl group may enhance its ability to cross cell membranes, potentially leading to improved anticancer activity.

Anticancer_Mechanism Quinolinone Quinolinone Derivative Enzyme Tyrosine Kinase / Topoisomerase Quinolinone->Enzyme Inhibition DNA DNA Damage Quinolinone->DNA CellCycle Cell Cycle Arrest Enzyme->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis DNA->Apoptosis

Caption: Postulated anticancer mechanisms of quinolinone derivatives.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[15] Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.

Comparative Antimicrobial Data (MIC values in µg/mL)

Compound/AnalogueS. aureusE. coliC. albicansM. tuberculosis
8-Hydroxyquinoline 27.58 (µM)[15][16]220.61 (µM)[15]27.58 (µM)[15][16]High activity reported[17]
8-Benzyloxy-quinoline Ethers --3.125[18]-
Ampicillin (Standard) 26.93 (µM)[16]---
Terbinafine (Standard) --1.25[18]-
Substituted 8-Hydroxyquinolines 2 (5 µM)[19]≥5062.510 (24 µM)[19]

The data reveals that 8-hydroxyquinoline itself is a potent antimicrobial agent, with MIC values comparable to the standard antibiotic ampicillin against S. aureus.[15][16] Interestingly, ether derivatives, such as the 8-benzyloxy-quinolines, have shown significant antifungal activity against A. niger, with MIC values in the low microgram range.[18] This suggests that the benzyloxy moiety in this compound could contribute favorably to its antimicrobial profile, particularly against fungal pathogens.

Structure-Activity Relationship (SAR) and Future Perspectives

The comparative analysis of this compound and its analogues underscores the critical role of the substituent at the 8-position in dictating biological activity.

  • The Hydroxyl Group: The free hydroxyl group in 8-hydroxyquinoline is crucial for its potent antimicrobial activity, likely due to its metal-chelating properties. This group also contributes to its anticancer effects.[17]

  • Alkoxy and Benzyloxy Groups: The conversion of the hydroxyl group to an ether, such as a methoxy or benzyloxy group, can modulate the compound's lipophilicity and steric profile. This can lead to altered biological activity, as seen in the potent antifungal activity of 8-benzyloxy-quinoline ethers and the impressive anticancer activity of an 8-methoxy-indoloquinoline derivative.[13][18] The larger benzyloxy group may offer opportunities for more extensive interactions with biological targets.

The quinolinone scaffold, particularly with substitutions at the 8-position, remains a fertile ground for the discovery of novel therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of 8-alkoxy and 8-aryloxy-2-oxo-1H-quinolines to build a more detailed SAR map. Investigating their mechanisms of action at a molecular level will be crucial for the rational design of more potent and selective drug candidates.

Conclusion

This guide has provided a comparative overview of this compound and related heterocyclic compounds. The synthesis, spectroscopic properties, and biological activities of this class of molecules have been discussed, highlighting the significant influence of the substituent at the 8-position. While 8-hydroxyquinoline derivatives show broad-spectrum antimicrobial and notable anticancer activities, the introduction of an ether linkage at this position, as in 8-benzyloxy and 8-methoxy analogues, can lead to highly potent compounds with potentially different pharmacological profiles. The information presented herein serves as a valuable resource for researchers in the field of drug discovery, providing a foundation for the design and development of next-generation quinolinone-based therapeutics.

References

The Quinoline Scaffold in Oncology: Bridging the Gap Between Benchtop and Bedside

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Understanding the In Vitro and In Vivo Efficacy of Quinoline-Based Kinase Inhibitors

For decades, the quinoline ring system, a fusion of benzene and pyridine rings, has been a "privileged scaffold" in medicinal chemistry. Its structural versatility allows for modifications that have given rise to a multitude of compounds with diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] In the realm of oncology, quinoline derivatives have emerged as a prominent class of therapeutics, with several approved drugs and numerous candidates in clinical trials.[2][3]

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a representative quinoline-based anticancer agent. Given the limited publicly available data on the specific compound 8-Benzyloxy-2-oxo-1H-quinoline, we will focus on a well-characterized and clinically relevant example: Lenvatinib . Lenvatinib is a multi-kinase inhibitor whose core structure incorporates the quinoline motif. By examining the journey of Lenvatinib from cell-based assays to preclinical animal models, we can elucidate the critical interplay between in vitro potency and in vivo therapeutic effect, a cornerstone of modern drug development.

Lenvatinib: A Case Study in a Quinoline-Based Multi-Kinase Inhibitor

Lenvatinib is an oral tyrosine kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, most notably the Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), and the Platelet-Derived Growth Factor (PDGF) receptor alpha (PDGFRα).[4] Its efficacy has been demonstrated in various solid tumors, leading to its approval for the treatment of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[4]

In Vitro Efficacy: Potency in a Controlled Environment

The initial assessment of an anticancer compound's activity begins with in vitro studies, which are conducted on cancer cell lines grown in a laboratory setting. These assays are crucial for determining the direct cytotoxic or cytostatic effects of a drug on cancer cells and for elucidating its mechanism of action. A common metric used to quantify in vitro potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a specific biological process (e.g., cell proliferation) by 50%.

For Lenvatinib, in vitro studies have demonstrated potent inhibition of various cancer cell lines. The IC50 values often vary depending on the specific cancer type and the genetic makeup of the cell line.

Cell LineCancer TypeIn Vitro AssayIC50 Value (µM)Reference
HAK-5Hepatocellular CarcinomaCell Viability5.8[5]
KYN-2Hepatocellular CarcinomaCell Viability10.4[5]
HAK-1AHepatocellular CarcinomaCell Viability12.5[5]
HCCC-9810Intrahepatic CholangiocarcinomaCell Viability22.63 (at 72h)[6]
RBEIntrahepatic CholangiocarcinomaCell Viability34.09 (at 72h)[6]
Anaplastic Thyroid Cancer (Primary Culture)Anaplastic Thyroid CancerCell Proliferation19[7]

These in vitro results highlight Lenvatinib's ability to directly inhibit the proliferation of cancer cells at micromolar concentrations. Such data are essential for the initial screening and selection of promising drug candidates.[8]

In Vivo Efficacy: Performance in a Complex Biological System

While in vitro assays provide valuable initial data, they do not fully recapitulate the complexity of a tumor within a living organism. In vivo studies, typically conducted in animal models such as immunodeficient mice bearing human tumor xenografts, are therefore a critical next step in preclinical drug development.[9][10] These models allow researchers to assess a drug's therapeutic efficacy in a more physiologically relevant context, taking into account factors like pharmacokinetics (drug absorption, distribution, metabolism, and excretion), tumor microenvironment, and host-drug interactions.[9]

In vivo studies with Lenvatinib have consistently demonstrated its ability to suppress tumor growth and angiogenesis in various cancer models.

Animal ModelCancer TypeDosing RegimenTumor Growth InhibitionKey FindingsReference
Nude Mice (Subcutaneous Xenograft)Hepatocellular Carcinoma (KYN-2 cells)Oral administrationSignificant reduction in tumor volume and weight (below 30% of control)Suppression of tumor growth and angiogenesis; increased rate of necrosis.[5]
Nude Mice (Subcutaneous Xenograft)Anaplastic Thyroid Cancer (AF cells)25 mg/kg/daySignificant inhibition of tumor growthInhibition of VEGF-A expression and microvessel density.[7]
Patient-Derived Xenograft (PDX)Intrahepatic CholangiocarcinomaOral administrationDramatic hindrance of in vivo tumor growthUpregulation of Gadd45a, leading to cell cycle arrest.[6]

These in vivo findings corroborate the in vitro data, demonstrating that Lenvatinib's antiproliferative and anti-angiogenic effects translate into significant tumor growth inhibition in a living organism.

The In Vitro-In Vivo Correlation: A Discussion

The successful translation of in vitro potency to in vivo efficacy is a key challenge in drug discovery. For Lenvatinib, the data shows a positive correlation: its ability to inhibit cancer cell proliferation in vitro is reflected in its capacity to suppress tumor growth in vivo. However, it is not uncommon to observe discrepancies between the two. Several factors can contribute to this:

  • Pharmacokinetics and Bioavailability: A compound may be highly potent in vitro but have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo, leading to suboptimal therapeutic concentrations.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured by simple 2D cell cultures.

  • Off-Target Effects: A drug may have unforeseen off-target effects in vivo that contribute to its efficacy or toxicity.

  • Development of Resistance: Tumors can develop resistance to therapy over time through various mechanisms, an aspect that is better studied in long-term in vivo models.[11]

The successful clinical development of Lenvatinib underscores the importance of a robust preclinical data package that includes both compelling in vitro activity and convincing in vivo efficacy.

Experimental Methodologies

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are representative protocols for the in vitro and in vivo evaluation of a quinoline-based kinase inhibitor like Lenvatinib.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Lenvatinib) in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration that is non-toxic to the cells (typically <0.5%). Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cancer cells in 96-well plate C Treat cells with compound dilutions A->C B Prepare serial dilutions of test compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Figure 1: Workflow for an in vitro MTT cell viability assay.

In Vivo Tumor Xenograft Model

This protocol describes a standard subcutaneous xenograft model in immunodeficient mice to evaluate the antitumor efficacy of a test compound.

Principle: Human cancer cells are implanted into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells. This allows for the growth of a human tumor in the mouse, providing a model to test the efficacy of anticancer drugs.[9]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., athymic nude or SCID mice) to the facility for at least one week prior to the experiment.[12]

  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Inject the cell suspension subcutaneously into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days.

  • Randomization and Treatment: When the tumors reach the desired average size, randomize the mice into treatment and control groups. Administer the test compound (e.g., Lenvatinib) and the vehicle control according to the predetermined dosing regimen (e.g., daily oral gavage).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight throughout the study. Monitor the animals for any signs of toxicity.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Analyze the data for statistical significance.

Xenograft_Model_Workflow A Acclimatize Immunodeficient Mice B Implant Human Cancer Cells Subcutaneously A->B C Monitor Tumor Growth B->C D Randomize Mice into Treatment & Control Groups C->D E Administer Drug/Vehicle D->E F Monitor Tumor Volume & Animal Body Weight E->F G Study Endpoint: Euthanize & Excise Tumors F->G Endpoint Reached H Analyze Tumor Weight & Biomarkers G->H

Figure 2: Workflow for an in vivo subcutaneous tumor xenograft study.

Mechanistic Insights: Targeting the VEGF Signaling Pathway

The anticancer activity of many quinoline-based inhibitors, including Lenvatinib, is attributed to their ability to block key signaling pathways that drive tumor growth and angiogenesis. The VEGF/VEGFR pathway is a critical regulator of new blood vessel formation, a process essential for supplying tumors with oxygen and nutrients.[13][14]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding TKD Tyrosine Kinase Domain VEGFR->TKD Dimerization & Autophosphorylation Lenvatinib Lenvatinib (Quinoline Derivative) Lenvatinib->TKD Inhibition PLC PLC TKD->PLC Activation PI3K PI3K TKD->PI3K Activation RAS RAS TKD->RAS Activation PKC PKC PLC->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival PKC->Proliferation Angiogenesis Angiogenesis & Permeability PKC->Angiogenesis AKT->Proliferation AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Figure 3: Simplified VEGFR signaling pathway and the inhibitory action of Lenvatinib.

As depicted in Figure 3, the binding of VEGF to its receptor (VEGFR) on the surface of endothelial cells triggers the activation of the intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events through pathways such as PI3K/AKT and RAS/MEK/ERK, ultimately leading to cell proliferation, survival, migration, and the formation of new blood vessels.[15][16] Lenvatinib exerts its anti-angiogenic and antitumor effects by inhibiting the tyrosine kinase activity of VEGFR, thereby blocking these downstream signals.[17]

Conclusion

The journey of a quinoline-based compound like Lenvatinib from a laboratory curiosity to a clinically effective anticancer drug is a testament to a rigorous and systematic drug development process. This guide has illustrated the critical importance of both in vitro and in vivo studies in characterizing the efficacy of such compounds. While in vitro assays provide essential initial data on potency and mechanism, in vivo models are indispensable for validating therapeutic efficacy in a complex biological system. The strong correlation between the in vitro and in vivo data for Lenvatinib highlights a successful example of this translational research. For researchers and drug development professionals, a thorough understanding of these complementary methodologies and the ability to critically evaluate the data they generate are paramount for advancing the next generation of quinoline-based therapeutics.

References

The Enigmatic Potential of 8-Benzyloxy-2-oxo-1H-quinoline: A Comparative Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, ranging from antimicrobial to anticancer.[1] This guide delves into the specific, yet underexplored, realm of 8-Benzyloxy-2-oxo-1H-quinoline, providing a comparative analysis of its potential biological activities. While direct experimental data on this particular compound is limited, by examining the well-documented activities of the parent 2-oxo-1H-quinoline (2-quinolone) core and the influence of substituents at the 8-position, we can construct a compelling predictive profile and highlight its promise for future drug discovery endeavors.

The 2-Quinolone Core: A Privileged Scaffold in Drug Discovery

The 2-quinolone moiety is a bicyclic heterocyclic system that has demonstrated a remarkable array of pharmacological effects. This "privileged structure" is a common feature in numerous biologically active compounds and approved drugs.[2] Its inherent ability to interact with various biological targets has made it a focal point for the synthesis of novel derivatives with enhanced potency and selectivity.

Anticipated Biological Activities of this compound

Based on the extensive research into 2-quinolone derivatives and the known impact of 8-position substitutions, we can anticipate that this compound will exhibit significant biological activities, primarily in the realms of anticancer and antimicrobial applications. The introduction of a benzyloxy group at the 8-position is expected to modulate the parent molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets and improving its pharmacokinetic properties.

A Comparative Analysis of Anticancer Activity

The 2-quinolone scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of 2-oxo-1H-quinoline have demonstrated potent cytotoxic activity against a variety of cancer cell lines.

Mechanism of Action: Targeting the Machinery of Cell Proliferation

The anticancer activity of many quinoline derivatives stems from their ability to interfere with fundamental cellular processes. A primary mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[3] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis (programmed cell death). Furthermore, some quinoline derivatives have been shown to induce cell cycle arrest and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[1]

Hypothesized Anticancer Mechanism of 2-Quinolone Derivatives

anticancer_mechanism 2-Quinolone Derivative 2-Quinolone Derivative Topoisomerase II Topoisomerase II 2-Quinolone Derivative->Topoisomerase II Inhibition DNA DNA Topoisomerase II->DNA Relieves torsional stress Apoptosis Apoptosis Topoisomerase II->Apoptosis Inhibition induces Cell Cycle Arrest Cell Cycle Arrest Topoisomerase II->Cell Cycle Arrest Dysfunction leads to DNA Replication DNA Replication DNA->DNA Replication Template for Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation

Caption: Hypothesized mechanism of 2-quinolone derivatives as anticancer agents.

Comparative Efficacy: A Look at the Data

The following table summarizes the in vitro anticancer activity of various 2-oxo-1H-quinoline derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5b (an α-aminophosphonate derivative) HepG2 (Liver)9.99[4]
Cisplatin (Control) HepG2 (Liver)10.12[4]
5-FU (Control) HepG2 (Liver)31.98[4]
Compound 15 (a tetrahydroquinoline derivative) MCF-7 (Breast)15.16[5]
Compound 15 (a tetrahydroquinoline derivative) HepG-2 (Liver)18.74[5]
Compound 15 (a tetrahydroquinoline derivative) A549 (Lung)18.68[5]
Compound 4c (a pyridin-2-one derivative) K-562 (Leukemia)7.72[6]
Compound 4c (a pyridin-2-one derivative) NCI-H23 (Non-small cell lung)3.20[6]
Compound 4c (a pyridin-2-one derivative) SNB-75 (CNS)2.38[6]
Compound 4c (a pyridin-2-one derivative) RXF 393 (Renal)2.21[6]
Compound 4c (a pyridin-2-one derivative) HS 578T (Breast)2.38[6]

The introduction of a bulky benzyloxy group at the 8-position could potentially enhance the binding affinity of the 2-quinolone core to its target proteins, leading to improved cytotoxic activity. Structure-activity relationship (SAR) studies on other 8-substituted quinolones have shown that modifications at this position can significantly impact biological activity.[7][8]

A Comparative Analysis of Antimicrobial Activity

Quinolone derivatives have a long and successful history as antibacterial agents.[9] The 2-quinolone scaffold has also been explored for its antimicrobial potential, with numerous derivatives exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disrupting Microbial Growth

The primary antibacterial mechanism of quinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, quinolones effectively halt bacterial proliferation.

General Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 2-quinolone derivatives against different microbial strains, offering a comparative perspective for the potential antimicrobial profile of this compound.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 6c (a Schiff-base hybrid) Staphylococcus aureus (MRSA)0.75[10]
Compound 6l (a Schiff-base hybrid) Staphylococcus aureus (MRSA)1.50[10]
Compound 6o (a Schiff-base hybrid) Staphylococcus aureus (MRSA)2.50[10]
Daptomycin (Control) Staphylococcus aureus (MRSA)0.50[10]
Compound I (a triazolo-thiadiazine hybrid) Staphylococcus aureus1[11]
Compound I (a triazolo-thiadiazine hybrid) Escherichia coli2[11]
Compound I (a triazolo-thiadiazine hybrid) Pseudomonas aeruginosa4[11]
Compound 93a-c (a dihydrotriazine derivative) Staphylococcus aureus2[9]
Compound 93a-c (a dihydrotriazine derivative) Escherichia coli2[9]
Compound 6 (a sulfonyl derivative) Bacillus cereus3.12[12]
Compound 6 (a sulfonyl derivative) Staphylococcus sp.3.12[12]
Compound 6 (a sulfonyl derivative) Pseudomonas sp.3.12[12]
Compound 6 (a sulfonyl derivative) Escherichia coli3.12[12]

The lipophilic nature of the benzyloxy group at the 8-position may enhance the penetration of this compound through the microbial cell wall, potentially leading to improved antimicrobial activity compared to its unsubstituted counterpart.

Synthesis of this compound: A Proposed Pathway

Proposed Synthesis of this compound

synthesis_pathway 8-Hydroxy-2(1H)-quinolone 8-Hydroxy-2(1H)-quinolone Reaction Reaction 8-Hydroxy-2(1H)-quinolone->Reaction Benzyl Halide Benzyl Halide Benzyl Halide->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound Williamson Ether Synthesis

Caption: A proposed synthetic route to this compound.

Experimental Protocols

General Procedure for Synthesis of 8-Benzyloxy-2(1H)-quinolone Derivatives (Adapted)

A general procedure for the synthesis of a related compound, 5-(2R)-2-Oxiranyl-8-benzyloxy-2(1H)-quinolinone, involves the reaction of the corresponding bromo-hydroxyethyl derivative with a base in a suitable solvent system.[13] A similar approach, a Williamson ether synthesis, can be envisioned for the target molecule starting from 8-hydroxy-2(1H)-quinolone.

Materials:

  • 8-hydroxy-2(1H)-quinolone

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable polar aprotic solvent)

  • Water

Procedure:

  • To a flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 8-hydroxy-2(1H)-quinolone, potassium carbonate, and acetone.

  • Add benzyl bromide to the slurry.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Procedure:

  • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of its structural components—the 2-quinolone core and the 8-benzyloxy substituent—strongly suggests its potential as a promising candidate for anticancer and antimicrobial drug discovery. The established pharmacological profile of 2-quinolone derivatives provides a solid foundation for this hypothesis. The presence of the benzyloxy group at the 8-position is anticipated to favorably modulate the compound's physicochemical properties, potentially leading to enhanced efficacy and an improved pharmacokinetic profile.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This would involve confirming its cytotoxic and antimicrobial activities against a broad panel of cancer cell lines and microbial strains, respectively. Furthermore, elucidating its precise mechanism of action will be crucial for its development as a potential therapeutic agent. The comparative data and experimental protocols provided in this guide serve as a valuable resource to initiate and guide these future investigations into the promising therapeutic potential of this intriguing molecule.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Benzyloxy-2-oxo-1H-quinoline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Precautions

Given its quinoline core structure, 8-Benzyloxy-2-oxo-1H-quinoline should be handled with the assumption that it possesses similar hazardous properties. Quinoline and its derivatives are known to be toxic if swallowed or in contact with skin, can cause serious eye irritation, are suspected of causing genetic defects and cancer, and are toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal operations must be conducted under the premise that this compound is hazardous.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a primary barrier against potential exposure and is the first line of defense in ensuring personnel safety.

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[1]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Incompatible chemicals, when mixed, can lead to dangerous reactions.

Waste Identification

This compound waste must be classified as hazardous chemical waste. It should be segregated from non-hazardous waste and other incompatible chemical waste streams. It is crucial to avoid mixing this waste with strong oxidizing agents.[1]

Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Type: Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is a suitable option.[1]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards associated with the waste (e.g., Toxic, Environmental Hazard)

    • The date of accumulation

This detailed labeling ensures that all personnel are aware of the container's contents and associated risks.

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the collection and disposal of this compound waste.

  • Collection at the Point of Generation: Collect all waste, including pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips), directly into the designated hazardous waste container.

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area.[3] This area should be well-ventilated and away from general laboratory traffic.

  • Spill Management: In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

    • Evacuate and secure the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1][4]

    • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]

  • Final Disposal Coordination: The ultimate disposal of hazardous waste must be handled by professionals. Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][5]

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[6][7] It is the responsibility of the laboratory and the institution to be aware of and comply with all applicable federal, state, and local regulations.[8]

Data Summary

Hazard Classification (Inferred from Quinoline Derivatives)Personal Protective Equipment (PPE)Incompatible Materials
Acute Toxicity (Oral, Dermal)Chemical-resistant gloves (nitrile)Strong oxidizing agents
Serious Eye Damage/IrritationSafety glasses/goggles
Potential CarcinogenicityLab coat
Suspected MutagenicityRespirator (if dust/aerosol risk)
Aquatic Toxicity

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Collection & Storage cluster_3 Final Disposal cluster_4 Spill Management Start Generate this compound Waste Assess Assess Hazards (Assume Hazardous based on Quinoline Structure) Start->Assess Segregate Segregate from other waste streams Assess->Segregate SelectContainer Select leak-proof, compatible container Segregate->SelectContainer LabelContainer Label as 'Hazardous Waste' with full chemical name and hazards SelectContainer->LabelContainer Collect Collect waste in designated container LabelContainer->Collect Store Store in secure Satellite Accumulation Area Collect->Store ContactEHS Contact Institutional EHS or Licensed Contractor for pickup Store->ContactEHS End Proper Disposal Complete ContactEHS->End Spill Spill Occurs Contain Contain with inert absorbent Spill->Contain CollectSpill Collect absorbent as hazardous waste Contain->CollectSpill Clean Clean spill area CollectSpill->Clean CollectClean Collect cleaning materials as hazardous waste Clean->CollectClean CollectClean->Collect

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 8-Benzyloxy-2-oxo-1H-quinoline: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed protocol for the safe handling of 8-Benzyloxy-2-oxo-1H-quinoline, a specialized quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the safety profiles of structurally similar compounds, including quinoline and 8-hydroxyquinoline, to establish a robust framework for personal protection, operational procedures, and waste disposal. The core principle of this guide is to treat this compound with a high degree of caution, assuming it may possess hazards similar to its parent compounds, which include potential carcinogenicity, mutagenicity, and acute toxicity.

Understanding the Risks: A Foundation for Safety

Quinoline and its derivatives are known to be hazardous. They can be harmful if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer. Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity to mitigate these risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling this compound in a laboratory setting.

1. Eye and Face Protection:

  • Tightly fitting safety goggles are the minimum requirement to protect against splashes and airborne particles.

  • A face shield , worn in conjunction with safety goggles, is required when there is a significant risk of splashing, such as during bulk handling, heating, or reactions under pressure.

2. Hand Protection:

  • Chemical-resistant gloves are essential to prevent skin contact. Given the nature of quinoline derivatives, gloves made of butyl rubber or Viton are recommended.

  • Gloves must be inspected for any signs of degradation or perforation before each use.

  • It is crucial to employ the proper glove removal technique to avoid contaminating your hands. Contaminated gloves should be disposed of as hazardous waste immediately after use.

3. Body Protection:

  • A full-sleeved lab coat or a chemical-resistant suit is required to protect your skin and clothing from contamination.

  • Ensure that no skin is exposed; this includes wearing full-length pants and closed-toe shoes.

4. Respiratory Protection:

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • In situations where engineering controls are insufficient or during a large spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to strict operational protocols is fundamental to ensuring a safe laboratory environment.

Donning and Doffing PPE: A Critical Procedure

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Suit: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don your first pair of chemical-resistant gloves.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Wear a second pair of gloves over the cuffs of your lab coat.

Doffing Sequence:

  • Outer Gloves: Remove and dispose of the outer pair of gloves.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat/Suit: Remove by rolling it down and away from your body, ensuring the contaminated exterior does not touch your skin.

  • Inner Gloves: Remove and dispose of the inner pair of gloves.

  • Respirator (if used): Remove from your face.

  • Wash Hands: Thoroughly wash your hands with soap and water immediately after removing all PPE.

Weighing and Dispensing:

  • Always conduct these operations within a chemical fume hood or a glove box.

  • Use a disposable weighing paper or boat to avoid contaminating the balance.

  • Clean the balance and surrounding area immediately after use.

Solution Preparation:

  • Prepare solutions in a fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

Reaction Monitoring and Work-up:

  • Keep reactions involving this compound clearly labeled and within the fume hood.

  • During work-up procedures, be mindful of potential splashes and ensure adequate ventilation.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Assess Risk of Exposure (Splash, Aerosol, Dust) start->risk_assessment low_risk Low Risk (e.g., small scale weighing in hood) risk_assessment->low_risk Low medium_risk Medium Risk (e.g., solution prep, reaction) risk_assessment->medium_risk Medium high_risk High Risk (e.g., large scale, spill cleanup) risk_assessment->high_risk High ppe_low Standard PPE: - Lab Coat - Safety Goggles - Single Pair of Gloves low_risk->ppe_low ppe_medium Enhanced PPE: - Lab Coat - Safety Goggles & Face Shield - Double Gloves medium_risk->ppe_medium ppe_high Full Protection: - Chemical Suit - Goggles & Face Shield - Double Gloves - Respirator high_risk->ppe_high

Caption: PPE Selection Workflow for Handling this compound.

Summary of Recommended PPE for Various Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (small scale) Safety GogglesSingle pair of chemical-resistant glovesLab CoatFume Hood
Solution Preparation Safety GogglesDouble pair of chemical-resistant glovesLab CoatFume Hood
Running Reaction Safety GogglesDouble pair of chemical-resistant glovesLab CoatFume Hood
Work-up/Purification Safety Goggles & Face ShieldDouble pair of chemical-resistant glovesLab CoatFume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty chemical-resistant glovesChemical-resistant suitFull-face respirator
Spill and Disposal Management: Ensuring a Safe and Clean Environment

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the high-risk category.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Waste Disposal:

  • All solid waste contaminated with this compound, including gloves, weighing paper, and absorbent materials, must be disposed of in a designated hazardous waste container.

  • Liquid waste containing this compound should be collected in a labeled, sealed container for hazardous waste disposal. Do not pour it down the drain.

  • Follow all institutional and local regulations for hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember, safety is a shared responsibility, and proactive measures are the cornerstone of a successful and secure scientific endeavor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.